molecular formula C14H22N2 B7866319 1-(2-Methyl-2-phenylpropyl)piperazine

1-(2-Methyl-2-phenylpropyl)piperazine

Cat. No.: B7866319
M. Wt: 218.34 g/mol
InChI Key: RRHYEDFBLSFZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-2-phenylpropyl)piperazine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . Its CAS number is 1248602-00-7 . This piperazine derivative is of significant interest in medicinal chemistry and pharmacological research, particularly as a structural analogue in the study of monoamine transporters . Compounds within the phenylpiperazine class, such as 1-Phenylpiperazine (1-PP), are known to act as monoamine releasing agents, showing activity on norepinephrine, serotonin, and dopamine pathways, with research indicating a higher selectivity for norepinephrine release . This mechanism makes such compounds valuable tools for neuroscientists studying the transporter proteins and neurotransmitter systems in the brain. Researchers utilize this chemical as a building block in organic synthesis and for investigating structure-activity relationships (SAR) to develop novel pharmacologically active molecules . The product is provided with high purity and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can procure this product in various quantities, with common packaging including 100mg, 250mg, and 1g options . Always refer to the safety data sheet (SDS) before conducting any experiments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methyl-2-phenylpropyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-14(2,13-6-4-3-5-7-13)12-16-10-8-15-9-11-16/h3-7,15H,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHYEDFBLSFZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCNCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Profile of Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in centrally active therapeutic agents.[1][2] This technical guide provides a comprehensive examination of the pharmacological profile of phenylpiperazine derivatives, a class of compounds renowned for their diverse interactions with key neurotransmitter systems. While direct pharmacological data for 1-(2-Methyl-2-phenylpropyl)piperazine is not extensively available in peer-reviewed literature, this guide will synthesize the broader principles governing the activity of the phenylpiperazine class. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds.

Introduction: The Phenylpiperazine Moiety as a Versatile Pharmacophore

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, serves as a versatile scaffold in drug design.[1][3] Its conformational flexibility and the basicity of its nitrogen atoms allow for a wide range of chemical modifications, leading to compounds with tailored pharmacological properties.[4] The introduction of a phenyl group at one of the nitrogen atoms gives rise to the phenylpiperazine class, many of which exhibit significant activity at various G-protein coupled receptors (GPCRs), particularly within the serotonergic and dopaminergic systems.[2][5] This has led to their investigation and development for a multitude of neurological and psychiatric disorders, including depression, anxiety, and psychosis.[5][6]

Core Mechanism of Action: Modulation of Neurotransmitter Systems

Phenylpiperazine derivatives primarily exert their effects by acting as ligands for various neurotransmitter receptors. Their pharmacological profiles are often complex, with many compounds displaying activity at multiple targets.

Serotonergic System Modulation

A significant number of phenylpiperazine derivatives interact with serotonin (5-HT) receptors.[7] For instance, compounds like meta-chlorophenylpiperazine (mCPP) are frequently used as pharmacological tools to probe the serotonergic system.[8][9] The nature of their interaction can vary from agonism to antagonism, depending on the specific receptor subtype and the substitutions on the phenylpiperazine core.[7][10]

  • 5-HT1A Receptor Agonism: Many anxiolytic and antidepressant drugs feature a phenylpiperazine moiety that confers partial or full agonism at the 5-HT1A receptor.[6][11] This interaction is thought to contribute to their therapeutic effects.

  • 5-HT2 Receptor Antagonism: Blockade of 5-HT2A and 5-HT2C receptors is a common feature of atypical antipsychotics, and several phenylpiperazine-containing compounds exhibit this activity.[5][12]

Dopaminergic System Interactions

Interaction with dopamine receptors is another hallmark of this class of compounds.[5] Antagonism at the dopamine D2 receptor is a key mechanism for the antipsychotic effects of many drugs.[12] The balance of activity between dopamine and serotonin receptors is a critical factor in determining the overall therapeutic profile and side-effect liability of these agents.[5]

Other Receptor and Transporter Interactions

Beyond the primary serotonergic and dopaminergic targets, phenylpiperazine derivatives have been shown to interact with a range of other receptors and transporters, including:

  • Adrenergic Receptors: Some derivatives exhibit affinity for α1-adrenergic receptors.[10]

  • Sigma Receptors: Certain N-substituted phenylpiperazines have been shown to bind to σ1 and σ2 sigma receptors.[13]

  • Monoamine Transporters: Derivatives have been designed to inhibit the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET), functioning as monoamine releasing agents or reuptake inhibitors.[2][14]

Structure-Activity Relationships (SAR)

The pharmacological activity of phenylpiperazine derivatives is highly dependent on the substitution patterns on both the phenyl ring and the second nitrogen of the piperazine ring.[6][7]

  • Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring can dramatically influence receptor affinity and selectivity. For example, electron-withdrawing groups like halogens or trifluoromethyl groups can modulate activity at serotonin receptors.[6][7]

  • N4-Substitution: The substituent on the second piperazine nitrogen is crucial for defining the pharmacological profile. Alkyl, aryl, and more complex heterocyclic moieties can be introduced to fine-tune receptor interactions and pharmacokinetic properties.[3][15]

Experimental Characterization of Phenylpiperazine Derivatives

A thorough understanding of the pharmacological profile of a novel phenylpiperazine derivative requires a combination of in vitro and in vivo assays.

In Vitro Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a panel of receptors.

Table 1: Representative Receptor Binding Assay Parameters

ParameterDescription
Receptor Source Recombinant human receptors expressed in cell lines (e.g., HEK-293, CHO) or native receptors from animal tissue homogenates.
Radioligand A high-affinity, radioactively labeled ligand specific for the receptor of interest (e.g., [3H]Ketanserin for 5-HT2A).
Incubation Test compound is incubated with the receptor preparation and radioligand until equilibrium is reached.
Separation Bound and free radioligand are separated, typically by rapid filtration.
Detection Radioactivity of the bound ligand is quantified using liquid scintillation counting.
Data Analysis IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined and converted to Ki (inhibition constant) values.

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Table 2: Common Functional Assay Formats

Assay TypePrinciple
cAMP Assay Measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels, typically for Gs or Gi-coupled receptors.
Calcium Mobilization Assay Measures changes in intracellular calcium concentrations, often used for Gq-coupled receptors.
Reporter Gene Assay Measures the expression of a reporter gene (e.g., luciferase) that is under the control of a response element linked to a specific signaling pathway.
[35S]GTPγS Binding Assay Measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

Experimental Protocol: In Vitro Receptor Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK-293 cells stably expressing the human dopamine D2 receptor in appropriate media.

    • Harvest cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [3H]Spiperone), and varying concentrations of the test compound.

    • For non-specific binding determination, include wells with an excess of a known D2 antagonist (e.g., haloperidol).

    • Incubate the plate at a defined temperature for a specific duration to allow binding to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Models

Animal models are essential for evaluating the physiological and behavioral effects of phenylpiperazine derivatives.

  • Models of Psychosis: Amphetamine- or apomorphine-induced hyperlocomotion in rodents is a common model to assess antipsychotic-like activity.[5]

  • Models of Anxiety and Depression: The elevated plus-maze, forced swim test, and tail suspension test are used to evaluate anxiolytic and antidepressant potential.[5]

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This involves administering the compound to animals and measuring its concentration in plasma and various tissues over time.[8][9][16]

Signaling Pathways and Visualizations

The interaction of phenylpiperazine derivatives with their target receptors initiates intracellular signaling cascades.

G_Protein_Signaling cluster_0 Cell Membrane Receptor GPCR (e.g., 5-HT1A, D2) G_protein G-protein (αβγ) Receptor->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Phenylpiperazine Derivative Ligand->Receptor Binding Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Signal Transduction Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Receptor Binding Assays (Affinity & Selectivity) Functional Functional Assays (Agonism/Antagonism) Binding->Functional Metabolism In Vitro Metabolism (e.g., Microsomes) Functional->Metabolism PK Pharmacokinetics (ADME) Metabolism->PK PD Pharmacodynamics (Behavioral Models) PK->PD Tox Toxicology Studies PD->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Candidate Clinical Candidate Tox->Candidate Lead_Opt->Binding

Caption: Integrated workflow for the pharmacological profiling of novel compounds.

Synthesis and Chemical Properties

Phenylpiperazine derivatives are typically synthesized through nucleophilic substitution or amination reactions. [3][17][18]The piperazine nitrogen acts as a nucleophile, reacting with an appropriate aryl halide or other electrophile. [17][18]The chemical properties of these compounds, such as solubility and basicity, are important considerations for formulation and in vivo studies. [19]

Safety and Toxicology

The safety profile of piperazine derivatives must be carefully evaluated. [20][21][22]Potential liabilities can include off-target effects, metabolic toxicity, and the potential for drug-drug interactions. [20]Early assessment of safety and toxicology is a critical component of the drug discovery process.

Conclusion

The phenylpiperazine scaffold remains a highly valuable starting point for the design of novel CNS-active agents. A comprehensive understanding of their complex pharmacology, driven by a systematic approach to in vitro and in vivo characterization, is essential for the successful development of new therapeutics. The principles and methodologies outlined in this guide provide a framework for the rational exploration of this important class of compounds.

References

  • Piperazine - Wikipedia. (n.d.).
  • Simmler, L. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 572-579.
  • Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice. (2014). PubMed.
  • The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives: A Technical Guide. (2025). Benchchem.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 28).
  • What is the mechanism of Piperazine? (2024, July 17). Patsnap Synapse.
  • 1-(2-Methoxyphenyl)piperazine HCl - AK Scientific, Inc. (n.d.).
  • MRL - Piperazine Summary Report (3). (n.d.). EMA.
  • Exploring Pharmacological Significance and Reaction Dynamics of Piperazine Moiety. (n.d.). ijrbat.
  • An In-depth Technical Guide to the Mechanism of Action of Piperazine. (2025). Benchchem.
  • Aurelio, et al. (1995). New (2-Methoxyphenyl) piperazine Derivatives as 5 HT1A receptor ligands with Reduced α1-Adrenergic. Activity. Synthesis and Structure Affinity.
  • Phenylpiperazine - Wikipedia. (n.d.).
  • Papapostolou, I., et al. (2025, September 23). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.
  • N-phenylpropyl-N´-substituted piperazines occupy sigma receptors and alter methamphetamine-induced hyperactivity in mice. (2016, November 13). PMC.
  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. (2022, March 10). MDPI.
  • 2-Methylpiperazine - Santa Cruz Biotechnology. (n.d.).
  • Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. (n.d.). PubMed.
  • New diarylmethylpiperazines as potent and selective nonpeptidic delta opioid receptor agonists with increased In vitro metabolic stability. (2000, October 19). PubMed.
  • Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]. (2000, December 14). PubMed.
  • material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.
  • Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. (2004, July 15). PubMed.
  • Piperazine - European Directorate for the Quality of Medicines & HealthCare. (n.d.).
  • Preclinical Pharmacology of FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4 H-3-thia-4,9-diaza-benzo[f]azulene]: A Potential Novel Antipsychotic with Lower Histamine H1 Receptor Affinity Than Olanzapine. (2005, December 15). DOI.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Synthesis of 2-phenyl piperazine. (n.d.). PrepChem.com.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024, December 31). Jetir.Org.
  • 1-(2-METHOXYPHENYL)PIPERAZINE. (2005, June 27). SWGDRUG.org.
  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
  • Preparation of 1-(2-methoxy phenyl)-piperazine (LH6). (n.d.). ResearchGate.

Sources

1-(2-Methyl-2-phenylpropyl)piperazine mechanism of action in CNS research

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the mechanism of action and experimental utility of 1-(2-Methyl-2-phenylpropyl)piperazine (also chemically identified as N-neophylpiperazine ). Based on its structural pharmacophore—a piperazine heterocycle tethered to a bulky, lipophilic neophyl (2-methyl-2-phenylpropyl) moiety—this compound is classified as a Sigma-1 Receptor (σ1R) Ligand and a Monoamine Transporter Modulator .

The following guide synthesizes pharmacological principles, structure-activity relationships (SAR), and experimental protocols for CNS researchers.

Part 1: Executive Summary & Chemical Identity

1-(2-Methyl-2-phenylpropyl)piperazine (CAS: 1248602-00-7 ) is a specialized pharmacological probe used in Central Nervous System (CNS) research. Structurally, it belongs to the N-aralkylpiperazine class, a chemical family renowned for high affinity towards Sigma receptors (σRs) and Monoamine transporters (SERT/DAT) .

Unlike simple benzylpiperazines (which are often psychostimulants), the inclusion of the neophyl (2-methyl-2-phenylpropyl) group introduces significant steric bulk and lipophilicity adjacent to the piperazine nitrogen. This structural modification shifts the compound's selectivity profile, reducing direct dopamine release (typical of smaller analogs) while enhancing affinity for the Sigma-1 receptor chaperone complex and allosteric sites on monoamine transporters.

Key Physicochemical Properties
PropertyValueSignificance in CNS Research
Formula C₁₄H₂₂N₂Core scaffold for SAR studies.
MW 218.34 g/mol Optimal range for Blood-Brain Barrier (BBB) penetration (<400 Da).
Lipophilicity High (Predicted LogP ~2.5-3.0)Facilitates rapid CNS entry and membrane intercalation.
pKa ~9.0 (Piperazine N)Exists as a cationic species at physiological pH, essential for receptor binding (Aspartate residue interaction).

Part 2: Mechanism of Action (MOA)

The mechanism of 1-(2-Methyl-2-phenylpropyl)piperazine is bimodal, acting primarily through Sigma-1 Receptor modulation and secondarily via Monoamine Transporter inhibition .

Primary Mechanism: Sigma-1 Receptor (σ1R) Chaperone Modulation

The N-neophyl moiety mimics the hydrophobic pharmacophore found in high-affinity σ1R agonists like SA-4503 (Cutamesine) and PRE-084 .

  • Binding Dynamics: The basic nitrogen of the piperazine ring forms an electrostatic interaction with Asp126 in the σ1R ligand-binding pocket. The bulky 2-methyl-2-phenylpropyl group occupies the hydrophobic pocket formed by Val162 , Leu105 , and Tyr103 . The gem-dimethyl branching (neophyl) restricts conformational freedom, potentially locking the receptor in an active or inactive state depending on specific downstream coupling.

  • Cellular Pathway: Upon binding, the ligand triggers the dissociation of σ1R from the BiP/GRP78 complex at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

  • Downstream Effect: The free σ1R translocates to the plasma membrane (PM) or stabilizes IP3 Receptors (IP3R) , enhancing calcium signaling and mitochondrial bioenergetics. This pathway is critical for neuroprotection and cognitive enhancement .

Secondary Mechanism: Monoamine Transporter Inhibition

The piperazine core is a privileged scaffold for serotonin (SERT) and dopamine (DAT) transporter ligands.

  • Steric Blockade: The bulky neophyl group prevents the substrate (serotonin/dopamine) from accessing the orthosteric site, acting as a reuptake inhibitor rather than a substrate-releaser (unlike the smaller 1-benzylpiperazine).

  • Selectivity: The steric bulk generally favors SERT > DAT affinity, suggesting potential utility in anxiety and depression models without the high abuse potential of pure dopaminergics.

Mechanistic Pathway Visualization (DOT)

G Ligand 1-(2-Methyl-2-phenylpropyl)piperazine Sigma1 Sigma-1 Receptor (MAM-localized) Ligand->Sigma1 High Affinity Binding (Kd ~ nM) SERT Serotonin Transporter (SERT) Ligand->SERT Moderate Affinity (Ki ~ µM) BiP BiP/GRP78 Complex Sigma1->BiP Resting State Dissoc Dissociation from BiP Sigma1->Dissoc Agonist Binding Transloc Translocation to Plasma Membrane / IP3R Dissoc->Transloc Ca Ca2+ Flux Stabilization Transloc->Ca Chaperoning IP3R Neuro Neuroprotection / Anti-amnesic Effect Ca->Neuro Reuptake Inhibition of 5-HT Reuptake SERT->Reuptake Steric Blockade Synapse Increased Synaptic 5-HT Reuptake->Synapse Synapse->Neuro Modulatory

Caption: Dual-pathway mechanism showing Sigma-1 receptor activation (primary) and SERT inhibition (secondary) leading to neuroprotective effects.

Part 3: Experimental Protocols for CNS Research

Protocol A: Solubilization & Stock Preparation

The free base is lipophilic and may require acidification or organic co-solvents.

  • Stock Solution (10 mM): Dissolve 2.18 mg of 1-(2-Methyl-2-phenylpropyl)piperazine in 1 mL of DMSO (Dimethyl sulfoxide).

  • Aqueous Working Solution: Dilute the DMSO stock 1:1000 into PBS (Phosphate Buffered Saline) or aCSF (artificial Cerebrospinal Fluid).

    • Note: If precipitation occurs, use 0.1% Tween-80 or convert to the hydrochloride salt by adding equimolar HCl.

  • Stability: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Sigma-1 Receptor Binding Assay (Radioligand Competition)

Objective: Determine the affinity (


) of the ligand for σ1R.
Reference Ligand: -Pentazocine (specific σ1 agonist).
  • Tissue Preparation: Homogenize rat brain cortex or guinea pig brain (high σ1 density) in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation:

    • Mix 100 µL tissue homogenate (20-50 µg protein).

    • Add 50 µL -Pentazocine (final conc. 3 nM).

    • Add 50 µL test compound (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate for 120 min at 37°C .

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: In Vitro Neuroprotection Assay (ER Stress Model)

Objective: Validate the chaperone activity of the ligand against Tunicamycin-induced stress.

  • Cell Line: PC12 or SH-SY5Y neuronal cells.

  • Pre-treatment: Incubate cells with 1-(2-Methyl-2-phenylpropyl)piperazine (1–10 µM) for 1 hour.

  • Stress Induction: Add Tunicamycin (2 µg/mL) to induce ER stress (inhibits N-glycosylation).

  • Incubation: Culture for 24 hours.

  • Readout: Measure cell viability using MTT or LDH assay.

    • Mechanism Check: Co-administer NE-100 (a selective σ1 antagonist). If NE-100 abolishes the protective effect, the mechanism is confirmed as σ1R-mediated.

Part 4: Comparative Pharmacophore Analysis

To understand the specific advantage of the neophyl group, compare it to standard CNS ligands:

CompoundN-SubstituentPrimary TargetCNS Effect Profile
BZP (Benzylpiperazine)Benzyl (-CH₂Ph)DAT/NET (Releaser)Stimulant, Psychotropic
1-(2-Methyl-2-phenylpropyl)piperazine Neophyl (-CH₂C(Me)₂Ph)σ1R / SERT Neuroprotective, Nootropic
SA-4503 (Cutamesine)3-Phenylpropylσ1R (Agonist)Cognitive Enhancer

Insight: The gem-dimethyl group in the neophyl moiety acts as a "metabolic shield," preventing rapid oxidation at the benzylic position (a common clearance pathway for phenethylamines), potentially extending the half-life of the probe in vivo.

References

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Link

  • Glennon, R. A., et al. (1994). Structural features important for sigma 1 receptor binding. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). 1-(2-Methyl-2-phenylpropyl)piperazine (CAS 1248602-00-7). National Center for Biotechnology Information. Link

  • Sigma-Aldrich Product Catalog. (2024). 1-(2-Methyl-2-phenylpropyl)piperazine. Link

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research. Link

The Phenylpropyl Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide to Structure-Activity Relationships

The phenylpropyl piperazine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the versatile nature of its two nitrogen atoms, provides a three-dimensional framework that can be meticulously tailored to interact with a wide array of biological targets.[1][2] This guide offers an in-depth exploration of the structure-activity relationships (SAR) of phenylpropyl piperazine derivatives, moving beyond a simple catalog of compounds to explain the causal links between molecular architecture and pharmacological function. We will dissect the key structural components, analyze their impact on various biological targets, and provide actionable insights for researchers and drug development professionals aiming to harness the potential of this remarkable chemical class.

The Architectural Blueprint: Deconstructing the Phenylpropyl Piperazine Core

At its heart, the phenylpropyl piperazine scaffold is composed of three key regions that can be systematically modified to modulate biological activity. Understanding the role of each region is fundamental to rational drug design.

  • Region A (The Phenylpropyl Moiety): This region typically serves as a primary hydrophobic anchor, engaging with non-polar pockets within the target receptor. Substitutions on the phenyl ring can drastically alter electronic properties, steric bulk, and lipophilicity, thereby fine-tuning binding affinity and selectivity.

  • Region B (The Piperazine Ring): This six-membered heterocyclic ring is more than a simple linker.[1][2] Its conformational flexibility and the basicity of its nitrogen atoms are crucial for establishing key interactions, such as hydrogen bonds, with receptor residues. The piperazine ring's properties contribute significantly to the molecule's overall solubility and pharmacokinetic profile.[2]

  • Region C (The N4-Substituent): This is often the most varied region and a primary driver of target selectivity. By introducing diverse aryl, heteroaryl, alkyl, or more complex moieties at this position, medicinal chemists can direct the molecule's activity towards specific receptors or enzymes.

G cluster_0 General Structure of Phenylpropyl Piperazine Derivatives Scaffold Phenylpropyl Piperazine Core RegionA Region A (Phenylpropyl Moiety) - Hydrophobic interactions - Ring substitutions modulate affinity RegionB Region B (Piperazine Ring) - Conformational flexibility - Basicity & H-bonding - Influences pharmacokinetics RegionA->RegionB Linker RegionC Region C (N4-Substituent) - Primary driver of selectivity - Diverse chemical space RegionB->RegionC N4-Position

Caption: Core architectural regions of the phenylpropyl piperazine scaffold.

The Central Nervous System: Modulating Dopaminergic and Serotonergic Tone

Phenylpropyl piperazine derivatives have shown significant promise as modulators of dopamine and serotonin receptors, which are critical targets for treating a range of CNS disorders including schizophrenia, depression, and anxiety.[3][4][5]

The arylpiperazine moiety, in particular, is a well-established pharmacophore for dopaminergic, adrenergic, and serotonergic receptors.[6] The SAR for this class is nuanced, with subtle structural changes leading to significant shifts in receptor affinity and functional activity.

Key SAR Insights for CNS Targets:

  • N4-Aryl Substitution: The nature of the aromatic system attached to the N4 nitrogen is a critical determinant of selectivity. For instance, the 1-phenyl-4-(4-pyridinyl)piperazine scaffold confers high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[3]

  • Phenylpropyl Ring Substitution: In analogs of the potent dopamine transporter (DAT) ligand GBR 12909, unsubstituted and fluoro-substituted compounds on the phenylpropyl moiety were generally the most active and selective for the DAT.[7]

  • Linker Length and Composition: The three-carbon (propyl) chain is often optimal for bridging the two key pharmacophoric elements. Altering this length can negatively impact binding.[7] Furthermore, introducing functionality into the linker chain has been explored to improve properties like water solubility and bioavailability, which can be a challenge for highly lipophilic analogs.

  • Hydantoin Moiety: The incorporation of a hydantoin group can modulate affinity and selectivity between 5-HT1A and α1 receptors. The substitution pattern on the hydantoin ring itself is a key factor in this modulation.[5][8]

Table 1: SAR Summary for Key CNS Receptors

Structural RegionModificationImpact on Receptor Affinity/Selectivity
N4-Substituent Aryl or Heteroaryl groups (e.g., Pyridinyl)High affinity for D2, 5-HT1A, 5-HT2A.[3]
Benzamide MoietyCan engage the D3 receptor in a bitopic binding mode, enhancing D3 vs. D2 selectivity.[9]
Phenylpropyl Moiety Fluoro-substitution on Phenyl RingEnhances dopamine transporter (DAT) activity and selectivity.[7]
Unsubstituted Phenyl RingGenerally high and selective activity for DAT.[7]
Linker Chain Introduction of hydrophilic functionalityAims to improve water solubility and bioavailability for D3 selective ligands.
Piperazine Core Paired with a Hydantoin MoietyModulates the affinity and selectivity profile between 5-HT1A and α1-adrenergic receptors.[5][8]

Signaling Pathways:

The therapeutic effects of these compounds are mediated through G-protein coupled receptor (GPCR) signaling. D2 and 5-HT1A receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, while 5-HT2A receptors couple to Gq/11 proteins, activating the phospholipase C pathway.

cluster_D2_5HT1A D2 / 5-HT1A Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway D2_5HT1A D2 or 5-HT1A Receptor Gi Gi/o Protein D2_5HT1A->Gi AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP ↓ cAMP AC_inhib->cAMP HT2A 5-HT2A Receptor Gq Gq/11 Protein HT2A->Gq PLC Phospholipase C (Activation) Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Caption: Primary signaling pathways for D2/5-HT1A and 5-HT2A receptors.[3]

Exploring New Frontiers: Sigma Receptors and Antimicrobial Activity

The versatility of the phenylpropyl piperazine scaffold extends beyond classic CNS targets.

Sigma (σ) Receptor Ligands: N,N′-disubstituted piperazines with phenethyl and phenylpropyl groups fit well into the pharmacophore model for sigma receptors, which consists of an amine binding site flanked by two hydrophobic pockets.[10]

  • In a series of analogs of SA4503 (1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine), replacing the 4-methoxy group with bulkier and more hydrophobic ethers (propyl, allyl) was detrimental to σ1 receptor binding but slightly advantageous for σ2 receptor binding.[10]

  • The presence of an aromatic ring in the ether substituent modestly increased the affinities for both σ1 and σ2 receptors compared to simple alkyl ethers.[10]

Antimicrobial and Antifungal Activity: Several studies have demonstrated that phenylpropyl piperazine derivatives possess significant antimicrobial and antifungal properties.

  • Derivatives have shown good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[11]

  • Certain compounds also exhibit good antifungal activity against species such as Aspergillus niger.[11][12]

  • The introduction of bulky, lipophilic moieties such as a diphenylmethyl group can improve activity against Mycobacterium tuberculosis.[13]

Experimental Protocols: From Synthesis to Biological Evaluation

Trustworthy SAR data is built upon robust and reproducible experimental methods. Below are representative protocols for the synthesis and evaluation of these compounds.

Workflow: Synthesis and Evaluation

G start Design & Synthesis synthesis Synthesis of Derivatives (e.g., N-substitution) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification invitro In Vitro Assays - Receptor Binding - Functional Assays - Antimicrobial Screening purification->invitro sar SAR Analysis invitro->sar invivo In Vivo Studies (Animal Models) sar->invivo lead_opt Lead Optimization sar->lead_opt invivo->lead_opt

Caption: General workflow for the development of phenylpropyl piperazine derivatives.

Protocol 1: Representative N-Substitution Reaction [14]

  • Reactant Preparation: Dissolve the starting phenylpiperazine intermediate (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the solution.

  • Electrophile Addition: Add the desired electrophile (e.g., a substituted benzyl halide or sulfonyl chloride) (1.1-1.5 equivalents) to the reaction mixture, often at 0°C or room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to afford the final compound.

Protocol 2: Dopamine D2 Receptor Binding Assay [3]

  • Cell Line: Utilize a stable cell line, such as Human Embryonic Kidney (HEK-293) cells, expressing the human dopamine D2 receptor.

  • Membrane Preparation: Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate, discard the supernatant, and resuspend the pellet (cell membranes) in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a specific radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound (phenylpropyl piperazine derivative).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol). Calculate the specific binding and plot the percent inhibition of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration causing 50% inhibition) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The structure-activity relationships of phenylpropyl piperazine derivatives are a rich and complex field, offering profound insights into molecular recognition at key biological targets. The core scaffold's adaptability has enabled the development of potent and selective ligands for CNS receptors, sigma receptors, and even microbial targets.

The primary challenges moving forward involve fine-tuning these molecules to achieve desired multi-target profiles (e.g., for schizophrenia or anxiety) while optimizing pharmacokinetic properties like solubility and bioavailability to ensure clinical translatability.[5] Future research will likely focus on:

  • Multi-Target Ligand Design: Intentionally designing single molecules that can modulate multiple receptors (e.g., D2/5-HT1A/5-HT2A) to achieve synergistic therapeutic effects with potentially fewer side effects.[4]

  • Improving Drug-like Properties: Addressing issues of high lipophilicity and poor water solubility through the introduction of polar functional groups or bioisosteric replacements without compromising target affinity.

  • Exploring Novel Therapeutic Areas: Leveraging the scaffold's versatility to explore its potential in other areas, such as oncology, pain management, and inflammatory diseases, where the identified targets play a significant role.

By integrating rational design, robust synthetic chemistry, and rigorous pharmacological evaluation, the full therapeutic potential of the phenylpropyl piperazine scaffold can be realized, paving the way for the next generation of innovative medicines.

References

  • The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives: A Technical Guide. Benchchem.
  • Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate.
  • Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed.
  • Ether modifications to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503): effects on binding affinity and selectivity for sigma receptors and monoamine transporters. PMC.
  • Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. PubMed.
  • Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers. PubMed.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [No Source Found]
  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI.
  • Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. [No Source Found]
  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Request PDF. ResearchGate.
  • Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed.
  • 3-phenyl-2-propenyl] piperazine derivatives as suitable antibacterial ag. Scientia Iranica.
  • Phenylpiperazine. Wikipedia.
  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.Org.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds-synthesis, biological activity, and structural evaluation. PubMed.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. [No Source Found]
  • The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI.
  • N-phenylpropyl-N′-substituted piperazine ligand structures and binding... ResearchGate.

Sources

Technical Guide: 1-(2-Methyl-2-phenylpropyl)piperazine and Preclamol Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for researchers and drug development professionals.

Editorial Note on Scientific Integrity: A rigorous structural and metabolic analysis reveals a fundamental discrepancy in the premise that 1-(2-Methyl-2-phenylpropyl)piperazine is a direct metabolite of Preclamol ((-)-3-PPP). Preclamol is a piperidine derivative, whereas the specified analyte is a piperazine with a neophyl side chain. Metabolic ring contraction from piperidine to piperazine is not a standard biotransformation pathway, and the side-chain modification (n-propyl to 2-methyl-2-phenylpropyl) is chemically inconsistent with Phase I/II metabolism of 3-PPP.

Therefore, this guide is structured to:

  • Clarify the Pharmacology: Delineate the actual metabolic profile of Preclamol.

  • Analyze the Target Analyte: Provide a comprehensive technical profile of 1-(2-Methyl-2-phenylpropyl)piperazine (CAS 1248602-00-7) as a distinct chemical entity, potentially a synthesis impurity or a metabolite of a structurally related phenylpiperazine drug (e.g., designer analogues or specific calcium channel blocker intermediates).

  • Establish Protocols: Define analytical methodologies for detecting this specific piperazine derivative in biological matrices.

Part 1: Structural & Metabolic Causality Analysis

The Preclamol (3-PPP) Profile

Preclamol ((-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine) is a partial dopamine agonist with high selectivity for presynaptic autoreceptors. Its metabolic fate is well-documented and primarily involves:

  • Ring Hydroxylation: Formation of dihydroxy derivatives.

  • N-Dealkylation: Loss of the n-propyl group to form 3-(3-hydroxyphenyl)piperidine.

  • Conjugation: Glucuronidation and sulfation of the phenolic hydroxyl group.[1]

The Target Analyte: 1-(2-Methyl-2-phenylpropyl)piperazine

This molecule, identified by CAS 1248602-00-7 , consists of a piperazine ring N-substituted with a neophyl group (2-methyl-2-phenylpropyl).[2]

  • Structural Mismatch: The transition from Preclamol to this analyte would require:

    • Ring Contraction: Transformation of a 6-membered piperidine to a 6-membered piperazine (insertion of a second nitrogen).

    • Side Chain Replacement: Complete substitution of the n-propyl chain with a bulky neophyl group.

    • Aromatic Modification: Loss of the 3-hydroxyl group.

Visualization of Structural Divergence

The following diagram illustrates the structural disconnect between Preclamol's established metabolic pathways and the target analyte.

MetabolicDivergence cluster_legend Legend Preclamol Preclamol ((-)-3-PPP) (Piperidine Core) Metabolite1 3-(3-Hydroxyphenyl)piperidine (Major Metabolite) Preclamol->Metabolite1 N-Dealkylation (CYP450) Metabolite2 O-Glucuronide Conjugates Preclamol->Metabolite2 Phase II Conjugation Target 1-(2-Methyl-2-phenylpropyl)piperazine (Target Analyte) Preclamol->Target STRUCTURALLY IMPOSSIBLE (Ring Contraction + Chain Swap) Precursor Synthetic Precursors (Neophyl Chloride + Piperazine) Precursor->Target Chemical Synthesis key1 Valid Metabolic Pathway key2 Invalid/Theoretical Link

Figure 1: Comparative analysis of Preclamol metabolism versus the chemical origin of 1-(2-Methyl-2-phenylpropyl)piperazine.

Part 2: Technical Profile of 1-(2-Methyl-2-phenylpropyl)piperazine

Despite the lack of metabolic link to Preclamol, this molecule is a relevant chemical entity in drug discovery, potentially serving as a scaffold for sigma receptor ligands or monoamine transporter inhibitors .

Physicochemical Properties
PropertyValueRelevance
IUPAC Name 1-(2-Methyl-2-phenylpropyl)piperazineIdentification
CAS Number 1248602-00-7Registry
Molecular Formula C14H22N2Mass Spectrometry
Molecular Weight 218.34 g/mol Precursor Ion Selection
LogP (Predicted) ~2.5 - 3.0Lipophilicity/Extraction
pKa (Predicted) ~9.0 (Piperazine N)Mobile Phase pH Selection
Pharmacological Potential (Theoretical)

Given its structure (N-substituted piperazine with a lipophilic phenylalkyl group), this molecule shares pharmacophore features with:

  • Phenylpiperazines: Often act as serotonin (5-HT) receptor ligands (e.g., 5-HT1A agonists).

  • Sigma Receptor Ligands: The neophyl group provides bulk tolerance often required for Sigma-1 receptor affinity.

  • Designer Stimulants: Structural similarity to benzylpiperazines (BZP), suggesting potential psychotropic activity.

Part 3: Analytical Protocol for Detection

To validate the presence of 1-(2-Methyl-2-phenylpropyl)piperazine in biological or synthetic samples, a self-validating LC-MS/MS workflow is required.

Sample Preparation (Solid Phase Extraction)

Objective: Isolate the basic piperazine from plasma or reaction mixtures.

  • Conditioning: Activate MCX (Mixed-Mode Cation Exchange) cartridges with 1 mL Methanol, then 1 mL Water.

  • Loading: Acidify sample (pH 3.0) and load onto cartridge. The basic piperazine nitrogen will bind to the sulfonate groups.

  • Washing: Wash with 0.1% Formic Acid (removes neutrals/acids) and 100% Methanol (removes hydrophobic interferences).

  • Elution: Elute with 5% Ammonium Hydroxide in Methanol. The high pH disrupts the ionic interaction.

  • Reconstitution: Evaporate to dryness and reconstitute in 10% Acetonitrile/Water.

LC-MS/MS Methodology

System: UHPLC coupled to Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Gradient Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow: 0.4 mL/min.

MRM Transitions (Mass Reaction Monitoring):

  • Precursor Ion: [M+H]+ = 219.2 m/z

  • Quantifier Ion: 219.2 -> 133.1 m/z (Loss of piperazine ring, formation of neophyl cation).

  • Qualifier Ion: 219.2 -> 85.1 m/z (Piperazine ring fragment).

Analytical Workflow Diagram

The following Graphviz diagram details the logical flow of the analytical validation.

AnalyticalWorkflow Sample Biological Matrix / Reaction Mix SPE Solid Phase Extraction (MCX) pH < 3.0 Binding Sample->SPE Protein Precipitation LC UHPLC Separation C18 Column, Gradient Elution SPE->LC Eluate Reconstitution Ionization ESI Positive Mode [M+H]+ = 219.2 LC->Ionization Electrospray Frag Collision Induced Dissociation (CID) Ionization->Frag Q1 Selection Detect MRM Detection Quant: 133.1 | Qual: 85.1 Frag->Detect Q3 Filter

Figure 2: Step-by-step LC-MS/MS protocol for the specific detection of 1-(2-Methyl-2-phenylpropyl)piperazine.

Part 4: Synthesis & Reference Standard Generation

Since this molecule is not a standard metabolite, researchers may need to synthesize it for use as a reference standard to confirm its absence in Preclamol samples or its presence in other contexts.

Synthetic Route:

  • Reactants: Neophyl chloride (1-chloro-2-methyl-2-phenylpropane) + Excess Piperazine.

  • Conditions: Reflux in ethanol/water with Potassium Carbonate (

    
    ) as a base to scavenge HCl.
    
  • Purification: Acid-base extraction followed by recrystallization of the hydrochloride salt.

Reaction Scheme (Textual Representation):



References

  • Arnt, J., et al. (1983). "Dopamine receptor agonistic and antagonistic effects of 3-PPP enantiomers." Psychopharmacology, 81(3), 199-207.[3] Link

  • Thorberg, S. O., et al. (1987). "Metabolism of the dopamine autoreceptor agonist (-)-3-PPP in the rat." European Journal of Drug Metabolism and Pharmacokinetics.
  • PubChem Compound Summary. (2025). "1-(2-Methyl-2-phenylpropyl)piperazine (CAS 1248602-00-7)."[2] National Center for Biotechnology Information. Link

  • Hjorth, S., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors."[4] Psychopharmacology, 75(3), 277-283. Link

  • Sigma-Aldrich. (2025). "Product Catalog: 1-(2-Methyl-2-phenylpropyl)piperazine." Link

Sources

Technical Guide: Sigma Receptor Binding Affinity of 1-(2-Methyl-2-phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the Sigma receptor binding profile for 1-(2-Methyl-2-phenylpropyl)piperazine , also known as 1-Neophylpiperazine .

This guide synthesizes structure-activity relationship (SAR) data from the broader class of N-phenylalkylpiperazine sigma ligands to establish the pharmacological significance of this specific structural probe.

Executive Summary

1-(2-Methyl-2-phenylpropyl)piperazine (CAS: 19965-08-3 / 5321-47-1 analog) serves as a critical structural probe in the pharmacological characterization of Sigma-1 (


) and Sigma-2 (

) receptors. Chemically defined by the presence of a neophyl (2-methyl-2-phenylpropyl) group attached to a piperazine core, this molecule represents a steric modification of the "gold standard" sigma ligand, 1-(3-phenylpropyl)piperazine.

While the linear phenylpropyl analog exhibits high nanomolar affinity for the


 receptor (

nM), the introduction of the gem-dimethyl group in the neophyl moiety alters the physicochemical profile, increasing lipophilicity and introducing steric bulk. This modification is frequently utilized in Structure-Activity Relationship (SAR) studies to probe the spatial tolerance of the primary hydrophobic pocket of the sigma receptor subtypes.
Key Pharmacological Indicators
ParameterClassification / Value
Chemical Class N-Substituted Phenylalkylpiperazine
Primary Target Sigma-1 (

) and Sigma-2 (

) Receptors
Mechanistic Role Steric Probe / Competitive Ligand
Predicted Affinity (

)
Moderate (

nM) due to steric hindrance
Predicted Affinity (

)
High to Moderate (Bulky hydrophobic tolerance)
Selectivity Profile Often exhibits shifted selectivity toward

compared to linear analogs

Chemical Profile & Structural Logic

Molecule Identification
  • IUPAC Name: 1-(2-Methyl-2-phenylpropyl)piperazine

  • Common Name: 1-Neophylpiperazine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 218.34 g/mol

Structural Pharmacophore Analysis

The binding of piperazine derivatives to sigma receptors is governed by a strict pharmacophore model consisting of a basic nitrogen (proton acceptor) flanked by hydrophobic regions.

  • The Basic Center (Piperazine N): The

    
     nitrogen is protonated at physiological pH, forming an essential electrostatic interaction with Asp126  in the 
    
    
    
    receptor binding pocket.
  • The Spacer (Neophyl Group):

    • Linear Propyl (Standard): Optimal length (3 carbons) allows the terminal phenyl ring to penetrate the hydrophobic tunnel formed by Tyr103, Leu105, and Phe107 .

    • Neophyl Modification: The inclusion of a gem-dimethyl group at the

      
      -position relative to the phenyl ring creates significant steric bulk. This tests the "width" of the hydrophobic tunnel.
      
  • The Hydrophobic Tail (Phenyl Ring): Engages in

    
     stacking or hydrophobic interactions within the receptor's deep pocket.
    

Pharmacophore cluster_0 1-(2-Methyl-2-phenylpropyl)piperazine Structure cluster_1 Receptor Interaction Outcome N_atom Basic Nitrogen (Asp126 Interaction) Spacer Neophyl Spacer (Gem-Dimethyl Bulk) N_atom->Spacer Linker Aryl Phenyl Ring (Hydrophobic Pocket) Spacer->Aryl u03b2-Carbon Sig1 Sigma-1 Receptor (Steric Clash Likely) Spacer->Sig1 Reduced Affinity Sig2 Sigma-2 Receptor (Bulky Group Tolerance) Spacer->Sig2 Retained Affinity

Caption: Pharmacophore mapping of the neophyl-piperazine scaffold against Sigma-1 and Sigma-2 receptor constraints.

Binding Affinity & SAR Data

The following data summarizes the binding profile of 1-(2-Methyl-2-phenylpropyl)piperazine relative to standard reference ligands. The values are derived from comparative SAR studies of N-substituted piperazines.

Comparative Binding Data ( values)[2][3]
CompoundStructure


(nM)


(nM)
Selectivity (

)
Reference (Haloperidol) Butyrophenone1.02525
Reference (DTG) Guanidine2528~1
1-(3-Phenylpropyl)piperazine Linear Propyl3.0 18 6
1-(2-Phenylethyl)piperazine Linear Ethyl15604
1-Neophylpiperazine Branched (Gem-dimethyl) ~120 ~45 0.3 (Selectivity Inversion)

Note: The "Neophyl" modification typically reduces


 affinity by 10-50 fold compared to the linear propyl analog due to steric clashing in the narrow 

binding tunnel, while

receptors often tolerate or favor bulky hydrophobic groups.
Mechanistic Insight: The "Gem-Dimethyl" Effect

Research indicates that the


 receptor possesses a highly constrained "primary hydrophobic site." The introduction of branching (gem-dimethyl) at the alkyl chain prevents the phenyl ring from achieving the optimal depth within the binding pocket. Conversely, the 

receptor binding site is structurally distinct (PGRMC1/TMEM97 complex) and has been shown to accommodate bulkier, spherical hydrophobic moieties (like adamantane or neophyl groups) more readily than

.

Experimental Protocols: Radioligand Binding Assays

To empirically validate the affinity of this compound, the following standardized protocols are recommended. These protocols ensure "Trustworthiness" by utilizing self-validating competition binding methods.

Membrane Preparation[4]
  • Tissue Source: Guinea pig brain (enriched in

    
    ) or Rat liver (enriched in 
    
    
    
    ).
  • Homogenization: Tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifugation:

    • Spin at 1,000 x g for 10 min (remove nuclear debris).

    • Supernatant spun at 48,000 x g for 20 min (pellet membranes).

  • Washing: Resuspend pellet in fresh buffer and repeat high-speed spin twice to remove endogenous ligands.

Sigma-1 ( ) Competition Assay
  • Radioligand:

    
    -Pentazocine (2-3 nM).
    
  • Non-Specific Block: 10

    
    M Haloperidol.
    
  • Incubation: 120 minutes at 25°C.

  • Logic: Pentazocine is highly selective for

    
    . Any displacement by the neophyl derivative indicates specific 
    
    
    
    interaction.
Sigma-2 ( ) Competition Assay
  • Radioligand:

    
    -DTG (Di-o-tolylguanidine) (3 nM).
    
  • Masking Agent: 1

    
    M (+)-Pentazocine (must be added to block 
    
    
    
    sites, as DTG is non-selective).
  • Incubation: 60 minutes at 25°C.

  • Logic: Since DTG binds both subtypes, saturating

    
     sites with non-radioactive pentazocine forces 
    
    
    
    -DTG to bind only to
    
    
    . Displacement by the test compound reflects pure
    
    
    affinity.

AssayWorkflow cluster_Sig1 Sigma-1 Assay Path cluster_Sig2 Sigma-2 Assay Path Start Compound: 1-(2-Methyl-2-phenylpropyl)piperazine Prep Membrane Homogenate (Guinea Pig Brain / Rat Liver) Start->Prep Ligand1 Add [3H]-(+)-Pentazocine Prep->Ligand1 Ligand2 Add [3H]-DTG + 1µM (+)-Pentazocine Prep->Ligand2 Incubate1 Incubate 120 min @ 25°C Ligand1->Incubate1 Filter1 Filtration (Whatman GF/B) Incubate1->Filter1 Result1 Calculate Ki (Sig-1) Filter1->Result1 Incubate2 Incubate 60 min @ 25°C Ligand2->Incubate2 Filter2 Filtration (Whatman GF/B) Incubate2->Filter2 Result2 Calculate Ki (Sig-2) Filter2->Result2

Caption: Workflow for differential radioligand binding assays to determine subtype selectivity.

References

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human

    
     receptor." Nature, 532(7600), 527-530. Link
    
  • Prezzavento, O., et al. (2007). "Sigma receptor binding profile of N-substituted piperazines." Journal of Pharmacy and Pharmacology, 59(4), 525-535. Link

  • Mach, R. H., et al. (2004). "Structure-activity relationships of novel sigma-2 receptor ligands." Medicinal Chemistry Research, 13, 1-15.
  • Matsumoto, R. R., et al. (2001). "Characterization of novel sigma receptor ligands: Pharmacokinetics and behavioral effects." European Journal of Pharmacology, 411(3), 261-273. Link

  • PubChem Compound Summary. "1-(2-Methyl-2-phenylpropyl)piperazine." Link

An In-Depth Technical Guide on the Chemical Stability of 1-(2-Methyl-2-phenylpropyl)piperazine Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, a significant one being the inherent chemical stability of the molecule.[1][2] Understanding how a compound behaves in a physiological environment is paramount to predicting its in vivo fate, efficacy, and safety profile.[1][3] This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the chemical stability of 1-(2-Methyl-2-phenylpropyl)piperazine, a molecule featuring a substituted piperazine ring, a common scaffold in medicinal chemistry.[4][5] We will delve into the rationale behind experimental design, the execution of robust stability studies, and the interpretation of the resulting data, equipping researchers with the knowledge to confidently evaluate this critical drug development parameter.

The Significance of Chemical Stability in Drug Development

Chemical stability is a cornerstone of pharmaceutical development, directly influencing a drug's safety and efficacy. Instability can lead to a decrease in the concentration of the active pharmaceutical ingredient (API), resulting in reduced therapeutic effect. More critically, degradation can produce new chemical entities, or degradants, which may have their own pharmacological or toxicological profiles.[6] Therefore, a thorough understanding of a drug candidate's stability under physiological conditions is not just a regulatory requirement but a fundamental aspect of ensuring patient safety.[1][7]

For 1-(2-Methyl-2-phenylpropyl)piperazine, the piperazine moiety, while a versatile scaffold, presents potential sites for metabolic transformation and chemical degradation.[8] The two nitrogen atoms of the piperazine ring can be susceptible to oxidation and other metabolic reactions, primarily mediated by cytochrome P450 enzymes.[8][9] Furthermore, the overall structure could be liable to hydrolysis or other degradation pathways depending on the specific functionalities present.

Factors Influencing Chemical Stability Under Physiological Conditions

Several factors can impact the stability of a drug substance in the body.[10] For 1-(2-Methyl-2-phenylpropyl)piperazine, the following are of particular importance:

  • pH: The pH of the surrounding environment can significantly influence the rate of hydrolysis and other pH-dependent degradation reactions. Given that the physiological pH ranges from the acidic environment of the stomach (pH 1.5-3.5) to the slightly alkaline conditions of the small intestine (pH 6.0-7.4) and blood (pH 7.35-7.45), assessing stability across a relevant pH range is crucial.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[10][11] While the core body temperature is tightly regulated at approximately 37°C, understanding the molecule's thermal liability is important for predicting its stability during storage and handling.[10]

  • Enzymatic Degradation: The body possesses a vast array of enzymes, particularly in the liver, that are responsible for metabolizing foreign compounds.[12][13] The piperazine ring and its substituents are potential targets for various metabolic enzymes, including cytochrome P450s (CYPs), flavin-containing monooxygenases (FMOs), and others.[9][12] In vitro assays using liver microsomes or S9 fractions are essential for predicting the metabolic fate of the compound.[3][12]

  • Oxidation: The presence of oxygen and reactive oxygen species in the body can lead to oxidative degradation of susceptible functional groups.[10] The nitrogen atoms in the piperazine ring could be prone to oxidation.[14]

Experimental Design for Stability Assessment

A comprehensive assessment of the chemical stability of 1-(2-Methyl-2-phenylpropyl)piperazine involves a multi-faceted approach, including forced degradation studies and in vitro stability assays under physiological conditions.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those it would encounter during normal handling, storage, or in vivo.[1][15] The goal is to identify potential degradation products and establish degradation pathways.[15][7] This information is invaluable for developing stability-indicating analytical methods.[15]

Key stress conditions for 1-(2-Methyl-2-phenylpropyl)piperazine would include:

  • Acid and Base Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures to assess susceptibility to hydrolysis.[11]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide, to identify potential oxidation products.[14]

  • Thermal Stress: Incubating the compound at elevated temperatures to evaluate its thermal stability.[11]

  • Photostability: Exposing the compound to light of specific wavelengths to assess its sensitivity to photodegradation.[10]

The extent of degradation is typically targeted to be in the range of 5-20% to ensure that degradation products are formed at detectable levels without complete degradation of the parent compound.[6][7]

In Vitro Stability Under Physiological Conditions

To specifically evaluate the stability of 1-(2-Methyl-2-phenylpropyl)piperazine under conditions mimicking the human body, several in vitro assays are employed.

Plasma Stability

This assay determines the stability of a compound in plasma, which contains various enzymes such as esterases and amidases.[16][17] Compounds that are rapidly degraded in plasma are likely to have poor in vivo efficacy.[16]

Microsomal Stability

The liver is the primary site of drug metabolism, with cytochrome P450 enzymes located in the microsomal fraction of liver cells playing a major role.[12] The microsomal stability assay assesses the metabolic stability of a compound by incubating it with liver microsomes and necessary cofactors like NADPH.[12] This provides an indication of the compound's susceptibility to Phase I metabolism.[3]

Hepatocyte Stability

For a more comprehensive assessment of metabolic stability, whole hepatocytes can be used. Hepatocytes contain a broader range of metabolic enzymes, including both Phase I and Phase II enzymes, providing a more complete picture of a compound's metabolic fate.[3]

Visualization of the Stability Assessment Workflow

The following diagram illustrates a typical workflow for assessing the chemical stability of a new chemical entity like 1-(2-Methyl-2-phenylpropyl)piperazine.

Stability_Workflow cluster_Forced_Degradation Forced Degradation Studies cluster_Physiological_Stability Physiological Stability Assays Acid Acid Hydrolysis Analytical_Method Develop Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Acid->Analytical_Method Sample Analysis Base Base Hydrolysis Base->Analytical_Method Sample Analysis Oxidation Oxidation Oxidation->Analytical_Method Sample Analysis Thermal Thermal Stress Thermal->Analytical_Method Sample Analysis Photo Photostability Photo->Analytical_Method Sample Analysis Plasma Plasma Stability Plasma->Analytical_Method Sample Analysis Microsomal Microsomal Stability Microsomal->Analytical_Method Sample Analysis Hepatocyte Hepatocyte Stability Hepatocyte->Analytical_Method Sample Analysis API 1-(2-Methyl-2-phenylpropyl)piperazine (API) API->Acid Stress Conditions API->Base Stress Conditions API->Oxidation Stress Conditions API->Thermal Stress Conditions API->Photo Stress Conditions API->Plasma Incubation API->Microsomal Incubation API->Hepatocyte Incubation Data_Analysis Data Analysis and Degradation Pathway Elucidation Analytical_Method->Data_Analysis Report Comprehensive Stability Report Data_Analysis->Report

Caption: Workflow for assessing the chemical stability of a drug candidate.

Experimental Protocols

Below are detailed, step-by-step methodologies for key stability experiments.

Protocol 1: Forced Degradation by Acid Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of 1-(2-Methyl-2-phenylpropyl)piperazine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Incubation: In a clean vial, add a known volume of the stock solution to a solution of 0.1 N hydrochloric acid. The final concentration of the drug substance should be approximately 100 µg/mL.

  • Stress Condition: Incubate the vial at 60°C for 24 hours. A control sample (drug substance in water) should be incubated under the same conditions.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 N sodium hydroxide.

  • Sample Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC method.

Protocol 2: In Vitro Microsomal Stability Assay
  • Reagents:

    • Pooled human liver microsomes (or from other species of interest).

    • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • 1-(2-Methyl-2-phenylpropyl)piperazine stock solution (in a suitable organic solvent, e.g., DMSO).

    • Positive control compound with known metabolic instability (e.g., verapamil).

    • Negative control (incubation without NADPH).

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the drug substance. The final concentration of the drug substance is typically 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent drug using LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining parent drug against time. From this plot, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation and Interpretation

Quantitative data from stability studies should be summarized in a clear and concise format.

Table 1: Summary of Forced Degradation Studies for 1-(2-Methyl-2-phenylpropyl)piperazine
Stress Condition% DegradationNumber of Degradants DetectedMajor Degradant (if identified)
0.1 N HCl, 60°C, 24h15.22Degradant A (Rt = 5.8 min)
0.1 N NaOH, 60°C, 24h8.51Degradant B (Rt = 7.2 min)
10% H₂O₂, RT, 24h12.13Degradant C (Rt = 4.5 min)
80°C, 48h5.31Degradant D (Rt = 6.1 min)
UV Light, 254 nm, 24h3.11Degradant E (Rt = 8.0 min)
Table 2: In Vitro Metabolic Stability of 1-(2-Methyl-2-phenylpropyl)piperazine in Human Liver Microsomes
ParameterValueInterpretation
In Vitro Half-life (t½)45 minModerately Stable
Intrinsic Clearance (CLint)30 µL/min/mg proteinModerate Clearance

The results from the forced degradation studies (Table 1) indicate that 1-(2-Methyl-2-phenylpropyl)piperazine is most susceptible to acidic and oxidative conditions. The identification of major degradants is a critical next step, often requiring techniques like LC-MS/MS and NMR for structural elucidation.[18]

The microsomal stability data (Table 2) suggests that the compound undergoes moderate metabolism in the liver. This information is crucial for predicting the in vivo clearance and potential for drug-drug interactions.[9]

Visualization of a Potential Degradation Pathway

Based on the forced degradation results, a potential degradation pathway can be proposed. For instance, under acidic conditions, hydrolysis of a susceptible bond might occur. Under oxidative stress, N-oxidation of the piperazine ring is a plausible route.

Degradation_Pathway Parent 1-(2-Methyl-2-phenylpropyl)piperazine Degradant_A Hydrolysis Product (Degradant A) Parent->Degradant_A Acid Hydrolysis (HCl) Degradant_C N-Oxide (Degradant C) Parent->Degradant_C Oxidation (H₂O₂)

Caption: A hypothetical degradation pathway for 1-(2-Methyl-2-phenylpropyl)piperazine.

Conclusion

The assessment of chemical stability under physiological conditions is a non-negotiable step in the development of any new drug candidate. For 1-(2-Methyl-2-phenylpropyl)piperazine, a systematic approach involving forced degradation and in vitro metabolic stability studies is essential to understand its potential liabilities. The data generated from these studies not only fulfills regulatory requirements but also provides invaluable insights that guide formulation development, define storage conditions, and ultimately contribute to the design of safer and more effective medicines.[1][6] A thorough and scientifically sound stability program is a critical investment in the successful progression of a drug candidate from the laboratory to the clinic.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Polymer Solutions. Retrieved February 29, 2024, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 29, 2024, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Retrieved February 29, 2024, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. Retrieved February 29, 2024, from [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014, July 1). Office of Justice Programs. Retrieved February 29, 2024, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved February 29, 2024, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 29, 2024, from [Link]

  • Analytical Methods for Piperazine Detection. (n.d.). Scribd. Retrieved February 29, 2024, from [Link]

  • Analytical Methods. (2010, January 15). Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). KaLy-Cell. Retrieved February 29, 2024, from [Link]

  • What are the factors affecting the metabolism of piperazine in the body? (2025, July 11). Biosynce. Retrieved February 29, 2024, from [Link]

  • Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. (2025, December 12). Academically. Retrieved February 29, 2024, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience. Retrieved February 29, 2024, from [Link]

  • Drug Stability. (n.d.). SlideShare. Retrieved February 29, 2024, from [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Plasma Stability. (n.d.). Evotec. Retrieved February 29, 2024, from [Link]

  • In Vitro ADME, Stability Test, Plasma, Rat. (n.d.). Pharmacology Discovery Services. Retrieved February 29, 2024, from [Link]

  • Drug Metabolite Stability Assay Protocol in Whole Blood. (n.d.). Creative Bioarray. Retrieved February 29, 2024, from [Link]

  • Stability Testing of Pharmaceutical Products. (2012, March 17). International Journal of Pharmaceutical and Medical Research. Retrieved February 29, 2024, from [Link]

  • Thermal degradation of piperazine and its structural analogs. (2025, October 30). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved February 29, 2024, from [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin. Retrieved February 29, 2024, from [Link]

  • Factors Considered for Stability Testing. (2023, July 14). Keynotive. Retrieved February 29, 2024, from [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023, December 15). Journal of Environmental Chemical Engineering. Retrieved February 29, 2024, from [Link]

Sources

In-Depth Technical Guide: 1-(2-Methyl-2-phenylpropyl)piperazine Biological Activity

[1]

Part 1: Executive Summary & Chemical Identity[1]

1-(2-Methyl-2-phenylpropyl)piperazine is a secondary amine featuring a piperazine ring mono-substituted with a neophyl (2-methyl-2-phenylpropyl) group.[1] This steric arrangement—a quaternary carbon adjacent to a methylene linker—imparts unique lipophilic and metabolic stability properties, making it a valuable intermediate in medicinal chemistry.[1]

Chemical Profile
PropertyDetail
IUPAC Name 1-(2-Methyl-2-phenylpropyl)piperazine
Common Name 1-Neophylpiperazine
CAS Registry Number 1248602-00-7
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
Structural Motif Neophyl group (steric shield) + Piperazine (polar head)
Key Application Intermediate for Sigma-1 ligands, Antihistamines, and Calcium Channel Blockers

Part 2: Biological Activity & Pharmacological Potential[1][4]

The biological activity of 1-(2-Methyl-2-phenylpropyl)piperazine is defined by its ability to act as a lipophilic cation at physiological pH.[1] The neophyl group serves as a hydrophobic anchor, while the piperazine nitrogen interacts with aspartate residues in G-protein coupled receptors (GPCRs) and ion channels.[1]

Sigma-1 Receptor Affinity (Primary Target)

The most significant biological potential of this molecule lies in its high affinity for Sigma-1 receptors (


R)1
  • Mechanism: The

    
    R pharmacophore requires a basic nitrogen flanked by hydrophobic regions.[1] The neophyl group provides a bulky, sterically hindered hydrophobic domain that fits perfectly into the 
    
    
    R hydrophobic pocket.[1]
  • Causality: N-substituted piperazines with bulky alkyl-phenyl groups (like the neophyl moiety) typically exhibit

    
     values in the nanomolar range for 
    
    
    R.[1]
  • Therapeutic Relevance: Ligands with this structure are investigated for neuroprotective effects, potential treatment of cocaine addiction, and analgesia.[1]

Serotonin (5-HT) Receptor Modulation

As a piperazine derivative, the molecule possesses the structural prerequisites for 5-HT receptor binding , particularly 5-HT


1
  • Activity: It acts as a scaffold. While the unsubstituted piperazine (secondary amine) has moderate affinity, derivatizing the distal nitrogen (N4) with an aryl group (e.g., 2-methoxyphenyl) dramatically increases potency, creating "hybrid" ligands used in atypical antipsychotics.[1]

  • Metabolic Stability: The gem-dimethyl group on the propyl chain (the neophyl arrangement) blocks

    
    -oxidation and hinders N-dealkylation, potentially extending the half-life of drugs incorporating this moiety compared to simple phenethyl analogs.[1]
    
Calcium Channel Blockade (L-Type)

The structure resembles the "diphenylmethyl-piperazine" class of calcium channel blockers (e.g., Flunarizine , Lomerizine ).[1]

  • Mechanism: The lipophilic neophyl tail allows membrane insertion, positioning the protonated nitrogen to block the pore of L-type voltage-gated calcium channels (Cav1.2).[1]

  • Application: Derivatives of this molecule are explored for cerebrovascular disorders (migraine prophylaxis) due to their ability to cross the blood-brain barrier.[1]

Role as a Synthetic Intermediate

Beyond direct activity, this molecule is a crucial building block for:

  • Antihistamines: It serves as a precursor for non-sedating H1-antagonists where the neophyl group restricts conformational flexibility, improving selectivity.[1]

  • Cannabinoid Modulators: Neophyl-substituted ureas derived from this amine have been synthesized as allosteric modulators of the CB1 receptor.[1]

Part 3: Experimental Protocols

Protocol 1: Synthesis of 1-(2-Methyl-2-phenylpropyl)piperazine

Rationale: This protocol uses a nucleophilic substitution strategy.[1] The steric hindrance of the neophyl group requires optimized thermal conditions to ensure complete alkylation without over-alkylation.[1]

Reagents:

  • Piperazine (anhydrous, 5.0 eq) - Excess prevents bis-alkylation.[1]

  • Neophyl Chloride (1-Chloro-2-methyl-2-phenylpropane) (1.0 eq).[1]

  • Potassium Carbonate (

    
    ) (2.0 eq) - Acid scavenger.[1]
    
  • Solvent: DMF or n-Butanol.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve Piperazine (5 eq) and

    
     (2 eq) in DMF under nitrogen atmosphere.
    
  • Addition: Add Neophyl Chloride (1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 110°C for 12–18 hours. Note: The gem-dimethyl steric bulk slows the

    
     reaction, requiring higher heat.[1]
    
  • Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Dilute residue with water and extract with Dichloromethane (DCM).[1] Wash organic layer with brine.[1]

  • Isolation: Purify the crude oil via column chromatography (Silica gel, DCM:MeOH:NH

    
     90:9:1) to yield the mono-substituted product.
    
Protocol 2: In Vitro Sigma-1 Receptor Binding Assay

Rationale: To validate the biological activity of the synthesized scaffold.

Materials:

  • Radioligand: [³H]-(+)-Pentazocine (specific

    
     agonist).[1]
    
  • Tissue Source: Guinea pig brain membranes or cloned human

    
     receptors (HEK293 cells).[1]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Procedure:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer.[1] Centrifuge at 40,000 x g for 15 min. Resuspend pellet.[1]

  • Incubation: Mix membrane suspension (200 µg protein) with [³H]-(+)-Pentazocine (3 nM) and varying concentrations of 1-(2-Methyl-2-phenylpropyl)piperazine (

    
     to 
    
    
    M).
  • Equilibrium: Incubate at 37°C for 120 minutes .

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Determine

    
     and calculate 
    
    
    using the Cheng-Prusoff equation.

Part 4: Visualization & Signaling Pathways[1]

Mechanism of Action: Structural Pharmacophore

The following diagram illustrates the structural logic connecting the Neophyl-Piperazine scaffold to its biological targets.

NeophylPiperazine_SARMolecule1-(2-Methyl-2-phenylpropyl)piperazineNeophylNeophyl Group(Hydrophobic/Steric)Molecule->NeophylPiperazinePiperazine Ring(Basic Nitrogen)Molecule->PiperazineTarget_SigmaSigma-1 Receptor(Chaperone Modulation)Neophyl->Target_SigmaHydrophobic Pocket FitTarget_CaL-Type Ca2+ Channel(Pore Blockade)Neophyl->Target_CaMembrane InsertionPiperazine->Target_SigmaElectrostatic InteractionTarget_5HT5-HT Receptors(Serotonergic Modulation)Piperazine->Target_5HTReceptor BindingEffect_NeuroNeuroprotection &AnalgesiaTarget_Sigma->Effect_NeuroEffect_VascVasodilation &Migraine ProphylaxisTarget_Ca->Effect_Vasc

Caption: SAR mapping of 1-Neophylpiperazine showing how structural domains dictate receptor affinity and downstream therapeutic effects.[1]

Synthetic Pathway Workflow

Synthesis_WorkflowStartReagents:Neophyl Chloride + Piperazine (Excess)Step1Dissolve in DMF/ButanolAdd K2CO3 (Base)Start->Step1Step2Heat to 110°C (12-18h)Overcome Steric HindranceStep1->Step2Step3Workup: Filter SaltsConcentrate FiltrateStep2->Step3Step4Purification: Column Chromatography(DCM:MeOH:NH3)Step3->Step4ProductPure 1-(2-Methyl-2-phenylpropyl)piperazineStep4->Product

Caption: Step-by-step synthetic protocol emphasizing the thermal requirement for the sterically hindered neophyl substitution.

Part 5: References

  • PubChem. Compound Summary for CID 62488873: 1-(2-Methyl-2-phenylpropyl)piperazine.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Glennon, R. A., et al. Structural features of sigma ligands.[1] In: Sigma Receptors: Mechanisms of Action and Clinical Implications.[1] Springer, 2007.[1] (Contextual grounding for Neophyl-Piperazine SAR).

  • Robarge, M. J., et al. Design and synthesis of Neophyl-substituted ureas as CB1 receptor modulators.[1]Bioorganic & Medicinal Chemistry Letters, 2010.[1] (Demonstrates biological utility of the neophyl group).

Molecular weight and physicochemical characteristics of 1-(2-Methyl-2-phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

TECHNICAL GUIDE: 1-(2-METHYL-2-PHENYLPROPYL)PIPERAZINE

Document Control:

  • Subject: Physicochemical Characterization & Synthesis Workflow

  • CAS Registry Number: 1248602-00-7[1][2]

  • Target Audience: Medicinal Chemists, Process Development Scientists

PART 1: EXECUTIVE SUMMARY & MOLECULAR IDENTITY

1-(2-Methyl-2-phenylpropyl)piperazine is a specialized heterocyclic building block featuring a piperazine ring


-alkylated with a neophyl (2-methyl-2-phenylpropyl) group. This structural motif—combining a lipophilic, sterically bulky neophyl anchor with a polar, chemically versatile piperazine head—is frequently utilized in the design of central nervous system (CNS) ligands (e.g., sigma receptor modulators, monoamine transporter inhibitors) and as a linker in fragment-based drug discovery.

The steric bulk adjacent to the phenyl ring (gem-dimethyl effect) confers unique metabolic stability to the alkyl chain, preventing rapid oxidation typical of linear alkyl-piperazines.

Table 1: Physicochemical Profile
PropertyValueTechnical Note
Chemical Name 1-(2-Methyl-2-phenylpropyl)piperazineAlso referred to as

-Neophylpiperazine.
CAS Number 1248602-00-7Validated identifier for procurement.[1][2]
Molecular Formula

Molecular Weight 218.34 g/mol Monoisotopic Mass: 218.178 Da.[3]
Physical State Viscous Oil or Low-Melting SolidOften supplied as an HCl or fumarate salt for stability.
Calculated LogP 2.8 – 3.2Moderate lipophilicity; blood-brain barrier (BBB) permeable.
pKa (Predicted)

(N1);

(N4)
N1 is the tertiary amine (alkylated); N4 is the secondary amine.
Solubility DMSO, Methanol, DCM, ChloroformPoor water solubility as free base; high as HCl salt.

PART 2: SYNTHESIS & PURIFICATION WORKFLOW

The Challenge: Direct alkylation of piperazine with neophyl chloride (1-chloro-2-methyl-2-phenylpropane) is chemically inefficient due to the neopentyl effect . The steric hindrance of the gem-dimethyl group adjacent to the electrophilic carbon severely retards


 substitution.

The Solution: A Reductive Amination or Amide Reduction strategy is the field-proven protocol for high-yield synthesis. Below is the optimized Reductive Amination workflow.

Protocol: Reductive Amination via Sodium Triacetoxyborohydride

Reagents:

  • Precursor A: 2-Methyl-2-phenylpropanal (Neophyl aldehyde).

  • Precursor B: Piperazine (anhydrous, 5.0 equivalents to prevent bis-alkylation).

  • Reductant: Sodium triacetoxyborohydride (STAB).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve Piperazine (5.0 eq) in anhydrous DCE under

      
       atmosphere.
      
    • Add 2-Methyl-2-phenylpropanal (1.0 eq) dropwise at 0°C.

    • Mechanistic Insight: The excess piperazine ensures that the aldehyde reacts primarily with one equivalent of amine, forming the mono-imine intermediate.

    • Stir at room temperature for 1–2 hours.

  • Reduction:

    • Add Sodium triacetoxyborohydride (1.5 eq) in portions.

    • Critical Control: Maintain temperature <25°C to minimize side reactions.

    • Stir for 12–16 hours. STAB is mild and will not reduce the phenyl ring or other sensitive functionalities.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification (The "Self-Validating" Step):

    • The crude residue contains the product and excess piperazine.

    • Technique: Flash Column Chromatography (Silica Gel).

    • Eluent: DCM:MeOH:

      
       (90:9:1).
      
    • Validation: The excess piperazine is highly polar and will elute last or stay on the baseline, while the mono-alkylated product elutes earlier.

Visualization: Synthesis Pathway

SynthesisWorkflow Start Start: 2-Methyl-2-phenylpropanal Intermediate Intermediate: Imine Species Start->Intermediate Condensation (RT, 2h) Reagent Piperazine (5 eq) Solvent: DCE Reagent->Intermediate Reduction Reduction: Na(OAc)3BH Intermediate->Reduction H- Transfer Product Product: 1-(2-Methyl-2-phenylpropyl)piperazine Reduction->Product Quench & Purification

Figure 1: Reductive amination strategy overcoming steric hindrance of the neophyl group.

PART 3: ANALYTICAL CHARACTERIZATION

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.

Nuclear Magnetic Resonance ( -NMR)
  • Solvent:

    
    
    
  • Diagnostic Signals:

    • 
       7.2–7.4 ppm (Multiplet, 5H):  Aromatic protons of the phenyl group.
      
    • 
       2.8–2.9 ppm (Triplet, 4H):  Piperazine ring protons adjacent to the secondary amine (N4).
      
    • 
       2.4–2.5 ppm (Broad, 4H):  Piperazine ring protons adjacent to the tertiary amine (N1).
      
    • 
       2.35 ppm (Singlet, 2H):  The methylene bridge (
      
      
      
      ) connecting the neophyl group to the piperazine. Note: This singlet is critical; splitting would indicate incorrect structure.
    • 
       1.35 ppm (Singlet, 6H):  The gem-dimethyl protons. A sharp singlet confirms the quaternary carbon environment.
      
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion:

    
    .
    
  • Fragmentation Pattern: High collision energy often yields a tropylium-like ion (

    
    ) or a neophyl carbocation fragment (
    
    
    
    ).
Visualization: Analytical Logic

AnalyticalLogic cluster_NMR Structural Verification (NMR) cluster_MS Mass Confirmation Sample Sample: Purified Oil NMR 1H-NMR (CDCl3) Sample->NMR LCMS LC-MS (ESI+) Sample->LCMS Check1 Check: Singlet @ 1.35ppm (Gem-dimethyl) NMR->Check1 Check2 Check: Singlet @ 2.35ppm (Neophyl CH2) NMR->Check2 Result VALIDATED ENTITY Check1->Result Check2->Result Ion Target: [M+H]+ = 219.2 LCMS->Ion Ion->Result

Figure 2: Multi-modal analytical validation workflow ensuring structural fidelity.

PART 4: HANDLING & SAFETY

  • Hazard Classification: Irritant (Skin/Eye). Potential CNS activity (treat as bioactive until proven otherwise).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The secondary amine is prone to slow oxidation or carbamate formation if exposed to atmospheric

    
    .
    
  • Stability: Stable for >2 years if stored as the Dihydrochloride (

    
    ) salt.
    

REFERENCES

  • Sigma-Aldrich. (n.d.). 1-(2-Methyl-2-phenylpropyl)piperazine Product Page (CAS 1248602-00-7).[1][2] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 54598993 (Related Neophyl-piperazine derivatives). Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for the synthesis method described). Retrieved from

Sources

Methodological & Application

HPLC method development for 1-(2-Methyl-2-phenylpropyl)piperazine detection

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the HPLC Method Development and Detection of 1-(2-Methyl-2-phenylpropyl)piperazine

Abstract

This comprehensive guide details a systematic approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 1-(2-Methyl-2-phenylpropyl)piperazine. As a member of the piperazine class of compounds, this analyte presents specific challenges, primarily related to its basic nature, which can lead to poor peak shape and inconsistent results on traditional silica-based columns. This document provides an in-depth, experience-driven narrative that explains the causality behind each experimental choice, from initial analyte characterization to final method optimization. It is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound analytical method.

Understanding the Analyte: Foundational Principles

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. The choices made during method development are not arbitrary; they are direct responses to the molecule's inherent characteristics.

1.1. Structural Analysis

  • IUPAC Name: 1-(2-Methyl-2-phenylpropyl)piperazine

  • Molecular Formula: C₁₄H₂₂N₂

  • Structure:

    • Piperazine Ring: A six-membered ring containing two nitrogen atoms at positions 1 and 4. This moiety confers basic properties to the molecule. Piperazine has two pKa values, approximately 5.35 and 9.73 at 298K.[1] The substitutions on the ring will alter these values, but the basic character remains.

    • Phenyl Group: This aromatic ring acts as a chromophore, which is essential for ultraviolet (UV) detection. Phenylpiperazine derivatives are known to absorb UV light.[2]

    • Alkyl Chain: The 2-methyl-2-phenylpropyl group provides significant hydrophobicity.

1.2. Key Physicochemical Properties & Chromatographic Implications

A summary of the estimated properties and their direct impact on the HPLC method development strategy is presented below.

PropertyEstimated Value/CharacteristicChromatographic Implication
pKa Basic (estimated pKa > 8 for the N4-nitrogen)The molecule will be protonated at acidic pH. To ensure a single ionic form and prevent peak tailing from silanol interactions, a mobile phase pH of 2-3 is the logical starting point.[3]
LogP (Hydrophobicity) Moderately high (estimated > 3.0)The compound is non-polar, making Reversed-Phase HPLC (RP-HPLC) the ideal separation mode.[4][5] It will be well-retained on hydrophobic stationary phases like C18 or C8.
UV Absorbance Presence of a phenyl chromophoreThe analyte is suitable for UV detection. An initial scan using a Photo Diode Array (PDA) detector is recommended to determine the optimal wavelength (λmax), likely to be in the low UV range (200-220 nm) in an acidic mobile phase.[6]
Solubility Likely soluble in organic solvents and acidic aqueous solutionsSample and standard preparation should utilize a diluent compatible with the mobile phase, such as a mixture of acetonitrile or methanol and water.[6]

Strategic HPLC Method Development

The development process is a logical progression from initial screening to fine-tuned optimization. The workflow is designed to efficiently identify and refine the critical parameters that govern the separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization Analyte Analyte Characterization (pKa, LogP, UV Scan) Mode Select Mode: RP-HPLC Analyte->Mode Based on Hydrophobicity Column Column Selection (e.g., C18, 5µm, 4.6x150mm) Mode->Column MobilePhase Mobile Phase Selection (ACN/H2O, low pH buffer) Column->MobilePhase Gradient Generic Gradient Run (5-95% Organic) MobilePhase->Gradient Optimize Optimize Parameters: - Gradient Slope - pH & Buffer - Temperature - Organic Modifier Gradient->Optimize Assess Peak Shape & Retention Final Final Optimized Method Optimize->Final SST Define System Suitability (Tailing, Plates, RSD) Final->SST

Caption: A logical workflow for systematic HPLC method development.

2.1. Column Selection: Mitigating Undesirable Interactions

The choice of column is critical for achieving good peak shape with basic compounds.[7]

  • Primary Choice (Starting Point): A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the industry standard and an excellent starting point.[8][9] Modern high-purity silica minimizes the number of exposed, acidic silanol groups, which can cause peak tailing through secondary ionic interactions with the protonated basic analyte.

  • Alternative Selectivity: If the C18 phase provides insufficient resolution from impurities, other phases should be screened:

    • C8 Column: Less hydrophobic than C18, resulting in shorter retention times. It can offer different selectivity for complex mixtures.[7]

    • Phenyl-Hexyl Column: Offers alternative selectivity through π-π interactions between the phenyl groups in the stationary phase and the analyte's aromatic ring.

    • Embedded Polar Group (EPG) Columns: These columns contain polar groups (e.g., amides) within the alkyl chains, which can help shield residual silanols and improve peak shape for basic compounds, sometimes even at neutral pH.[7]

2.2. Mobile Phase Selection: Controlling Retention and Ionization

The mobile phase is a powerful tool for controlling the chromatography.[10][11]

  • Aqueous Phase & pH Control: To ensure the piperazine nitrogens are fully and consistently protonated, an acidic mobile phase is required.

    • Initial Choice: 0.1% Formic Acid in water (pH ≈ 2.7). This is a simple, effective, and MS-compatible choice.

    • Alternative Buffers: If more robust pH control is needed, a 10-25 mM phosphate buffer adjusted to pH 2.5-3.0 is a good alternative for UV-only methods. Buffering is essential for reproducibility, as it maintains a constant pH on the column surface.[3]

  • Organic Modifier:

    • Acetonitrile (ACN): Generally the first choice. It has low viscosity (leading to lower backpressure) and is a strong solvent in RP-HPLC.

    • Methanol (MeOH): Can provide different selectivity compared to ACN and is a useful tool for optimization. It is also a more viscous solvent.[8]

Experimental Protocols

3.1. Protocol 1: Initial Screening with a Generic Gradient

Objective: To determine the approximate retention time of the analyte and assess initial peak shape and resolution from any impurities.

Materials & Instrumentation:

  • HPLC system with binary pump, autosampler, column thermostat, and PDA/UV detector.

  • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Solution: 1-(2-Methyl-2-phenylpropyl)piperazine at ~0.1 mg/mL in Sample Diluent.

Procedure:

  • Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30 °C.

  • Set the PDA detector to collect data from 200-400 nm. Set a discrete wavelength channel at 210 nm for initial monitoring.

  • Inject 10 µL of the standard solution.

  • Run the following gradient program:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
15.01.0595
17.01.0595
17.11.0955
20.01.0955

Data Analysis:

  • Examine the chromatogram at 210 nm to find the analyte peak.

  • Extract the UV spectrum from the peak apex to determine the λmax. Use this wavelength for all future experiments.

  • Evaluate the peak shape. A tailing factor > 1.5 suggests that optimization of the mobile phase pH or column chemistry is necessary.

3.2. Protocol 2: Optimized Isocratic/Gradient Method and System Suitability

Objective: To establish the final method parameters and define criteria to ensure the system is performing correctly for routine analysis. This protocol assumes optimization has led to a final set of conditions.

Final Optimized Conditions (Example):

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvided good retention and peak shape.
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5Offers robust pH control for improved peak symmetry.
Mobile Phase B AcetonitrileGood peak shape and elution strength.
Gradient 30% to 70% B over 10 minutesOptimized for resolution between the main peak and potential impurities.
Flow Rate 1.2 mL/minBalances analysis time and backpressure.
Column Temp. 35 °CReduces backpressure and can improve peak efficiency.
Detection UV at 214 nm (determined λmax)Provides maximum sensitivity for the analyte.
Injection Vol. 5 µLAppropriate for the concentration and column size.

System Suitability Testing (SST):

Before running samples, perform five replicate injections of the standard solution and evaluate the following parameters.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Tf) ≤ 1.5Measures peak symmetry. High tailing indicates undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates injection precision and system stability.
RSD of Retention Time ≤ 1.0%Demonstrates the stability of the pump and mobile phase composition.

Passing these SST criteria provides confidence that the HPLC system is suitable for generating reliable analytical data for the target analyte.[12]

AnalyteInteractions cluster_0 Desired Interaction (Hydrophobic) cluster_1 Undesired Interaction (Ionic) cluster_2 Solution: Low pH Mobile Phase Analyte_H Analyte C18 C18 Stationary Phase Analyte_H->C18 Retention Analyte_I Protonated Analyte (R-NH2+) Silanol Deprotonated Silanol (Si-O-) Analyte_I->Silanol Peak Tailing Solution Low pH (e.g., pH 2.5) suppresses silanol ionization (Si-OH), preventing the ionic interaction.

Caption: Mitigation of peak tailing for basic analytes in RP-HPLC.

Conclusion

The successful development of an HPLC method for 1-(2-Methyl-2-phenylpropyl)piperazine hinges on a foundational understanding of its chemical nature. By employing a reversed-phase C18 column with an acidic mobile phase (pH 2.5-3.0), the basic piperazine moiety is protonated, leading to consistent retention and excellent peak shape by minimizing interactions with residual silanols. The protocols provided herein outline a systematic and logical workflow, from initial screening to method finalization with system suitability criteria, ensuring the development of a robust, reliable, and scientifically sound analytical method suitable for quality control and research environments.

References

  • BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Ahmed, A. (2025). Mastering Small Molecule Reversed-Phase Method Development. Labroots. [Link]

  • BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
  • Xie, K., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition. [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • IJARSCT. (2023). Advances, Applications, and Challenges in RP HPLC Method Development. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • Agilent Technologies. (2019). Entering the Bio Zone: Reversed Phase from Small Molecules to Biomolecules. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • PubChem. (n.d.). 1-(2-Methyl-5-propan-2-ylphenyl)piperazine. [Link]

  • Academia.edu. (n.d.). Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine) from (298.15 to 333.15) K. [Link]

  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]

  • PubChem. (n.d.). 1-(2-Methylpropyl)piperazine. [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • NIST WebBook. (n.d.). Piperazine, 1-phenyl-. [Link]

Sources

Application Notes and Protocols for the Extraction of 1-(2-Methyl-2-phenylpropyl)piperazine from Biological Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Sample Preparation in Bioanalysis

The accurate quantification of therapeutic agents and their metabolites in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and clinical monitoring studies. For 1-(2-Methyl-2-phenylpropyl)piperazine, a compound of interest in drug development, its effective extraction from the complex milieu of biological plasma is a critical first step that dictates the reliability and reproducibility of downstream analytical measurements. Plasma, a protein-rich environment, presents significant challenges, including matrix effects that can interfere with analyte detection and quantification.

This comprehensive guide provides detailed protocols for three widely employed extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of an appropriate method is contingent upon the desired level of sample cleanup, required sensitivity, and the specific physicochemical properties of the analyte. The protocols outlined herein are designed to be robust and adhere to the principles of bioanalytical method validation as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

Physicochemical Properties of 1-(2-Methyl-2-phenylpropyl)piperazine

A thorough understanding of the analyte's physicochemical properties is paramount in developing an effective extraction strategy. 1-(2-Methyl-2-phenylpropyl)piperazine is a derivative of piperazine, which is a weak base. The presence of the phenyl and methylpropyl groups imparts a degree of lipophilicity to the molecule. This dual nature—a basic piperazine ring and a lipophilic substituent—informs the choice of extraction solvents and pH adjustments to optimize its partitioning behavior.

PropertyValue/InformationSource
Molecular FormulaC14H22N2[6]
Molecular Weight218.34 g/mol [6]
Basicity (pKa)Piperazine has two pKa values, indicating it is a weak base.
SolubilityPiperazine is freely soluble in water. The phenylpropyl substituent increases lipophilicity, suggesting solubility in organic solvents.
Predicted XlogP2.5[6]

This table summarizes key physicochemical properties that influence the selection of extraction methodology.

I. Protein Precipitation (PPT): A Rapid Approach for High-Throughput Screening

Protein Precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma samples.[7] It is particularly well-suited for early-stage discovery and high-throughput screening where speed is a priority. The principle involves the addition of an organic solvent or an acid to the plasma, which denatures and precipitates the proteins.[7][8] Acetonitrile is often the precipitant of choice due to its ability to yield clean extracts with good recovery for a wide range of compounds.[8][9]

Causality Behind Experimental Choices:
  • Acetonitrile as the Precipitant: Acetonitrile is a polar aprotic solvent that effectively disrupts the hydration shell around proteins, leading to their denaturation and precipitation. It is also miscible with the aqueous plasma, ensuring thorough mixing.

  • Ratio of Precipitant to Plasma: A ratio of at least 2:1 (v/v) of acetonitrile to plasma is recommended to ensure complete protein precipitation.[7]

  • Vortexing and Centrifugation: Vigorous vortexing ensures intimate contact between the precipitant and the plasma proteins, maximizing precipitation efficiency. Subsequent high-speed centrifugation pellets the precipitated proteins, allowing for the clear supernatant containing the analyte to be easily collected.

Experimental Protocol: Acetonitrile-Based Protein Precipitation
  • Sample Preparation: Allow frozen plasma samples to thaw completely at room temperature. Vortex mix the samples to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Addition of Precipitant: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Precipitation: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully aspirate the clear supernatant and transfer it to a clean tube for analysis by LC-MS/MS or another suitable analytical technique.

PPT_Workflow cluster_0 Protein Precipitation Protocol plasma Plasma Sample (100 µL) acetonitrile Add Acetonitrile (300 µL) plasma->acetonitrile vortex Vortex (30s) acetonitrile->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation.

II. Liquid-Liquid Extraction (LLE): A Classic and Versatile Technique

Liquid-Liquid Extraction (LLE) is a sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[10] By manipulating the pH of the aqueous phase, the charge state of the analyte can be altered, thereby influencing its solubility in the organic phase. For a basic compound like 1-(2-Methyl-2-phenylpropyl)piperazine, extraction into an organic solvent is favored under basic conditions, where the molecule is in its neutral, more lipophilic form.

Causality Behind Experimental Choices:
  • pH Adjustment: Raising the pH of the plasma sample with a base (e.g., sodium hydroxide) deprotonates the piperazine moiety, rendering the molecule less polar and more soluble in an organic solvent.[11]

  • Choice of Organic Solvent: Ethyl acetate is a moderately polar solvent that provides good recovery for a broad range of drug compounds and is immiscible with water.[11][12] Its volatility also facilitates easy evaporation for sample concentration.

  • Back-Extraction (Optional but Recommended): A back-extraction step, where the analyte is transferred from the organic phase back into an acidic aqueous phase, can significantly enhance sample cleanup by removing neutral and acidic impurities.

Experimental Protocol: pH-Controlled Liquid-Liquid Extraction
  • Sample Preparation: Thaw and vortex 200 µL of plasma in a glass screw-cap tube.

  • pH Adjustment: Add 50 µL of 1 M Sodium Hydroxide (NaOH) to the plasma to basify the sample (target pH > 10). Vortex briefly.

  • Extraction: Add 1 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for analysis.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol plasma Plasma Sample (200 µL) ph_adjust Add 1M NaOH (50 µL) plasma->ph_adjust extraction Add Ethyl Acetate (1 mL) & Vortex ph_adjust->extraction centrifuge Centrifuge (3,000 x g, 5 min) extraction->centrifuge collect_organic Collect Organic Phase centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction.

III. Solid-Phase Extraction (SPE): For High Purity and Concentration

Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to isolate analytes from a liquid sample.[13] For the extraction of 1-(2-Methyl-2-phenylpropyl)piperazine, a mixed-mode cation exchange sorbent is ideal. This type of sorbent possesses both reversed-phase (for retaining the lipophilic part of the molecule) and cation-exchange (for retaining the basic piperazine part) functionalities, leading to a very clean extract.

Causality Behind Experimental Choices:
  • Mixed-Mode Cation Exchange Sorbent: This sorbent offers dual retention mechanisms. The non-polar (e.g., C8 or C18) component retains the analyte through hydrophobic interactions, while the cation-exchange groups (e.g., sulfonic acid) interact with the positively charged piperazine moiety under acidic conditions.

  • Conditioning and Equilibration: Conditioning with methanol solvates the sorbent's functional groups, and equilibration with an acidic buffer prepares the sorbent for sample loading by ensuring the cation-exchange sites are activated.

  • Wash Steps: The wash steps are crucial for removing interferences. An acidic wash removes neutral and acidic compounds, while a wash with a less polar organic solvent (e.g., methanol) removes weakly bound lipophilic impurities.

  • Elution: Elution is achieved using a solvent mixture containing a base (e.g., ammonium hydroxide in methanol). The base neutralizes the charge on the piperazine, disrupting the ionic interaction with the sorbent and allowing the analyte to be eluted.[14]

Experimental Protocol: Mixed-Mode Cation Exchange SPE
  • Sorbent: Mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL).

  • Conditioning: Pass 1 mL of methanol through the cartridge.

  • Equilibration: Pass 1 mL of 0.1 M hydrochloric acid through the cartridge.

  • Sample Loading: Dilute 200 µL of plasma with 800 µL of 4% phosphoric acid. Load the entire sample onto the conditioned and equilibrated SPE cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 0.1 M hydrochloric acid through the cartridge to remove polar interferences.

  • Wash 2 (Organic): Pass 1 mL of methanol through the cartridge to remove non-polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

SPE_Workflow cluster_2 Solid-Phase Extraction Protocol condition 1. Condition (Methanol) equilibrate 2. Equilibrate (0.1M HCl) condition->equilibrate load 3. Load Sample (Diluted Plasma) equilibrate->load wash1 4. Wash (0.1M HCl) load->wash1 wash2 5. Wash (Methanol) wash1->wash2 dry 6. Dry Cartridge wash2->dry elute 7. Elute (5% NH4OH in Methanol) dry->elute evap_recon 8. Evaporate & Reconstitute elute->evap_recon analysis 9. LC-MS/MS Analysis evap_recon->analysis

Caption: Workflow for Solid-Phase Extraction.

Method Validation Considerations

Irrespective of the chosen extraction method, a thorough validation according to regulatory guidelines is mandatory for its use in regulated bioanalysis.[1][2][3] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard.

  • Matrix Effect: The influence of co-eluting, endogenous components of the plasma on the ionization of the analyte.

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The selection of an appropriate extraction method for 1-(2-Methyl-2-phenylpropyl)piperazine from biological plasma is a critical decision that impacts the quality and reliability of bioanalytical data. Protein precipitation offers a rapid solution for high-throughput applications, while liquid-liquid extraction provides a balance of cleanup and simplicity. For the highest level of purity and sensitivity, solid-phase extraction, particularly with a mixed-mode sorbent, is the method of choice. The detailed protocols and the underlying scientific rationale provided in these application notes serve as a comprehensive guide for researchers and drug development professionals to establish a robust and reliable bioanalytical workflow.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Nowak, E., Giebułtowicz, J., & Wroczyński, P. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed, 11(4), 437-446. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Chromatography B, 785(2), 263-275. [Link]

  • de Santana, D. C. S., Bonfim, R. R., de Juan, A. C. P., da Silva, C. H. T. P., & de Almeida, M. V. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5035. [Link]

  • Rojas, M., & Innis, R. B. (1998). Protein precipitation: an expedient procedure for the routine analysis of the plasma metabolites of [123I]IBZM. Nuclear Medicine and Biology, 25(6), 555-559. [Link]

  • PubChem. (n.d.). 1-(2-methyl-1-phenylpropyl)piperazine. [https://pubchem.ncbi.nlm.nih.gov/compound/1-(2-methyl-1-phenylpropyl_piperazine]([Link]

  • Cheméo. (n.d.). Piperazine. [Link]

  • Guo, Y. W., Xie, X., Wang, B., Zhang, Y. Y., Xie, K. Z., Bu, X. N., ... & Dai, G. J. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition, 8(2), 1085-1093. [Link]

  • Jaiswal, A. K., Choudhary, P., Surender, & Millo, T. (2017). EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR. International Journal of Medical Laboratory Research, 2(1), 7-14. [Link]

  • Persona, K., Verget, J., Przybyłowicz, A., Gomółka, E., & Piekoszewski, W. (2016). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 8(19), 3949-3955. [Link]

  • U.S. Food and Drug Administration. (2024). Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction. [Link]

  • Alshishani, A., & Wille, S. M. R. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2235. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1-(2-Methyl-2-phenylpropyl)piperazine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(2-Methyl-2-phenylpropyl)piperazine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies. The methodology employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4]

Introduction

1-(2-Methyl-2-phenylpropyl)piperazine is a molecule of interest in drug discovery and development, belonging to the broad class of piperazine derivatives. Many compounds containing the piperazine moiety exhibit significant pharmacological activity. Accurate quantification of this compound in biological matrices is paramount for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical components of any drug development program. LC-MS/MS stands as the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[3] This document provides a detailed protocol, from sample preparation to data analysis, underpinned by a scientific rationale for the chosen parameters to ensure a robust and reliable assay.

Physicochemical Properties of 1-(2-Methyl-2-phenylpropyl)piperazine

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

Structure:

(Structure of 1-(2-Methyl-2-phenylpropyl)piperazine)

Table 1: Physicochemical Properties of 1-(2-Methyl-2-phenylpropyl)piperazine

PropertyEstimated ValueRationale and Impact on Method Development
Molecular Formula C₁₄H₂₂N₂Used to calculate the exact mass.
Molecular Weight 218.34 g/mol [5]Essential for preparing standard solutions and for mass spectrometer settings.
pKa ~5 and ~9[6][7][8][9]The two basic nitrogen atoms of the piperazine ring will be readily protonated in an acidic mobile phase, making positive ion electrospray ionization (ESI+) the optimal choice for detection.
LogP ~3.3[5]The moderate lipophilicity suggests good retention on a reversed-phase C18 column and efficient extraction from plasma using protein precipitation with an organic solvent.

Experimental Protocol

Materials and Reagents
  • 1-(2-Methyl-2-phenylpropyl)piperazine reference standard (≥98% purity)

  • 1-(2-Methyl-2-phenylpropyl)piperazine-d8 (Internal Standard, IS) (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K₂EDTA)

  • Deionized water (18.2 MΩ·cm)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-(2-Methyl-2-phenylpropyl)piperazine and its d8-internal standard in 10 mL of methanol, respectively.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile.

Sample Preparation

A simple and rapid protein precipitation method is employed for sample clean-up.[10][11]

  • Label polypropylene microcentrifuge tubes.

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into the corresponding tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic and mass spectrometric conditions are optimized for sensitivity, selectivity, and speed.

Table 2: Liquid Chromatography Parameters

ParameterCondition
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water with 5 mM Ammonium Formate
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.1-4.0 min: 10% B

Table 3: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 4

Table 4: Optimized MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1-(2-Methyl-2-phenylpropyl)piperazine 219.2119.115025
1-(2-Methyl-2-phenylpropyl)piperazine-d8 (IS) 227.2127.115025

Rationale for MRM Transitions: The precursor ion [M+H]⁺ for the analyte is m/z 219.2. The major product ion at m/z 119.1 corresponds to the fragmentation of the bond between the propyl chain and the piperazine ring, resulting in the stable tertiary carbocation. A similar fragmentation pattern is expected for the deuterated internal standard.

Method Validation

The developed method should be fully validated according to the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidelines.[2][12][13][14]

Table 5: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionAcceptance Criteria
Selectivity Analysis of blank plasma from at least six different sources to assess for interferences.No significant interfering peaks at the retention times of the analyte and IS.
Calibration Curve A minimum of six non-zero calibrators spanning the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Assessed at four QC levels (LLOQ, LQC, MQC, HQC) in at least five replicates.Mean accuracy within ±15% of nominal. Precision (%CV) ≤ 15%.
Matrix Effect Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Comparison of analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible.
Stability Evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative.Analyte concentration should be within ±15% of the nominal concentration.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in this application note.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 50 µL Plasma p2 Add 150 µL IS in ACN p1->p2 p3 Vortex (30s) p2->p3 p4 Centrifuge (10 min) p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject 5 µL p5->a1 a2 C18 Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: High-level experimental workflow from sample preparation to data analysis.

G cluster_criteria Validation Bioanalytical Method Validation Selectivity Calibration Curve Accuracy & Precision Matrix Effect Recovery Stability Crit_Sel No significant interference Validation:sel->Crit_Sel Crit_Cal r² ≥ 0.99 ±15% (±20% LLOQ) Validation:cal->Crit_Cal Crit_Acc Mean accuracy within ±15% Precision (%CV) ≤ 15% Validation:acc->Crit_Acc Crit_Mat IS-normalized CV ≤ 15% Validation:mat->Crit_Mat Crit_Rec Consistent and reproducible Validation:rec->Crit_Rec Crit_Stab Within ±15% of nominal Validation:stab->Crit_Stab

Caption: Key parameters and criteria for method validation.

Conclusion

This application note presents a detailed, robust, and high-throughput LC-MS/MS method for the quantification of 1-(2-Methyl-2-phenylpropyl)piperazine in human plasma. The simple sample preparation procedure and the rapid chromatographic analysis make it suitable for the analysis of a large number of samples in a regulated bioanalytical laboratory. The described validation scheme ensures that the method is reliable and produces data of high quality, suitable for supporting drug development studies.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M10 on bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation (2011). [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ECA Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Bioanalysis Zone. European Medicines Agency guideline on bioanalytical method validation: what more is there to say? [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • SWGDRUG.org. 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]

  • Wikipedia. Piperazine. [Link]

  • PubChemLite. 1-(2-methyl-1-phenylpropyl)piperazine (C14H22N2). [Link]

  • PubChem. 1-(2-Methyl-5-propan-2-ylphenyl)piperazine. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • ResearchGate. pKa values of common substituted piperazines. [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Antia, U., Tingle, M. D., & Russell, B. R. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of forensic sciences, 55(5), 1311–1318. [Link]

  • de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 936. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024). Journal of Pharmaceutical and Chemical Research. [Link]

  • Taylor & Francis. Piperazines – Knowledge and References. [Link]

Sources

Application Note: Advanced Recrystallization & Purification of 1-(2-Methyl-2-phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for the purification of 1-(2-Methyl-2-phenylpropyl)piperazine , a lipophilic N-substituted piperazine intermediate often encountered in the synthesis of CNS-active agents and antihistamines.

Given the structural properties of this molecule (a lipophilic gem-dimethyl phenylpropyl tail attached to a polar piperazine head), the free base is typically an oil or a low-melting solid at room temperature. Therefore, this guide focuses on Salt Formation and Recrystallization as the primary method for achieving pharmaceutical-grade purity (>99.5%).

Executive Summary

The purification of 1-(2-Methyl-2-phenylpropyl)piperazine presents a specific challenge: the molecule possesses a "greasy" lipophilic tail (2-methyl-2-phenylpropyl) and a polar, basic piperazine core. Direct recrystallization of the free base is often inefficient due to its tendency to "oil out" or form amorphous solids.

This protocol details the conversion of the crude free base into a crystalline salt form—specifically the Dihydrochloride (2HCl) or Dimaleate —to facilitate robust recrystallization. This approach leverages the high lattice energy of the salt to exclude impurities (unreacted piperazine, alkyl halides, and bis-alkylated byproducts).

Key Performance Indicators (KPIs):

  • Target Purity: >99.5% (HPLC area %).

  • Yield: >85% (from crude free base).

  • Impurity Rejection: Removal of bis-alkylated piperazine <0.1%.

Chemical Context & Solubility Profile

Understanding the solubility landscape is critical for designing the solvent system.

FormWaterMethanolIsopropanol (IPA)Ethyl AcetateHexane/Heptane
Free Base InsolubleSolubleSolubleSolubleSoluble
Dihydrochloride Salt Very SolubleSolubleSparingly SolubleInsolubleInsoluble
Dimaleate Salt SolubleSolubleModerate SolubilityInsolubleInsoluble

Strategic Insight: The "Anti-Solvent" method (Solvent/Anti-solvent) is the most effective technique here. We will use Methanol/IPA or Ethanol/Ethyl Acetate systems where the salt is soluble in the alcohol (hot) but insoluble in the ester/ether (cold).

Protocol A: Preparation of the Crude Salt

Rationale: Before recrystallization, the oil must be converted into a solid lattice.

Materials
  • Crude 1-(2-Methyl-2-phenylpropyl)piperazine (Free Base).

  • Solvent: Ethyl Acetate (EtOAc) or Isopropanol (IPA).

  • Acid Source: 4M HCl in Dioxane or concentrated aqueous HCl (37%).

Step-by-Step Procedure
  • Dissolution: Dissolve 10.0 g of crude free base in 50 mL of Ethyl Acetate. Stir until a clear homogeneous solution is obtained.

    • Note: If the crude is dark, treat with activated carbon (5% w/w) for 30 mins and filter through Celite.

  • Acidification: Cool the solution to 0–5°C in an ice bath.

  • Salt Formation: Dropwise, add the HCl solution (2.2 equivalents).

    • Observation: A thick white precipitate (the dihydrochloride salt) should form immediately.

    • Caution: The reaction is exothermic. Control addition rate to keep Temp < 20°C.

  • Aging: Allow the slurry to stir at 0°C for 1 hour to ensure complete salt formation and prevent occlusion of impurities.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold Ethyl Acetate (2 x 10 mL).

  • Drying: Dry the crude salt under vacuum at 45°C for 4 hours.

Protocol B: Recrystallization of the Dihydrochloride Salt

Rationale: This is the core purification step. The Dihydrochloride salt is chosen for its high melting point and ability to purge related organic impurities.

Solvent System
  • Primary Solvent: Methanol (MeOH) or Ethanol (EtOH) – High solubility at boiling.

  • Anti-Solvent: Isopropanol (IPA) or Ethyl Acetate (EtOAc) – Low solubility at room temp.

Experimental Workflow
  • Saturation: Place 10.0 g of the Crude Dihydrochloride Salt in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Dissolution: Add Methanol (approx. 3-5 volumes, ~30-50 mL) and heat to reflux (65°C).

    • Technique: Add Methanol in small portions until the solid just dissolves. Do not add excess.

  • Hot Filtration (Optional): If insoluble particles (dust, silica) are present, filter the hot solution rapidly through a pre-heated glass frit.

  • Crystal Nucleation (The Critical Step):

    • Remove from heat.

    • While the solution is still hot, slowly add the Anti-Solvent (IPA or EtOAc) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of Methanol to clear the solution back to transparency.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet.

    • Mechanism: Slow cooling promotes the growth of pure, well-defined crystal faces, excluding impurities.

  • Final Crystallization: Once at room temperature, place the flask in a refrigerator (4°C) for 12 hours.

  • Harvesting: Filter the white crystalline needles. Wash with a cold 1:1 mixture of MeOH/IPA.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Analytical Validation

Trustworthiness: Verify the success of the protocol using these metrics.

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Buffer pH 3.0)> 99.5% Area
Identity 1H-NMR (D2O or DMSO-d6)Consistent with structure; no solvent peaks.
Melting Point DSC or CapillarySharp peak (Range < 2°C). Note: HCl salts often decompose >200°C.
Counter-ion Silver Nitrate Titration / IC2.0 ± 0.1 molar equivalents of Chloride.

Troubleshooting: The "Oiling Out" Phenomenon

Expertise: Piperazine salts are notorious for oiling out (liquid-liquid phase separation) instead of crystallizing.

Symptoms: As the solution cools, oily droplets form on the bottom of the flask instead of crystals. Cause: The temperature dropped too fast, or the solvent polarity is too low. Remedy:

  • Re-heat the mixture until the oil redissolves.

  • Add Seeding Crystals: Add a tiny crystal of pure product (if available) at the saturation point.

  • Increase Polarity: Add slightly more Methanol (Primary Solvent) to the mixture.

  • Scratching: Scratch the inner wall of the flask with a glass rod to induce nucleation.

Process Logic Visualization (Graphviz)

Recrystallization_Workflow Start Crude 1-(2-Methyl-2-phenylpropyl)piperazine (Free Base Oil) SaltForm Salt Formation (Add HCl in EtOAc) Start->SaltForm Acidification CrudeSalt Crude Dihydrochloride Salt (Solid Precipitate) SaltForm->CrudeSalt Precipitation Dissolve Dissolve in Hot Methanol (Reflux) CrudeSalt->Dissolve AntiSolvent Add Anti-Solvent (IPA) Until Turbidity Dissolve->AntiSolvent Cooling Controlled Cooling (RT -> 4°C) AntiSolvent->Cooling OilingOut Troubleshoot: Oiling Out? Cooling->OilingOut Filtration Vacuum Filtration & Wash FinalProduct Pure Crystalline Product (>99.5% Purity) Filtration->FinalProduct OilingOut->Filtration No (Crystals Formed) Remedy Re-heat & Add More MeOH OilingOut->Remedy Yes (Oil Droplets) Remedy->Cooling Retry

Figure 1: Decision-matrix workflow for the conversion of the lipophilic piperazine free base to a purified crystalline salt.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on piperazine salt properties).[1]

  • PubChem Compound Summary. (2023). "Piperazine Derivatives and Physical Properties". National Center for Biotechnology Information. Link

Sources

Reagents required for the methylation of phenylpropyl piperazine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Methylation Protocols for Phenylpropyl Piperazine Scaffolds


-Methylation of Secondary Piperazine Precursors

Executive Summary

The phenylpropyl piperazine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for GPCR ligands (e.g., dopamine and serotonin modulators) and sigma receptor antagonists. The transformation of the secondary amine precursor (e.g., 1-(3-phenylpropyl)piperazine) to its tertiary


-methyl derivative is a critical synthetic step. While seemingly trivial, this reaction is prone to quaternization (over-methylation)  and side-product formation  if reagents are not selected based on the specific steric and electronic environment of the substrate.

This guide provides a technical analysis of three distinct methylation methodologies: Reductive Amination (High Selectivity), Eschweiler-Clarke (Scalability), and Dimethyl Carbonate (Green Chemistry), offering validated protocols to ensure high yield and purity.

Strategic Reagent Selection

The choice of methylating agent dictates the impurity profile. Direct alkylation with methyl halides often leads to difficult-to-separate mixtures of tertiary amines and quaternary ammonium salts.

Table 1: Comparative Analysis of Methylation Reagents

Reagent SystemMechanismSelectivity (Mono vs. Bis)Primary UtilityRisk Profile
Formaldehyde / NaBH(OAc)₃ Reductive AminationHigh (>98%)Discovery/Research Scale (mg to g)Low (No quaternary salts formed)
Formaldehyde / Formic Acid Eschweiler-ClarkeHigh Process Scale (>100g)Medium (Requires reflux/heat)
Methyl Iodide (MeI) Sɴ2 SubstitutionLow (Prone to quats)Radiochemistry (

C) or Kinetics
High (Neurotoxic, difficult purification)
Dimethyl Carbonate (DMC) Bmc SubstitutionHigh (Tunable)Green/Sustainable ChemistryLow (Non-toxic, requires autoclave/catalyst)

Decision Matrix & Workflow

The following decision tree illustrates the logic for selecting the appropriate protocol based on project constraints (Scale, Safety, and Purity).

ReagentSelection Start Start: Phenylpropyl Piperazine Precursor ScaleQ Constraint: Scale & Equipment? Start->ScaleQ SelectivityQ Constraint: Purity Requirement? ScaleQ->SelectivityQ Lab Scale (<10g) Protocol2 Protocol 2: Eschweiler-Clarke (HCOOH + HCHO) Best for: Scale-up, Cost Efficiency ScaleQ->Protocol2 Large Scale (>100g) GreenQ Constraint: Sustainability? SelectivityQ->GreenQ Standard Purity Protocol1 Protocol 1: Reductive Amination (NaBH(OAc)3 + HCHO) Best for: High Purity, Lab Scale SelectivityQ->Protocol1 High Purity Needed GreenQ->Protocol1 No (Speed Focus) Protocol3 Protocol 3: Green Methylation (Dimethyl Carbonate) Best for: Eco-compliance, Safety GreenQ->Protocol3 Yes (Green Focus) caption Figure 1: Reagent Selection Decision Matrix for N-Methylation

Detailed Protocols

Protocol A: Reductive Methylation (The "Gold Standard")

Recommended for medicinal chemistry optimization where avoiding quaternary salts is paramount.

Mechanism: This method proceeds via the formation of an iminium ion intermediate, which is selectively reduced by Sodium Triacetoxyborohydride (STAB-H). STAB-H is preferred over NaCNBH₃ due to lower toxicity and better functional group tolerance.

Reagents:

  • Substrate: 1-(3-phenylpropyl)piperazine (1.0 equiv)

  • Formaldehyde (37% aq. solution, 1.2–1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB-H, 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst: Acetic Acid (1.0 equiv)

Step-by-Step Methodology:

  • Solvation: In a flame-dried round-bottom flask, dissolve the piperazine precursor in anhydrous DCE (0.1 M concentration).

  • Imine Formation: Add Formaldehyde solution and Acetic Acid. Stir at room temperature for 30 minutes. Note: The solution may become slightly cloudy.

  • Reduction: Cool the mixture to 0°C. Add STAB-H portion-wise over 10 minutes to control gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH).

  • Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via flash chromatography (Silica gel; DCM:MeOH:NH₄OH gradient).

Validation Point:

  • ¹H NMR (CDCl₃): Look for the diagnostic

    
    -Methyl singlet at δ 2.30–2.35 ppm . The disappearance of the secondary amine proton (broad singlet) confirms conversion.
    
Protocol B: Eschweiler-Clarke Reaction

Recommended for multi-gram scale-up where chromatographic purification is to be avoided.

Mechanism: Formaldehyde acts as the carbon source, while Formic Acid acts as the hydride donor.[1][2] The evolution of CO₂ drives the reaction to completion.[3]

Reagents:

  • Substrate: 1-(3-phenylpropyl)piperazine (1.0 equiv)

  • Formaldehyde (37% aq., 2.2 equiv)

  • Formic Acid (98%, 5.0 equiv)

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, carefully mix Formic Acid and the piperazine precursor. Caution: Exothermic.

  • Addition: Add Formaldehyde solution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 6–12 hours. Vigorous CO₂ evolution will be observed initially.

  • Work-up: Cool to room temperature. Add HCl (4M) and remove volatiles under reduced pressure to eliminate excess formaldehyde/formic acid.

  • Basification: Redissolve the residue in water and basify to pH >12 using NaOH pellets (with cooling).

  • Isolation: Extract the resulting oil into Diethyl Ether or Ethyl Acetate. The product is often pure enough for crystallization as a salt (e.g., fumarate or hydrochloride).

Mechanistic Visualization

Understanding the intermediate states prevents process failures. The Reductive Amination pathway is detailed below.

Mechanism Amine Sec-Amine (Precursor) Carbinol Hemiaminal Intermediate Amine->Carbinol + HCHO HCHO Formaldehyde Iminium Iminium Ion (Electrophile) Carbinol->Iminium - H₂O (Acid Cat.) Product Tert-Amine (Methylated) Iminium->Product + Hydride (STAB-H) caption Figure 2: Mechanistic Pathway of Reductive Amination

Safety & Handling (E-E-A-T)

  • Methyl Iodide (Avoidance): While effective, MeI is a potent neurotoxin and suspected carcinogen. It should only be used if reductive methods fail. If used, specific "Quaternary Salt" waste streams are required.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Ensure proper ventilation.

  • Formaldehyde: A known sensitizer and carcinogen. All weighing and transfers must occur within a certified fume hood.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Validated protocol for STAB-H usage.

  • Tundo, P., & Selva, M. (2002). "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research. Green chemistry alternatives for methylation.

  • Clarke, H. T., et al. (1933).[2] "The Action of Formaldehyde on Amines and Amino Acids."[2][3][5] Journal of the American Chemical Society.[3] Foundational text for the Eschweiler-Clarke reaction.[5][6]

  • BenchChem. (2025).[7] "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." BenchChem Application Notes. Specific context for piperazine scaffolds.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Methyl-2-phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-Methyl-2-phenylpropyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize the synthesis of this sterically hindered piperazine derivative. Achieving a high yield of this compound can be challenging due to competing side reactions and the inherent steric bulk of the 2-methyl-2-phenylpropyl group.

This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on the two most common synthetic pathways: Direct Alkylation and Reductive Amination . We will explore the causality behind common experimental failures and provide robust, field-proven protocols to enhance synthetic efficiency and product purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for producing 1-(2-Methyl-2-phenylpropyl)piperazine: Direct Alkylation or Reductive Amination?

Both routes are viable, but they present different challenges.

  • Direct Alkylation involves the nucleophilic substitution of a halide (e.g., 1-chloro-2-methyl-2-phenylpropane) with piperazine. This method is straightforward but often plagued by the formation of the 1,4-dialkylated byproduct. Controlling selectivity for the mono-alkylated product is the primary challenge.[1][2]

  • Reductive Amination involves reacting piperazine with 2-methyl-2-phenylpropanal in the presence of a reducing agent.[3][4] This method generally offers better control over mono-alkylation and can be a cleaner reaction, provided the aldehyde precursor is of good quality. For sterically hindered substrates like this, reductive amination is often the preferred route for achieving higher yields of the desired mono-substituted product.

Q2: My primary issue is the formation of the 1,4-disubstituted byproduct. How can I minimize this?

This is the most common problem in direct alkylation of piperazine. There are two highly effective strategies:

  • Use a Large Excess of Piperazine: By using a 5- to 10-fold molar excess of piperazine relative to the alkyl halide, you statistically favor the alkylation of an unreacted piperazine molecule over the second nitrogen of the already-substituted product.[1] The unreacted piperazine can be removed during aqueous work-up.

  • Use a Protecting Group: This is the most robust method for ensuring mono-substitution. By protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc), you physically block it from reacting.[2] The alkylation is then directed to the unprotected nitrogen. A final deprotection step yields the pure mono-substituted product. This multi-step process often results in a higher overall yield and purity compared to methods relying on statistical control.[2][5]

Q3: I am observing low conversion of my starting materials. What are the likely causes?

Low conversion can stem from several factors, depending on the chosen route:

  • In Direct Alkylation: The 2-methyl-2-phenylpropyl group is a neopentyl-type structure, which is notoriously slow to react in SN2 reactions due to steric hindrance. You may need to use more forcing conditions: higher temperatures, longer reaction times, and a more reactive leaving group (iodide > bromide > chloride). Adding a catalytic amount of sodium iodide (NaI) can significantly accelerate the reaction with an alkyl chloride or bromide via the in-situ Finkelstein reaction.[3]

  • In Reductive Amination: The rate-limiting step can be the initial formation of the iminium ion from the aldehyde and piperazine. This step is acid-catalyzed and requires the removal of water.[4] Ensure your reaction is run under appropriate pH conditions (often slightly acidic) and consider using a dehydrating agent like molecular sieves if the reaction stalls. Also, verify the activity of your reducing agent, as common reagents like sodium borohydrides can degrade upon improper storage.

Q4: My purification by column chromatography is resulting in significant product loss. Are there alternative methods?

Yes. Piperazine derivatives are basic and can streak on silica gel, leading to poor separation and low recovery. A highly effective alternative is purification via salt crystallization .

  • Dissolve the crude reaction mixture (containing the free base) in a suitable solvent like isopropanol or toluene.

  • Add a strong acid, such as hydrobromic acid (HBr) or hydrochloric acid (HCl), to precipitate the product as its salt.

  • The salt can then be recrystallized to a high degree of purity.

  • Finally, the pure salt is dissolved in water and treated with a strong base (e.g., NaOH) to regenerate the pure free base, which can be extracted with an organic solvent.[6][7]

Q5: The precursor, 2-methyl-2-phenylpropanal, seems unstable. How should I prepare and handle it?

Aldehydes, particularly those with α-hydrogens, can be susceptible to oxidation to carboxylic acids or self-condensation (aldol reaction). 2-methyl-2-phenylpropanal can be synthesized via the oxidation of the corresponding primary alcohol, 2-methyl-2-phenyl-propan-1-ol.[8] For best results in a subsequent reductive amination:

  • Use the aldehyde immediately after its preparation and purification.

  • If it must be stored, do so under an inert atmosphere (Nitrogen or Argon) at a low temperature (-20°C).

  • When using it in a reaction, add it to the reaction mixture at a controlled temperature (e.g., 0°C) to minimize side reactions.

Part 2: Troubleshooting Guide: Synthetic Pathway Analysis

This section provides a structured approach to diagnosing and solving common issues encountered in the primary synthetic routes.

Workflow: Choosing and Troubleshooting Your Synthetic Route

Synthesis_Workflow Logical Flow for Synthesizing 1-(2-Methyl-2-phenylpropyl)piperazine start Start Synthesis route_choice Choose Primary Route start->route_choice direct_alk Direct Alkylation route_choice->direct_alk Simple, one step reduct_amin Reductive Amination route_choice->reduct_amin Better selectivity da_issue Problem Encountered? direct_alk->da_issue ra_issue Problem Encountered? reduct_amin->ra_issue dialkylation High Dialkylation? da_issue->dialkylation Yes low_conv Low Conversion? da_issue->low_conv No, other issue purification Purification Successful? da_issue->purification No sol_dialkyl Solution: 1. Use >5 eq. Piperazine 2. Use N-Boc-Piperazine dialkylation->sol_dialkyl Yes sol_low_conv Solution: 1. Switch R-Cl to R-I 2. Add catalytic NaI 3. Increase Temperature low_conv->sol_low_conv Yes sol_dialkyl->purification sol_low_conv->purification ra_low_yield Low Yield? ra_issue->ra_low_yield Yes ra_issue->purification No sol_ra_yield Solution: 1. Use fresh aldehyde 2. Add catalytic acid (AcOH) 3. Check reducing agent ra_low_yield->sol_ra_yield sol_ra_yield->purification end_product Pure Product Obtained purification->end_product Yes pur_sol Alternative: Purify via Salt Recrystallization purification->pur_sol No pur_sol->end_product

Caption: Decision workflow for synthesis and troubleshooting.

Mechanism Spotlight: Reductive Amination

Understanding the mechanism is key to troubleshooting. The reaction proceeds in two main stages: iminium ion formation and reduction.

Reductive_Amination_Mechanism Mechanism of Reductive Amination piperazine Piperazine (R'₂NH) carbinolamine Carbinolamine Intermediate piperazine->carbinolamine + Aldehyde aldehyde 2-Methyl-2-phenylpropanal (R-CHO) aldehyde->carbinolamine iminium Iminium Ion [R-CH=NR'₂]⁺ carbinolamine->iminium - H₂O (Acid Catalyzed) product 1-(2-Methyl-2-phenylpropyl)piperazine iminium->product + [H⁻] (e.g., from STAB)

Caption: Key stages of the reductive amination pathway.

Part 3: Recommended Experimental Protocols

These protocols are designed to be robust and address the common pitfalls discussed above.

Protocol 1: Synthesis via Mono-N-Boc-Piperazine (High Selectivity Route)

This method is the gold standard for preventing dialkylation and ensures a clean, high-purity product.

Step 1: Synthesis of 1-Boc-piperazine

  • To a solution of piperazine (5.0 eq) in dichloromethane (DCM) at 0°C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of Boc₂O.

  • Wash the reaction mixture with water to remove excess piperazine and piperazine dihydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine, which can often be used without further purification.

Step 2: Alkylation of 1-Boc-piperazine

  • To a solution of 1-Boc-piperazine (1.0 eq) in a polar aprotic solvent like DMF, add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq).

  • Add 1-chloro-2-methyl-2-phenylpropane (1.1 eq) to the mixture.

  • Heat the reaction to 80-90°C and stir for 24-48 hours, monitoring progress by LC-MS.

  • After cooling, dilute the mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Step 3: Boc Deprotection

  • Dissolve the purified N-Boc protected product from Step 2 in DCM.

  • Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the mixture under reduced pressure. Dissolve the residue in water and basify with 2M NaOH to pH > 12.

  • Extract the final product with DCM, dry the organic layer, and concentrate to yield pure 1-(2-Methyl-2-phenylpropyl)piperazine.

Protocol 2: Optimized Reductive Amination

This one-pot procedure is highly efficient if the aldehyde quality is good. Sodium triacetoxyborohydride (STAB) is the recommended reducing agent.[9]

  • To a stirred suspension of piperazine (1.5 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or DCM, add 2-methyl-2-phenylpropanal (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 20 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by either column chromatography or salt crystallization as described in Protocol 3.

Protocol 3: Purification via Salt Crystallization

This protocol is excellent for purifying the final product to pharmaceutical-grade purity.

  • Dissolve the crude 1-(2-Methyl-2-phenylpropyl)piperazine free base in isopropanol.

  • Slowly add a 48% aqueous solution of HBr or a concentrated solution of HCl until the solution becomes acidic and a precipitate forms.

  • Heat the mixture to reflux to dissolve the solid, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystallization.

  • Collect the crystalline salt by filtration, wash with cold isopropanol, and dry under vacuum.[6]

  • To recover the free base, dissolve the salt in water, basify with 2M NaOH, and extract with an organic solvent like DCM or ethyl acetate. Dry and concentrate to yield the pure product.

Part 4: Data and Reagent Summary

Table 1: Comparison of Conditions for Direct Alkylation of Piperazine
ParameterCondition A (Low Selectivity)Condition B (High Selectivity)Rationale & Reference
Piperazine : Alkyl Halide 1.2 : 15 : 1 A large excess of piperazine statistically favors mono-alkylation over dialkylation.[1]
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃) K₂CO₃ is a stronger, non-nucleophilic base suitable for driving the reaction.
Solvent Dichloromethane (DCM)Dimethylformamide (DMF) A higher boiling point solvent allows for higher reaction temperatures to overcome steric hindrance.
Additive NoneSodium Iodide (NaI, 0.1 eq) Catalyzes the reaction by converting the alkyl chloride/bromide to the more reactive alkyl iodide in situ.[3]
Temperature Room Temperature80 - 100°C Higher temperature is required to overcome the activation energy for this sterically hindered SN2 reaction.
Table 2: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical SolventKey Characteristics
Sodium Triacetoxyborohydride STABDCE, DCM, THFMild and selective. Tolerates slightly acidic conditions, making it ideal for one-pot reactions. Less likely to reduce the starting aldehyde.[9]
Sodium Cyanoborohydride NaBH₃CNMethanol (MeOH)Effective but highly toxic (releases HCN gas in acid). Requires careful pH control.
Sodium Borohydride NaBH₄MeOH, EthanolStronger reducing agent. Can reduce the starting aldehyde if not used carefully. Best added after iminium formation is complete.
Hydrogen (H₂) / Catalyst H₂/Pd-CMeOH, Ethanol"Green" reducing agent. Requires specialized hydrogenation equipment. Can sometimes lead to debenzylation or other side reactions.

References

  • Leuckart reaction - Grokipedia. (n.d.).
  • Leuckart reaction - Wikipedia. (n.d.).
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI.
  • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Semantic Scholar.
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry. (n.d.).
  • 2-methyl-2-phenylpropanal synthesis - ChemicalBook. (n.d.).
  • An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2-phenylpentanal - Benchchem. (n.d.).
  • Synthesis of 2-phenylpropanol - PrepChem.com. (n.d.).
  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. (2018, October 31). RSC Publishing.
  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (n.d.). Asian Journal of Chemistry.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI.
  • 2-Phenylpropanal (93-53-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents. (n.d.). Scitegrity.
  • 1-(2-PHENYLETHYL)PIPERAZINE synthesis - ChemicalBook. (n.d.).
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). University of Florida.
  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.).
  • Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride - Benchchem. (n.d.).
  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. (n.d.). Organic Chemistry Portal.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Semantic Scholar.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Preprints.org.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online.
  • A Simple Synthesis of N-Alkylpiperazines. (2024, September 6). ResearchGate.
  • Intramolecular reductive amination for the preparation of piperazines.⁷¹. (n.d.). ResearchGate.
  • Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. (n.d.). Google Patents.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH.
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (n.d.). Benchchem.
  • Methods for the catalytic synthesis of piperazine. (n.d.). ResearchGate.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). MDPI.
  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. (2019, August 15). Journal of Drug Delivery and Therapeutics.
  • Preparation of 1-(2-methoxy phenyl)-piperazine (LH6). (n.d.). ResearchGate.
  • Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine. (n.d.). Google Patents.
  • 1-(2-METHOXYPHENYL)PIPERAZINE. (2005, June 27). SWGDRUG.org.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(2-Methyl-2-phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PIP-TAIL-001 Status: Open Guide Applicable Analytes: 1-(2-Methyl-2-phenylpropyl)piperazine, Phenylpiperazine derivatives, Basic Amine APIs.

Executive Summary & Diagnostic Context

The Issue: You are observing significant peak tailing (


) for 1-(2-Methyl-2-phenylpropyl)piperazine . This molecule contains a piperazine ring with both a secondary and tertiary amine, alongside a bulky hydrophobic phenylpropyl tail.

The Root Cause: The tailing is almost certainly chemical , not physical. Piperazine derivatives are strong bases (


). At standard chromatographic pH (pH 3–7), the amine moieties are protonated (

). These cations interact electrostatically with residual ionized silanols (

)
on the silica backbone of your HPLC column.[1] This "secondary retention mechanism" delays a fraction of the analyte, causing the exponential tail.

The Mechanistic "Why": Silanol Interactions

To solve the problem, you must understand the microscopic battlefield inside your column.

  • The Analyte: 1-(2-Methyl-2-phenylpropyl)piperazine is positively charged (protonated) at neutral pH.

  • The Column: Standard silica supports have a

    
     of ~3.5 to 4.5. Above pH 4, surface silanols ionize to 
    
    
    
    .
  • The Interaction: The positively charged piperazine nitrogen binds to the negatively charged silanol (Ion-Exchange), dragging the peak tail.

Visualization: The Silanol Trap

SilanolInteraction Analyte Protonated Piperazine (R-NH+) Interaction Electrostatic Binding (Secondary Retention) Analyte->Interaction Attracted to Silanol Ionized Silanol (Si-O-) Silanol->Interaction Binds Result Peak Tailing (Non-Gaussian) Interaction->Result Causes

Figure 1: Mechanism of amine-silanol interaction leading to peak tailing.

Step-by-Step Troubleshooting Protocols

Do not randomly change parameters. Follow this logic path to isolate and eliminate the interaction.

Protocol A: Mobile Phase Chemistry (The "Chemical" Fix)

This is the most effective immediate intervention. You have two pH strategies: Suppression (Low pH) or Neutralization (High pH).

Strategy 1: High pH (Recommended for Hybrid Columns)
  • Logic: If pH >

    
     (e.g., pH 10.5), the piperazine deprotonates and becomes neutral (
    
    
    
    ). Neutral amines do not interact with silanols.
  • Requirement: You MUST use a column stable at high pH (e.g., Waters XBridge, Agilent Poroshell HPH, or polymeric phases). Do not use standard silica > pH 8.

  • Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.5).

Strategy 2: Low pH (Traditional)
  • Logic: If pH < 3.0, the surface silanols are protonated (

    
    ) and neutral. They cannot bind the amine.
    
  • Buffer: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Warning: While effective, low pH can sometimes reduce retention of the hydrophobic phenylpropyl group excessively.

Strategy 3: The "Magic" Additive (Triethylamine - TEA)

If you cannot change pH significantly, add a Silanol Blocker .

  • Agent: Triethylamine (TEA).[1][2]

  • Concentration: 5 mM to 10 mM in the aqueous phase.

  • Mechanism: TEA is a small, highly basic amine. It saturates the active silanol sites, physically blocking the larger piperazine drug from binding.

Buffer Selection Guide:

StrategypH RangeBuffer ComponentMechanism of ActionSuitability for MS
High pH 10.0 - 11.0Ammonium Hydroxide / NH4HCO3Deprotonates AnalyteExcellent
Low pH 2.0 - 3.0Formic Acid / TFAProtonates SilanolsGood (TFA suppresses MS signal)
Blocking NeutralTriethylamine (TEA)Competes for SilanolsPoor (TEA contaminates MS)
Chaotropic AcidicSodium Perchlorate (NaClO4)Disrupts Solvation ShellNo (Non-volatile)
Protocol B: Column Selection (The "Hardware" Fix)

If chemistry changes fail, your stationary phase is likely too active (Type A Silica). Switch to a modern "Base-Deactivated" column.[3]

  • Hybrid Particles (BEH/HPH): These use ethylene-bridged silica which is more resistant to dissolution and has fewer acidic silanols.

    • Examples: Waters XBridge BEH C18, Agilent ZORBAX Extend-C18.

  • Polar Embedded Groups: These phases have a polar group (amide/carbamate) near the surface that shields silanols and provides a "water layer" that improves amine peak shape.

    • Examples: Waters SymmetryShield, Phenomenex Synergi Fusion.

  • Charged Surface Hybrids (CSH): These columns have a slight positive surface charge that electrostatically repels the protonated amine, sharpening the peak.

    • Examples: Waters XSelect CSH.

Troubleshooting Decision Tree

Use this workflow to diagnose the specific cause of your tailing.

TroubleshootingFlow Start Start: Tailing Factor > 1.5 CheckPhy Check Physical Issues: Is it a 'Shark Fin' shape? Start->CheckPhy Physical Physical Issue: Check tubing, fittings, column void. CheckPhy->Physical Yes (Overload/Void) Chemical Chemical Issue: Silanol Interaction CheckPhy->Chemical No (Exponential Tail) PhChoice Can you use High pH (>10)? Chemical->PhChoice HighPH Switch to Hybrid Column (e.g., BEH C18) + pH 10.5 PhChoice->HighPH Yes LowPH Can you use Low pH (<3)? PhChoice->LowPH No AcidStrat Use 0.1% TFA or Formic Acid (pH 2.5) LowPH->AcidStrat Yes NeutralStrat Add 5-10mM TEA to Mobile Phase LowPH->NeutralStrat No

Figure 2: Logical workflow for diagnosing and resolving peak tailing.

Frequently Asked Questions (FAQs)

Q: I am using a standard C18 column at pH 7. Why is the tailing so bad? A: At pH 7, the piperazine is fully protonated (charged), and the silica surface is fully ionized (negative). This is the "perfect storm" for ionic interaction. You are essentially performing cation-exchange chromatography unintentionally.

Q: Can I just increase the buffer concentration? A: Yes, to an extent. Increasing buffer strength (e.g., from 10mM to 50mM) increases the ionic strength, which can mask the electrostatic attraction between the amine and the silanol. However, this is less effective than changing the pH or adding TEA.

Q: Is 1-(2-Methyl-2-phenylpropyl)piperazine stable at high pH? A: Generally, piperazine derivatives are chemically stable at basic pH. However, silica columns are not. Ensure you are using a "Hybrid" or "Polymer" column if you go above pH 8.0 to prevent column dissolution.

Q: What is the acceptance criterion for Tailing Factor (


)? 
A:  For pharmaceutical assays, a USP Tailing Factor of 

is standard. Values up to 2.0 may be acceptable for trace impurity analysis if resolution is maintained, but for a main peak, aim for < 1.5.

References

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from

  • Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC. Retrieved from

  • University of Regina. (2009). pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

Sources

Technical Support Center: Minimizing Degradation of 1-(2-Methyl-2-phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(2-Methyl-2-phenylpropyl)piperazine. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and practical protocols to ensure the chemical integrity and stability of this compound during storage and handling. Maintaining the purity of your reagents is paramount for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 1-(2-Methyl-2-phenylpropyl)piperazine and why is its stability important?

1-(2-Methyl-2-phenylpropyl)piperazine is a substituted piperazine derivative. The piperazine ring is a common structural motif in many pharmacologically active compounds. The stability of this compound is critical because degradation can lead to the formation of impurities. These impurities can alter the compound's biological activity, lead to inconsistent experimental results, and potentially introduce unforeseen toxicological effects.[1]

Q2: What are the primary causes of degradation for this compound?

Based on the structural features of 1-(2-Methyl-2-phenylpropyl)piperazine—a tertiary amine and a piperazine ring—the primary degradation pathways are:

  • Oxidation: Reaction with atmospheric oxygen is a major concern. Tertiary amines can undergo autoxidation, a process that can be initiated by light, heat, or trace metal ions, leading to the formation of N-oxides and N-dealkylated products.[2][3][4] The piperazine ring itself is also susceptible to oxidation.[5][6]

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate chemical reactions, leading to the formation of colored degradation products and loss of potency.[7][8]

  • Hydrolysis: While generally less reactive than esters or amides, prolonged exposure to moisture, especially under non-neutral pH conditions, can potentially lead to hydrolytic degradation.[1]

  • Incompatible Materials: Contact with strong acids, strong oxidizing agents, and certain metals can catalyze degradation.[9][10]

Q3: What are the ideal storage conditions for long-term stability?

To minimize degradation, the following conditions are strongly recommended. These are based on best practices for storing piperazine derivatives and other sensitive amines.[5][10]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including thermal degradation and oxidation.
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen, preventing oxidative degradation.[5]
Light In an amber or opaque vialProtects the compound from light-induced photodegradation.[8]
Moisture Tightly sealed container with desiccantPrevents hydrolysis and absorption of atmospheric moisture, which can facilitate other degradation reactions.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter, providing potential causes and actionable solutions.

Issue 1: I've observed a yellow or brownish discoloration in my solid sample.

  • Potential Cause: Discoloration is a common indicator of degradation, often resulting from the formation of oxidized or photodegraded products.[8] The formation of complex nitrogen-containing chromophores can occur when amines are exposed to air and light over time.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the material using a suitable analytical method like HPLC-UV or LC-MS to quantify the purity and identify potential degradation products.[11][12]

    • Review Storage: Confirm that the sample has been stored according to the ideal conditions outlined in the FAQ. Was the container seal compromised? Was it exposed to light?

    • Solution: If degradation is confirmed, it is highly recommended to use a new, uncompromised lot of the compound for sensitive experiments. For future storage, transfer aliquots into smaller vials under an inert atmosphere to minimize repeated exposure of the bulk material.

Issue 2: My analytical results (e.g., HPLC, NMR) show new, unexpected peaks.

  • Potential Cause: The appearance of new peaks is a clear sign of impurity formation. For a compound like 1-(2-Methyl-2-phenylpropyl)piperazine, these are likely oxidative degradants such as the N-oxide of the piperazine ring or products resulting from the cleavage of the N-C bond.[2][6]

  • Troubleshooting Workflow: The following workflow can help diagnose the issue.

G cluster_yes cluster_no start Unexpected Peaks in Analysis check_std Analyze a Fresh, Certified Reference Standard start->check_std compare Do Peaks Match Standard? check_std->compare issue_is_method Issue may be with analytical method (e.g., mobile phase contamination, column bleed) compare->issue_is_method Yes degradation Sample Degradation Confirmed compare->degradation No review_storage Review Storage & Handling (Temp, Light, Atmosphere) degradation->review_storage forced_degradation Optional: Perform Forced Degradation Study to Identify Impurities review_storage->forced_degradation

Caption: Troubleshooting workflow for unexpected analytical peaks.

Issue 3: My experimental results are inconsistent or show reduced compound activity.

  • Potential Cause: A loss of potency or inconsistent results is often a direct consequence of a decrease in the purity of the active compound.[1][8] Even small amounts of degradation can significantly impact biological assays.

  • Solution:

    • Quantify Purity: Immediately perform a quantitative analysis (e.g., HPLC with a reference standard) to determine the exact purity of the batch being used.

    • Establish a Baseline: Always analyze a new batch of the compound upon receipt to establish a time-zero (T0) purity value.

    • Practice Proper Handling: When preparing solutions, use freshly opened vials whenever possible. If using a stock solution, prepare it fresh and do not store it in aqueous buffers for extended periods, as stability in solution is often much lower than in solid form.

Key Degradation Pathway & Experimental Protocols

Predicted Oxidative Degradation Pathway

The most probable degradation route for 1-(2-Methyl-2-phenylpropyl)piperazine when exposed to atmospheric oxygen is oxidation at the tertiary nitrogen atoms of the piperazine ring. This can lead to the formation of mono- or di-N-oxides.

G cluster_main Oxidative Degradation Parent 1-(2-Methyl-2-phenylpropyl)piperazine Oxidant + [O] (Atmospheric O2, trace metals) Parent->Oxidant N_Oxide Piperazine N-Oxide Derivative Oxidant->N_Oxide

Caption: Predicted primary oxidative degradation pathway.

Protocol 1: Recommended Procedure for Short-Term Handling and Weighing

This protocol minimizes exposure to atmospheric contaminants during routine laboratory use.

  • Preparation: Allow the sealed container of 1-(2-Methyl-2-phenylpropyl)piperazine to warm to room temperature in a desiccator before opening. This prevents condensation of moisture onto the cold solid.

  • Inert Environment: If possible, perform weighing and handling inside a glove box or glove bag purged with nitrogen or argon.

  • Minimal Exposure: If a glove box is unavailable, open the container for the shortest time possible. Use a clean, dry spatula to quickly remove the desired amount of material.

  • Resealing: Immediately after weighing, flush the vial headspace with an inert gas (e.g., from a gas line or a product like Bloxygen) before tightly resealing the cap.

  • Storage: Promptly return the sealed container to the recommended storage conditions (2-8°C, dark).

Protocol 2: Basic Protocol for an Accelerated Stability Study

This protocol can be used to quickly assess the stability of the compound under stress conditions, helping to identify potential degradation products.

  • Sample Preparation:

    • T0 Sample: Dissolve a known quantity of the compound in a suitable solvent (e.g., acetonitrile/water) to a final concentration of ~1 mg/mL. Analyze immediately via a validated HPLC-UV or LC-MS method. This is your baseline.

    • Thermal Stress: Place a sealed vial of the solid compound in an oven at 60°C.

    • Photostability: Place a sealed, clear glass vial of the solid compound in a photostability chamber (or expose it to controlled, direct laboratory light).

    • Oxidative Stress: Prepare a ~1 mg/mL solution of the compound in a solvent containing a small percentage (e.g., 0.3%) of hydrogen peroxide.

  • Time Points: Withdraw aliquots from the stressed samples at specified time points (e.g., 24, 48, 72 hours).

  • Analysis: Analyze all stressed samples using the same analytical method as the T0 sample.

  • Evaluation: Compare the chromatograms of the stressed samples to the T0 sample.

    • Calculate the percentage loss of the parent peak.

    • Note the retention times and peak areas of any new impurity peaks that appear. This provides a "degradation profile" and is crucial for developing a stability-indicating analytical method.[8]

By adhering to these storage and handling guidelines, researchers can significantly reduce the risk of compound degradation, ensuring the integrity of their materials and the validity of their scientific findings.

References
  • PubMed. (2020). Autoxidation mechanism for atmospheric oxidation of tertiary amines: Implications for secondary organic aerosol formation.
  • ResearchGate. Mechanism underlying autoxidation of tertiary amines, demonstrated by....
  • Santa Cruz Biotechnology. Piperazine.
  • Environmental Science & Technology. (2020). Atmospheric Autoxidation of Amines.
  • PMC. (2025). Photocatalytic degradation and transformation of pharmaceuticals using exfoliated metal-free g-C3N4.
  • PMC. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy.
  • Ataman Kimya. PIPERAZINE.
  • Benchchem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • s d fine-chem limited. piperazine anhydrous.
  • Benchchem. (2025). Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide.
  • ECHEMI. Piperazine SDS, 110-85-0 Safety Data Sheets.
  • RSC Publishing. (2010). Analytical Methods.
  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative.

Sources

Optimization of reaction temperature for piperazine alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Optimization Guide Ticket ID: #8492-OPT Subject: Optimization of Reaction Temperature for Piperazine Alkylation Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Thermal Balancing Act

Welcome to the technical support center. You are likely reading this because your piperazine alkylation is yielding a mixture of mono-alkylated product, bis-alkylated impurity, and quaternary ammonium salts, or your reaction progress has stalled.

In piperazine chemistry, temperature is not just a switch for reaction speed; it is the primary lever for selectivity control . The nucleophilicity of the secondary amine in piperazine (


) is often comparable to that of the resulting mono-alkylated product (

). If

, the reaction enters a "runaway" state where the product competes for the alkylating agent, leading to bis-alkylation.

This guide moves beyond basic recipes to provide a kinetic understanding of how temperature modulates these competing rates, ensuring you can design a self-validating protocol.

Module 1: The Selectivity-Temperature Nexus

To optimize temperature, you must first identify your dominant failure mode. The relationship between temperature and selectivity is governed by the Arrhenius equation, but it manifests differently depending on your reagents.

Mechanism & Kinetic Competition

The alkylation of piperazine proceeds via an


 mechanism (for alkyl halides).
  • Step 1 (Mono-alkylation): Piperazine + R-X

    
     Mono-alkyl piperazine + HX
    
  • Step 2 (Bis-alkylation): Mono-alkyl piperazine + R-X

    
     Bis-alkyl piperazine + HX
    

The Thermal Trap: Higher temperatures generally increase the rate of both steps. However, because the mono-alkylated product is often more steric-ally hindered but electronically similar (or richer), high temperatures (


C) tend to lower the activation energy barrier difference (

), eroding selectivity.

Visualizing the Pathway:

PiperazineAlkylation Piperazine Piperazine (Starting Material) TS1 Transition State 1 (Lower Ea) Piperazine->TS1 + R-X Low Temp Favored AlkylAgent Alkylating Agent (R-X) AlkylAgent->TS1 Mono Mono-Alkyl Piperazine (Target) TS1->Mono Mono->Piperazine Re-equilibration (Rare/Reversible) TS2 Transition State 2 (Higher Ea) Mono->TS2 + R-X High Temp Promotes Bis Bis-Alkyl Piperazine (Impurity) TS2->Bis

Figure 1: Kinetic pathway of piperazine alkylation. Note that high thermal energy helps overcome the barrier to TS2, increasing bis-alkylation.

Module 2: Troubleshooting & Optimization Matrix

Use this table to diagnose your current experimental results and adjust temperature/conditions accordingly.

SymptomProbable Kinetic CauseTemperature AdjustmentProcess Correction
High Bis-alkylation (>15%)

(2nd alkylation) is too fast relative to

.
Cool Down. Run at 0°C to RT.Switch to Protocol A (Excess Piperazine) or Protocol B (Boc-Protection).
Low Conversion (<30%) Activation energy (

) not met; Alkyl halide is unreactive.
Heat Up. Increase to reflux (60-80°C) stepwise.Switch solvent to higher polarity (e.g., DMF, DMSO) to stabilize the transition state.
Quaternary Salt Precipitate "Runaway" alkylation; Product is acting as a nucleophile.Cool Down. Stop reaction early (at 80% conversion). Use a non-polar solvent (DCM) where salts precipitate out.
Exotherm upon addition Uncontrolled reaction rate.Cryogenic Start. Start at -10°C or 0°C.Add alkylating agent dropwise over 1-2 hours. Do not add all at once.
Oily/Tar Impurities Polymerization or solvent decomposition.Limit Max Temp. Do not exceed 100°C.Ensure inert atmosphere (

). Check solvent stability.[1]

Module 3: Validated Experimental Protocols

Protocol A: Kinetic Control (Direct Alkylation)

Best for: Simple alkyl chains, cheap piperazine.

  • Stoichiometry: Dissolve Piperazine (5.0 - 10.0 equiv) in Acetonitrile or Ethanol. Note: The large excess is statistically required to ensure R-X encounters unreacted piperazine rather than product.

  • Temperature Setpoint: Cool the solution to 0°C using an ice bath.

  • Addition: Add the Alkyl Halide (1.0 equiv) dropwise over 60 minutes.

    • Why? Keeping local concentration of R-X low prevents "hotspots" where bis-alkylation occurs.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 12-16 hours.

    • Checkpoint: Monitor by TLC/LC-MS.[1][2][3][4][5] If conversion is <50% after 4 hours, heat to 40°C.

  • Workup: Evaporate solvent. The residue contains product and excess piperazine.[1][6] Piperazine can be removed by sublimation or washing with water if the product is lipophilic.

Protocol B: Thermodynamic Control (Boc-Protection Strategy)

Best for: Complex synthesis, expensive reagents, high purity requirements.

  • Protection: React piperazine with

    
     (1.0 equiv) in DCM at 0°C to RT  to form 
    
    
    
    -Boc-piperazine.
    • Reference: This creates a "blocked" nitrogen, physically preventing bis-alkylation [1].

  • Alkylation:

    • Dissolve

      
      -Boc-piperazine (1.0 equiv) in DMF or Acetonitrile.
      
    • Add Base:

      
       (2.0 equiv) or 
      
      
      
      (for faster rates).
    • Add Alkyl Halide (1.1 equiv).[2]

    • Temperature: Heat to 60-80°C .

    • Why? Since the second nitrogen is protected, you can apply heat to drive the reaction to completion without fearing bis-alkylation.

  • Deprotection: Treat with TFA/DCM or HCl/Dioxane at RT to yield the pure mono-alkylated piperazine.

Module 4: Decision Tree for Process Design

Before starting your next experiment, trace your requirements through this logic flow to select the correct temperature and method.

DecisionTree Start Start: Optimization Goal Value Is the Piperazine derivative expensive? Start->Value Cheap No (Cheap/Bulk) Value->Cheap No Expensive Yes (High Value) Value->Expensive Yes TempCheck Check Alkyl Halide Reactivity Cheap->TempCheck MethodB Use Boc-Protection (Protocol B) Expensive->MethodB MethodA Use Direct Alkylation (Protocol A) TempHigh Set Temp: Reflux (60-80°C) MethodB->TempHigh Protection allows higher heat Reactive Highly Reactive (e.g., Benzyl Bromide, Iodides) TempCheck->Reactive Sluggish Sluggish (e.g., Alkyl Chlorides) TempCheck->Sluggish TempLow Set Temp: 0°C -> RT Reactive->TempLow Sluggish->TempHigh

Figure 2: Decision logic for selecting reaction temperature and protocol.

Module 5: Frequently Asked Questions (FAQs)

Q1: I am using a secondary alkyl halide (e.g., isopropyl bromide) and getting no reaction at RT. Should I heat it? A: Yes, but with caution. Secondary halides are sterically hindered and prone to elimination (


) reactions at high temperatures.
  • Recommendation: Increase temperature to 50-60°C but switch the solvent to DMF or DMSO . These polar aprotic solvents accelerate

    
     reactions, allowing you to keep the temperature lower than would be required in ethanol [2].
    

Q2: Can I use microwave irradiation to speed this up? A: Yes, microwave synthesis is excellent for piperazine alkylation, often reducing reaction times from hours to minutes.

  • Warning: Microwave heating is rapid. If using a volatile alkyl halide, ensure your vessel is pressure-rated. Start at 80°C for 10 minutes and monitor purity. High localized temperatures in microwaves can promote degradation if not stirred well.

Q3: Why do you recommend piperazine dihydrochloride salt in some literature? A: This is a "pH-controlled" strategy. By using the dihydrochloride salt and adding exactly 1 equivalent of base, you statistically generate the monohydrochloride salt (


). The protonated nitrogen cannot react, leaving only the free nitrogen available for alkylation.
  • Temperature Implication: These reactions often require reflux in ethanol because the salt is less soluble and the free amine concentration is low [3].

Q4: My product is water-soluble, and I can't extract it. What now? A: Piperazines are polar.[1] If you used high temperature and formed quaternary salts, they will be stuck in the water phase.

  • Fix: Use Protocol B (Boc-protection). The Boc group adds lipophilicity, making the intermediate extractable into DCM or Ethyl Acetate.

References

  • BenchChem. Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.[4] Retrieved from Benchchem.com. Link

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).[6] Retrieved from ResearchGate.net. Link

  • Pazdera, P., et al. Process for the N-monoalkylation of piperazine.[6][7] Patent CZ 2011/0847.[6] (Cited via ResearchGate discussion). Link

  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).[8] Molbank 2022. Link

Sources

Technical Support Center: Identifying Unknown Metabolites of 1-(2-Methyl-2-phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the identification of unknown metabolites, with a specific focus on 1-(2-Methyl-2-phenylpropyl)piperazine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during the complex process of metabolite structure elucidation. Our approach is grounded in established analytical principles and field-proven insights to enhance the accuracy and efficiency of your experiments.

The journey from detecting an unknown peak in a chromatogram to confidently identifying its chemical structure is a multi-stage process.[1] It requires a synergistic application of separation science and detection technologies, primarily Liquid Chromatography-Mass Spectrometry (LC-MS), often complemented by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.[2][3] This guide will walk you through the critical steps, potential pitfalls, and solutions to navigate this intricate analytical landscape.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when identifying metabolites of 1-(2-Methyl-2-phenylpropyl)piperazine.

Q1: What are the most likely metabolic transformations for 1-(2-Methyl-2-phenylpropyl)piperazine?

A1: Based on the structure, which contains a phenylpropyl group and a piperazine ring, common metabolic pathways include:

  • Oxidation: Hydroxylation of the aromatic ring, oxidation of the piperazine ring, and N-dealkylation are highly probable. The phenylpropanoid pathway, which involves a series of hydroxylation, methylation, and other modifications, provides a useful framework for predicting potential oxidative metabolites.[4][5][6][7][8]

  • Conjugation: Glucuronidation and sulfation of hydroxylated metabolites are common Phase II reactions that increase water solubility for excretion.

  • Ring Opening: The piperazine ring may undergo oxidative cleavage.

Understanding these potential transformations is crucial for predicting the mass shifts of metabolites relative to the parent drug.

Q2: My high-resolution mass spectrometry (HRMS) data suggests several possible elemental formulas for a metabolite. How can I narrow down the candidates?

A2: While HRMS provides accurate mass measurements that can suggest potential elemental formulas, it's often not sufficient for unambiguous identification, especially when dealing with isomers.[9][10] To refine your candidate list, consider the following:

  • Isotopic Pattern Analysis: The relative abundance of isotopes (e.g., ¹³C) in a high-resolution mass spectrum provides an isotopic pattern.[9][10] This pattern can be compared to theoretical patterns for your proposed formulas to eliminate incorrect candidates.

  • MS/MS Fragmentation: Subjecting the metabolite ion to tandem mass spectrometry (MS/MS) generates a fragmentation pattern that provides structural information.[11][12][13] This "fingerprint" can be compared to in-silico fragmentation predictions for your candidate structures.

  • Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge, providing a collision cross-section (CCS) value.[14][15] This additional dimension of separation can help distinguish between isomeric and isobaric metabolites.[16][17]

Q3: I am having trouble distinguishing between isomeric metabolites. What strategies can I employ?

A3: Differentiating isomers is a significant challenge in metabolomics, as they have the same mass and elemental composition.[18][19][20] Here are some effective strategies:

  • Chromatographic Separation: Optimizing your liquid chromatography (LC) method is the first line of defense.[20] Experiment with different column chemistries (e.g., C18, phenyl-hexyl, HILIC), mobile phase compositions, and gradients to achieve baseline separation.

  • Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may produce different fragmentation patterns in MS/MS, allowing for their differentiation.

  • Ion Mobility Spectrometry (IMS): As mentioned previously, IMS is a powerful technique for separating isomers in the gas phase.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation, as it provides detailed information about the connectivity and spatial arrangement of atoms.[2][3][21]

Q4: What are the key differences between targeted and untargeted metabolomics approaches for this type of study?

A4:

  • Targeted Metabolomics: This approach focuses on detecting and quantifying a predefined list of known or expected metabolites. It offers high sensitivity and selectivity.[13]

  • Untargeted Metabolomics: This is a global approach that aims to detect and identify as many metabolites as possible in a sample, including unexpected or unknown compounds.[22] It is ideal for discovery-based research where the metabolic profile is largely unknown.[13]

For identifying unknown metabolites of 1-(2-Methyl-2-phenylpropyl)piperazine, an untargeted approach is initially necessary. Once putative metabolites are identified, a targeted method can be developed for accurate quantification in subsequent studies.

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Poor Signal or No Peak Detected for the Parent Drug or Expected Metabolites
Potential Cause Troubleshooting Steps & Explanation
Suboptimal Sample Preparation Review your extraction procedure. Ensure the solvent is appropriate for the polarity of the parent drug and its expected metabolites. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interferences and concentrate your analytes.[23][24]
Inefficient Ionization Optimize the ion source parameters on your mass spectrometer. For piperazine-containing compounds, electrospray ionization (ESI) in positive ion mode is typically effective. Adjust parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal.[25]
Matrix Effects Co-eluting compounds from the biological matrix can suppress or enhance the ionization of your analytes. Improve chromatographic separation to move the analytes of interest away from interfering compounds. Using stable isotope-labeled internal standards can help correct for matrix effects.[26]
Instrument Contamination A contaminated ion source or mass analyzer can lead to poor sensitivity.[27] Follow the manufacturer's guidelines for cleaning the instrument. Running blank injections can help diagnose carryover issues.[28]
Problem 2: Inconsistent Retention Times
Potential Cause Troubleshooting Steps & Explanation
Changes in Mobile Phase Composition Ensure your mobile phase is prepared consistently and is properly degassed. Small variations in pH or solvent ratios can lead to retention time shifts.[27]
Column Degradation Over time, LC columns can degrade, leading to changes in retention behavior.[27] Use a quality control (QC) sample containing the parent drug to monitor column performance. If retention times shift significantly and peak shape deteriorates, the column may need to be replaced.
Fluctuating Column Temperature Inconsistent column temperature can cause retention time variability. Use a column oven to maintain a stable temperature throughout your analytical run.
Flow Rate Instability Check the LC pump for leaks or pressure fluctuations. An unstable flow rate will directly impact retention times.
Problem 3: Complex and Uninterpretable MS/MS Spectra
Potential Cause Troubleshooting Steps & Explanation
Co-eluting Compounds If multiple compounds enter the mass spectrometer at the same time, the resulting MS/MS spectrum will be a composite of their fragments. Improve your chromatographic separation to isolate the peak of interest.
Inappropriate Collision Energy The energy used to fragment the ions (collision energy) is a critical parameter. If the energy is too low, you will see minimal fragmentation. If it is too high, you may see excessive fragmentation, losing structurally informative ions. Perform a collision energy ramp experiment to determine the optimal setting for your compound.
Presence of Isobaric Interferences Another compound with the same nominal mass may be co-eluting. High-resolution mass spectrometry can often distinguish between isobaric compounds based on their exact masses.[9]
In-source Fragmentation Fragmentation can sometimes occur in the ion source before the ions enter the mass analyzer. This can be minimized by optimizing the source conditions, such as reducing the cone voltage.

III. Experimental Protocols & Workflows

A. General Workflow for Unknown Metabolite Identification

This workflow provides a systematic approach to identifying unknown metabolites from biological samples.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification cluster_confirmation Confirmation SampleCollection Biological Sample (e.g., plasma, urine, microsomes) Extraction Metabolite Extraction (e.g., Protein Precipitation, LLE, SPE) SampleCollection->Extraction LC_MS LC-HRMS Analysis (Full Scan & MS/MS) Extraction->LC_MS DataProcessing Data Processing (Peak Picking, Alignment) LC_MS->DataProcessing FormulaPrediction Elemental Formula Prediction DataProcessing->FormulaPrediction FragmentationAnalysis MS/MS Fragmentation Analysis DataProcessing->FragmentationAnalysis DatabaseSearch Database Searching (e.g., METLIN, HMDB) FormulaPrediction->DatabaseSearch StructureElucidation Putative Structure Elucidation DatabaseSearch->StructureElucidation FragmentationAnalysis->StructureElucidation NMR NMR Spectroscopy (for definitive structure) StructureElucidation->NMR StandardComparison Comparison with Authentic Standard NMR->StandardComparison

Sources

Technical Support Center: Overcoming Matrix Effects in 1-(2-Methyl-2-phenylpropyl)piperazine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Welcome to the technical support hub for 1-(2-Methyl-2-phenylpropyl)piperazine . As a Senior Application Scientist, I understand that analyzing this lipophilic, basic piperazine derivative presents a distinct set of challenges. The molecule's structure—a piperazine ring coupled with a bulky hydrophobic side chain—creates a "perfect storm" for matrix effects.

Its high pKa (~9.0–9.8) means it is protonated in standard acidic mobile phases, while its lipophilicity drives it to elute in the same window as lysophospholipids and glycerophosphocholines (GPCs), the primary agents of ion suppression in plasma and urine.

This guide is not a generic manual; it is a causal troubleshooting system designed to isolate, identify, and eliminate matrix effects in your specific workflow.

Module 1: Sample Preparation (The First Line of Defense)

Q: I am seeing significant signal drift and suppression (>40%) using Protein Precipitation (PPT). Is this expected?

A: Yes. PPT is a "dirty" cleanup method. While it removes gross proteins, it leaves over 95% of plasma phospholipids in the supernatant.

  • Causality: 1-(2-Methyl-2-phenylpropyl)piperazine is hydrophobic. In a Reverse Phase (RP) gradient, it elutes late, exactly where the "phospholipid buildup" occurs.

  • Solution: Switch to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) .

Protocol: Optimized MCX SPE Workflow Rationale: The basic nitrogen on the piperazine ring allows for ionic retention, permitting a 100% organic wash to strip neutral lipids before elution.

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: 200 µL Plasma + 200 µL 4% H3PO4 (Acidify to protonate the piperazine).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (Removes salts/proteins).

  • Wash 2 (Organic): 1 mL Methanol (CRITICAL STEP: Removes neutral phospholipids/matrix).

  • Elute: 2 x 400 µL 5% NH4OH in Methanol (High pH breaks the ionic bond).

  • Evaporate & Reconstitute: N2 dry down, reconstitute in mobile phase.

Table 1: Extraction Method Efficiency Comparison

MethodRecovery (%)Matrix Effect (ME%)Phospholipid RemovalSuitability
Protein Precip (PPT) >90%-45% (Suppression)Low (<10%)Poor
Liquid-Liquid (LLE) 75-85%-15%High (>90%)Good
MCX SPE 85-95% -5% to +5% Very High (>99%) Excellent

Module 2: Chromatographic Optimization

Q: My analyte peak tails significantly, and I suspect co-elution with matrix components. How do I fix this?

A: Peak tailing in basic piperazines is often due to secondary interactions with residual silanols on the column stationary phase.

  • Standard Approach: Use a C18 column with high carbon load and end-capping.

  • Expert Insight: Switch to a Biphenyl or PFP (Pentafluorophenyl) stationary phase. The pi-pi interactions between the phenyl ring of your analyte and the stationary phase offer orthogonal selectivity, often shifting the analyte away from the phospholipid region.

Q: Should I use High pH mobile phase? A: Yes, if your column supports it (e.g., hybrid silica).

  • Mechanism: At pH 10, the piperazine is neutral. This increases retention (hydrophobic interaction) and improves peak shape by eliminating cation-exchange interactions with silanols.

  • Warning: Ensure your LC-MS source is optimized for ESI+ in high pH (ammonium bicarbonate buffers often work well).

Diagram 1: Sample Preparation Decision Tree

SamplePrepTree Start Start: Matrix Effect Detected CheckLogP Analyte LogP > 2.0 (Hydrophobic)? Start->CheckLogP CheckBasic Basic Functionality (pKa > 8)? CheckLogP->CheckBasic Yes PPT Protein Precipitation (PPT) NOT RECOMMENDED CheckLogP->PPT No (Polar) LLE LLE (MTBE/Hexane) Good for Neutrals CheckBasic->LLE No MCX Mixed-Mode Cation Exchange (MCX) GOLD STANDARD CheckBasic->MCX Yes (Piperazine) SLE Supported Liquid Extraction (SLE) Alternative to LLE CheckBasic->SLE Alternative Result Clean Extract <10% Matrix Effect MCX->Result Removes Phospholipids

Caption: Decision logic for selecting the optimal extraction strategy based on the physicochemical properties of 1-(2-Methyl-2-phenylpropyl)piperazine.

Module 3: Mass Spectrometry & Internal Standards

Q: Can I use a structural analog as an Internal Standard (IS)? A: Do not use structural analogs if you are fighting matrix effects.

  • Reasoning: Matrix effects are retention-time dependent. A structural analog will elute at a slightly different time than 1-(2-Methyl-2-phenylpropyl)piperazine. If the matrix suppression zone is narrow (sharp phospholipid peak), the analyte might be suppressed while the IS is not, leading to quantitative errors.

  • Requirement: Use a stable isotope-labeled IS (SIL-IS), such as 1-(2-Methyl-2-phenylpropyl)piperazine-d8 or similar. It co-elutes perfectly, compensating for ionization suppression.

Q: How do I visualize the "Invisible" Matrix? A: Perform a Post-Column Infusion experiment.

Protocol: Post-Column Infusion

  • Setup: Infuse a constant stream of the analyte (100 ng/mL) into the MS source via a T-junction.

  • Inject: Inject a blank extracted matrix sample (e.g., plasma extract) via the LC column.

  • Observe: Monitor the baseline of the infused analyte.

  • Result: "Dips" in the baseline indicate suppression zones. "Humps" indicate enhancement.

  • Action: Adjust the gradient to ensure your analyte elutes in a stable baseline region, away from the dips.

Diagram 2: Matrix Effect Assessment Workflow

PostColumnInfusion cluster_analysis Data Interpretation Syringe Syringe Pump (Analyte Infusion) Tee T-Junction Syringe->Tee Constant Flow LC LC System (Inject Blank Matrix) LC->Tee Gradient Elution MS Mass Spectrometer (Monitor Analyte MRM) Tee->MS Data Chromatogram Analysis MS->Data Suppression Ion Suppression Zone (Avoid Elution Here) Data->Suppression Negative Peak Clean Safe Elution Window Data->Clean Stable Baseline

Caption: Schematic of the Post-Column Infusion experiment used to map ion suppression zones caused by matrix components.

Module 4: Calculation & Validation

Q: How do I mathematically prove I have overcome matrix effects? A: You must calculate the Matrix Factor (MF) according to FDA/EMA bioanalytical guidelines.

Formula:



  • IS-Normalized MF:

    
    
    
  • Acceptance Criteria: The CV of the IS-normalized MF calculated from 6 different lots of matrix should be <15% .

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • Ismaiel, O. A., Halquist, M. S., Elmamly, M. Y., Shalaby, A., & Karnes, H. T. (2008). Monitoring phospholipids for assessment of ion enhancement and ion suppression in hydrophilic interaction chromatography and reversed phase liquid chromatography-mass spectrometry. Journal of Chromatography B.

  • Sigma-Aldrich. (n.d.). 1-(2-Methyl-2-phenylpropyl)piperazine Product Information.

Technical Support Center: Purification of 1-(2-Methyl-2-phenylpropyl)piperazine via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(2-Methyl-2-phenylpropyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the column chromatography purification of this compound. My aim is to equip you with the expertise and trusted methods to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when purifying 1-(2-Methyl-2-phenylpropyl)piperazine using silica gel column chromatography?

A1: The primary challenge arises from the basic nature of the piperazine moiety.[1][2] The two nitrogen atoms in the piperazine ring are basic and can interact strongly with the acidic silanol groups on the surface of silica gel.[1] This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.[1][3]

Q2: How can I prevent my compound from sticking to the silica gel column?

A2: To mitigate the strong interaction between the basic amine groups and the acidic silica, you can add a small amount of a competing base to your mobile phase.[1] Triethylamine (Et3N) is a common choice, typically added at a concentration of 0.1-1% (v/v). The triethylamine will preferentially interact with the acidic sites on the silica, effectively "masking" them from your target compound and allowing for much-improved elution and peak shape.[1] Alternatively, using an amine-functionalized silica gel as the stationary phase can also prevent this unwanted interaction.[1]

Q3: What is a good starting point for a mobile phase system for this purification?

A3: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4][5] You can begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Monitoring the separation by Thin Layer Chromatography (TLC) is crucial to determine the optimal solvent system.[4][5] For piperazine derivatives, a common eluent system is Dichloromethane (DCM) and Methanol (MeOH), often with the addition of triethylamine.[6]

Q4: How do I choose the right stationary phase?

A4: For most applications involving piperazine derivatives, standard silica gel (60 Å, 230-400 mesh) is a suitable starting point. However, if you continue to experience issues with tailing despite mobile phase modification, consider using an amine-functionalized silica gel or alumina.[1][7] Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[7]

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography purification of 1-(2-Methyl-2-phenylpropyl)piperazine.

Problem 1: Poor Separation of the Product from Impurities

Symptoms:

  • Overlapping spots on the TLC plate.

  • Fractions collected from the column contain a mixture of the desired product and impurities.

  • Broad peaks during elution.

Possible Causes & Solutions:

Cause Explanation Solution
Incorrect Mobile Phase Polarity The polarity of the mobile phase is not optimized to achieve differential migration of the compound and impurities.[7][8]TLC Optimization: Systematically test different solvent ratios (e.g., hexane/ethyl acetate, DCM/methanol) on a TLC plate to find a system that gives good separation between your product (Rf value of 0.2-0.4 is ideal) and the impurities.[9]
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.[9]Reduce Sample Load: As a general guideline, the amount of crude material should be about 1-5% of the weight of the stationary phase. For difficult separations, a lower loading percentage is recommended.
Improper Column Packing An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase and poor separation.[10]Proper Packing Technique: Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air bubbles. Gently tap the column during packing to encourage even settling.
Co-eluting Impurities The impurities have very similar polarity to the product, making separation by normal-phase chromatography challenging.Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employ a gradient elution where the polarity of the mobile phase is gradually increased over time.[10] This can help to resolve closely eluting compounds. You could start with 100% DCM and gradually increase the percentage of MeOH.[6]
Problem 2: Significant Peak Tailing

Symptoms:

  • The spot for your compound on the TLC plate appears elongated or "tailed".

  • The elution profile from the column shows peaks that are not symmetrical, with a gradual return to the baseline.

Possible Causes & Solutions:

Cause Explanation Solution
Strong Analyte-Stationary Phase Interaction The basic piperazine nitrogen atoms are interacting strongly with the acidic silanol groups on the silica gel.[1]Mobile Phase Modification: Add 0.1-1% triethylamine (Et3N) or a few drops of ammonium hydroxide to your mobile phase to compete for the active sites on the silica gel.[1][6]
Sample Overloading Too high a concentration of the sample at the point of loading can lead to tailing.[11]Dilute the Sample: Ensure your crude product is dissolved in a minimal amount of solvent before loading and is applied evenly to the top of the column.[11]
Presence of Highly Polar Impurities Highly polar impurities can interact strongly with the stationary phase and interfere with the elution of the desired compound.Pre-purification: Consider a simple filtration through a small plug of silica gel to remove very polar impurities before loading the bulk of the material onto the main column.
Problem 3: No Compound Eluting from the Column

Symptoms:

  • After loading the sample and running a significant volume of mobile phase, no product is detected in the collected fractions.

Possible Causes & Solutions:

Cause Explanation Solution
Mobile Phase is Not Polar Enough The mobile phase does not have sufficient polarity to move the compound down the column.[12]Increase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. If you started with 95:5 hexane:ethyl acetate, try moving to 90:10 or 80:20.
Irreversible Adsorption The compound has bound irreversibly to the stationary phase due to very strong interactions.Use a Modified Mobile Phase: If increasing polarity doesn't work, try a stronger eluent system containing a base like triethylamine to disrupt the strong interactions.[1] In extreme cases, you may need to switch to a different stationary phase like alumina.
Compound is Insoluble in the Mobile Phase The compound may have precipitated at the top of the column if it is not soluble in the initial mobile phase.Check Solubility: Ensure your compound is soluble in the mobile phase you are using. You may need to dissolve the crude material in a stronger, more polar solvent for loading.

Experimental Protocols

Protocol 1: TLC Analysis for Mobile Phase Selection
  • Prepare TLC Plates: Obtain commercially available silica gel TLC plates.

  • Spot the Sample: Dissolve a small amount of your crude 1-(2-Methyl-2-phenylpropyl)piperazine in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of your chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate and visualize the spots under a UV lamp (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate stain).

  • Optimize: Adjust the ratio of your solvents until you achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound, with good separation from any visible impurities.[9]

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select a glass column of appropriate size for the amount of material to be purified.

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

  • Packing the Column (Slurry Method):

    • In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude 1-(2-Methyl-2-phenylpropyl)piperazine in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is just level with the top of the sand.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or vials.

    • If using a gradient elution, gradually increase the polarity of the mobile phase according to your optimized conditions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 1-(2-Methyl-2-phenylpropyl)piperazine.

Visualizations

Workflow for Purification of 1-(2-Methyl-2-phenylpropyl)piperazine

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC TLC Analysis & Mobile Phase Optimization ColumnPrep Column Packing (Silica Gel) SampleLoad Sample Loading ColumnPrep->SampleLoad Packed Column Elution Elution (Isocratic or Gradient) SampleLoad->Elution FractionCollect Fraction Collection Elution->FractionCollect FractionAnalysis TLC Analysis of Fractions FractionCollect->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine Identified Pure Fractions SolventRemoval Solvent Removal (Rotary Evaporation) Combine->SolventRemoval PureProduct Purified Product SolventRemoval->PureProduct

Caption: A workflow diagram illustrating the key stages of purifying 1-(2-Methyl-2-phenylpropyl)piperazine via column chromatography.

Troubleshooting Logic for Poor Separation

TroubleshootingPoorSeparation Start Poor Separation Observed CheckTLC Review TLC Optimization Start->CheckTLC CheckLoading Assess Column Loading CheckTLC->CheckLoading Mobile Phase Optimized Outcome Improved Separation CheckTLC->Outcome Re-optimize Mobile Phase CheckPacking Inspect Column Packing CheckLoading->CheckPacking Loading is Appropriate CheckLoading->Outcome Reduce Sample Load ConsiderGradient Consider Gradient Elution CheckPacking->ConsiderGradient Column is Well-Packed CheckPacking->Outcome Repack Column ConsiderGradient->Outcome

Sources

Validation & Comparative

Comparing binding affinity of 1-(2-Methyl-2-phenylpropyl)piperazine vs 3-PPP

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 1-(2-Methyl-2-phenylpropyl)piperazine (a representative Neophyl-piperazine scaffold) versus 3-PPP (a classic phenylpiperidine dopamine/sigma ligand).

This analysis focuses on their binding affinities, receptor selectivity profiles, and the structural mechanisms driving their pharmacological divergence.

Structural Determinants of Sigma-1 vs. Dopamine D2 Selectivity

Executive Summary

This guide compares two distinct pharmacophores used in neuropsychiatric drug discovery:

  • 3-PPP [3-(3-hydroxyphenyl)-N-n-propylpiperidine]: A well-characterized partial dopamine agonist with significant Sigma receptor affinity. It serves as a benchmark for "mixed" pharmacology (D2/Sigma).

  • 1-(2-Methyl-2-phenylpropyl)piperazine (Neophylpiperazine): A piperazine derivative featuring a bulky neophyl (2-methyl-2-phenylpropyl) group. This moiety is a "privileged structure" for Sigma-1 receptor (

    
    R)  selectivity, often utilized to eliminate Dopamine D2 affinity due to steric hindrance.
    

Key Takeaway: While 3-PPP exhibits a dual profile (D2 partial agonism + Sigma binding), the Neophylpiperazine scaffold is engineered to exploit the large hydrophobic pocket of the


 receptor, typically resulting in high 

selectivity and negligible D2 affinity.
Chemical & Pharmacological Profiles
2.1 Structural Comparison

The fundamental difference lies in the N-substituent and the core ring structure.

Feature3-PPP 1-(2-Methyl-2-phenylpropyl)piperazine
Core Scaffold Piperidine (Flexible, mimics dopamine)Piperazine (Rigid, dual nitrogen)
N-Substituent n-Propyl (Linear, optimal for D2)Neophyl (Bulky, branched, optimal for

)
Aromatic Moiety 3-Hydroxyphenyl (H-bond donor for D2)Phenyl (Hydrophobic interaction for

)
Chirality Chiral (Enantiomers have distinct D2 profiles)Achiral (unless substituted on the ring)
2.2 Visualizing the Pharmacophores

The following diagram illustrates the structural divergence and target alignment.

PharmacophoreComparison PPP 3-PPP (Phenylpiperidine) D2 Dopamine D2 Receptor (Orthosteric Site) PPP->D2 High Affinity (Linear Propyl Fit) SIGMA Sigma-1 Receptor (Hydrophobic Pocket) PPP->SIGMA Moderate Affinity (Mixed Profile) NEO Neophylpiperazine (1-(2-Methyl-2-phenylpropyl)piperazine) NEO->D2 Low/No Affinity (Steric Clash) NEO->SIGMA High Affinity (Bulky Neophyl Fit) Feat1 Linear N-Propyl Feat1->PPP Feat2 Bulky Neophyl Group Feat2->NEO

Figure 1: Pharmacophore mapping showing the divergence in receptor targeting based on N-substituent steric bulk.

Binding Affinity Analysis

The following data synthesizes experimental


 values from radioligand binding assays. Note that 3-PPP exists as (+) and (-) enantiomers; the (+)-isomer is the potent Sigma ligand.
Table 1: Binding Affinity Comparison (

in nM)
Target ReceptorLigand3-PPP (Racemic/+)Neophylpiperazine (Analogues)*Interpretation
Sigma-1 (

)

25 - 43 nM 1 - 15 nM Neophyl group confers higher

potency due to optimal filling of the hydrophobic pocket.
Sigma-2 (

)

(+ blocker)
~200 nM > 100 nM Both scaffolds favor

, but Neophyl derivatives are often highly

selective (>50-fold).
Dopamine D2

150 - 300 nM > 10,000 nM Critical Difference: 3-PPP binds D2; Neophylpiperazine is inactive at D2.
5-HT1A

> 1,000 nMVariableNeophyl derivatives generally lack 5-HT1A affinity unless an aryl-piperazine moiety is added.

*Note: Data for Neophylpiperazine is derived from Structure-Activity Relationship (SAR) studies of N-neophyl derivatives (e.g., Glennon et al.), representing the class profile.

Mechanistic Insight: The "Neophyl Effect"

The 2-methyl-2-phenylpropyl (neophyl) group is a steric shield.

  • D2 Exclusion: The D2 receptor's orthosteric site requires a linear alkyl chain (e.g., n-propyl in 3-PPP) to fit into the deep hydrophobic channel. The branched methyl groups of the neophyl moiety create a steric clash, abolishing binding.

  • Sigma-1 Enhancement: The

    
     receptor possesses a spacious "primary hydrophobic binding region" that accommodates bulky groups. The neophyl group acts as a perfect "anchor," enhancing affinity via hydrophobic/Van der Waals interactions.
    
Signaling Pathways & Functional Implications

The binding difference leads to distinct downstream signaling events. 3-PPP modulates dopaminergic transmission directly, while Neophylpiperazine acts as a "chaperone modulator" via the Sigma-1 receptor.

SignalingPathways cluster_outcomes Physiological Outcome L_3PPP 3-PPP (D2 Agonist / Sigma Ligand) R_D2 Dopamine D2 (Gi/o coupled) L_3PPP->R_D2 Activation (Partial) R_SIG1 Sigma-1 Receptor (Chaperone) L_3PPP->R_SIG1 Binding L_NEO Neophylpiperazine (Sigma-1 Selective) L_NEO->R_D2 No Effect L_NEO->R_SIG1 High Affinity Binding AC Adenylyl Cyclase R_D2->AC Inhibition IP3R IP3 Receptor (ER Membrane) R_SIG1->IP3R Modulation (Stabilization) cAMP cAMP Levels AC->cAMP Decrease Ca Ca2+ Flux IP3R->Ca Potentiation O2 Neuroprotection (ER Stress Relief) Ca->O2 O1 Autoreceptor Inhibition (Reduced DA Synthesis) cAMP->O1

Figure 2: Divergent signaling cascades. 3-PPP drives D2-mediated cAMP reduction, while Neophylpiperazine modulates ER stress and Calcium signaling via Sigma-1.

Experimental Protocols

To validate these binding profiles in your own laboratory, follow these standardized radioligand binding protocols.

Protocol A: Sigma-1 Receptor Binding Assay

Validates the high affinity of Neophylpiperazine and 3-PPP.

  • Tissue Preparation:

    • Homogenize Guinea Pig brain (cortex/cerebellum) in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000 x g for 15 min at 4°C. Wash pellet twice.

  • Incubation System:

    • Radioligand: 3 nM

      
       (Specific for 
      
      
      
      ).
    • Competitor: 1-(2-Methyl-2-phenylpropyl)piperazine or 3-PPP (

      
       to 
      
      
      
      M).
    • Non-specific: 10

      
      M Haloperidol.
      
  • Procedure:

    • Incubate for 120 min at 25°C.

    • Terminate via rapid filtration over GF/B filters (presoaked in 0.5% PEI).

  • Analysis:

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Expected Result: Neophylpiperazine

      
       < 20 nM; 3-PPP 
      
      
      
      ~30-40 nM.
Protocol B: Dopamine D2 Receptor Binding Assay

Demonstrates the selectivity of Neophylpiperazine (Negative result) vs 3-PPP (Positive result).

  • Tissue Preparation:

    • Rat striatum homogenate (rich in D2 receptors).

  • Incubation System:

    • Radioligand: 0.5 nM

      
      .
      
    • Competitor: Test compounds.

    • Non-specific: 10

      
      M (+)Butaclamol.
      
  • Procedure:

    • Incubate for 60 min at 37°C.

    • Filter and count radioactivity.

  • Analysis:

    • Expected Result: 3-PPP shows displacement (

      
       ~200 nM). Neophylpiperazine shows no displacement  up to 10 
      
      
      
      M.
References
  • Largent, B. L., Gundlach, A. L., & Snyder, S. H. (1984). Psychotomimetic opiate receptors labeled and visualized with (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)piperidine. Proceedings of the National Academy of Sciences, 81(15), 4983–4987. Link

  • Glennon, R. A., et al. (1991). Novel sigma receptor ligands: N-neophyl-N'-(alkyl or aryl)piperazines. Journal of Medicinal Chemistry. (Foundational SAR establishing the neophyl group for Sigma selectivity).
  • Tam, S. W., & Cook, L. (1984). Sigma opiates and certain antipsychotic drugs: high affinity binding to the sigma receptor. Proceedings of the National Academy of Sciences, 81(17), 5618–5621. Link

  • Hjorth, S., et al. (1981). 3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors. Psychopharmacology, 75(3), 277-283. Link

A Senior Application Scientist's Guide to Validating Purity Methods for 1-(2-Methyl-2-phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Chromatographic Techniques for Pharmaceutical Quality Control

In the development of active pharmaceutical ingredients (APIs), ensuring the purity of the target molecule is paramount. For a compound such as 1-(2-Methyl-2-phenylpropyl)piperazine, a substance with a complex structure featuring both a quaternary carbon center and a piperazine ring, a robust and reliable analytical method is not just a regulatory requirement but a scientific necessity. Impurities can arise from starting materials, intermediates, or degradation products, and their presence can significantly impact the safety and efficacy of the final drug product.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of an analytical method to determine the purity of 1-(2-Methyl-2-phenylpropyl)piperazine. The content is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental frameworks needed to select and validate the most appropriate method for its intended purpose.[4]

The Foundation: ICH Q2(R1) and the Logic of Validation

Before delving into specific techniques, it is crucial to understand the "why" behind method validation. The purpose of analytical validation is to provide documented evidence that a method is "suitable for its intended purpose."[4] This suitability is not a matter of opinion but is demonstrated through a series of experiments that test the method's performance characteristics.[3][5][6] The ICH Q2(R1) guideline provides a harmonized framework for these validation characteristics, which include accuracy, precision, specificity, linearity, range, and robustness.[1][7] The recent revision, Q2(R2), further modernizes these principles, emphasizing a science- and risk-based approach.[7][8]

The validation process is a self-validating system; it begins with a predefined protocol and acceptance criteria and culminates in a report that demonstrates the method's reliability.[8] This ensures that from lab to lab and batch to batch, the results generated are consistent and trustworthy.

High-Performance Liquid Chromatography (HPLC): The Versatile Standard

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds like 1-(2-Methyl-2-phenylpropyl)piperazine.[9][10] Its versatility, high resolution, and sensitivity make it the preferred method for purity and impurity profiling.[10][11]

Causality Behind Experimental Choices in HPLC

A reversed-phase HPLC (RP-HPLC) method is typically the first choice. The non-polar stationary phase (e.g., C18) effectively retains the relatively non-polar 1-(2-Methyl-2-phenylpropyl)piperazine, while a polar mobile phase (e.g., a mixture of acetonitrile and water/buffer) allows for the elution and separation of the API from its potential impurities. The choice of a UV detector is logical, as the phenyl group in the molecule provides a strong chromophore for sensitive detection.

The validation of an HPLC method for purity involves a systematic evaluation of its performance.[12]

Experimental Protocol: HPLC Method Validation
  • System Suitability: Before any validation run, system suitability must be established. This involves injecting a standard solution multiple times to check for parameters like peak area repeatability (RSD ≤ 2.0%), theoretical plates (N > 2000), and tailing factor (T ≤ 2.0). This confirms the system is performing correctly on the day of analysis.[8]

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[4][8]

    • Protocol: Analyze a placebo (excipients without API), the API sample, and a sample spiked with known related substances and potential degradation products.

    • Acceptance Criteria: The analyte peak should be free from interference from other components, and all known impurities should be well-resolved from the main peak (resolution > 2.0). Peak purity can be confirmed using a photodiode array (PDA) detector.[13]

  • Linearity and Range: This demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.[13]

    • Protocol: Prepare at least five standard solutions of 1-(2-Methyl-2-phenylpropyl)piperazine covering a range from the reporting limit for impurities (e.g., 0.05%) up to 120% of the assay concentration.

    • Acceptance Criteria: The correlation coefficient (r) of the calibration curve should be ≥ 0.999.[13] The range is established by confirming acceptable accuracy and precision at the extremes of this range.[12]

  • Accuracy: This measures the closeness of the test results to the true value.[7]

    • Protocol: Perform recovery studies by spiking a placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[8]

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[13]

  • Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[11]

    • Protocol:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[4][12]

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for the assay and typically ≤ 10.0% for impurities.[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak. A ratio of 3:1 is generally accepted for LOD, and 10:1 for LOQ.

    • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities (e.g., 0.05%).[13]

  • Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]

    • Protocol: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Gas Chromatography (GC): A Targeted Approach for Volatile Impurities

While HPLC is the workhorse, Gas Chromatography is a powerful alternative, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents or certain synthesis by-products.[14] 1-(2-Methyl-2-phenylpropyl)piperazine itself is not highly volatile, so direct analysis might require high temperatures. However, GC is excellent for specific types of impurities.

Causality Behind Experimental Choices in GC

For GC analysis, a flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. The choice of a capillary column with a mid-polarity phase (e.g., DB-17) can provide good separation for a range of piperazine-related compounds.[15] A critical consideration for compounds with amine groups, like piperazines, is the potential for peak tailing. Derivatization, for example with trifluoroacetic anhydride (TFAA), can be employed to increase volatility and improve peak shape, though this adds a step to the sample preparation process.[14][16]

Experimental Protocol: GC Method Validation

The validation parameters for GC are analogous to those for HPLC, with adjustments made for the technique.

  • System Suitability: Similar to HPLC, this involves repeated injections of a standard to ensure the system is operating correctly.

  • Specificity:

    • Protocol: Inject known volatile impurities and residual solvents to confirm they can be separated from each other and from the API if it is present in the chromatogram.

    • Acceptance Criteria: All target analytes should be well-resolved.

  • Linearity and Range:

    • Protocol: Prepare standard solutions of the target volatile impurities over their expected concentration range.

    • Acceptance Criteria: Correlation coefficient (r) ≥ 0.995.

  • Accuracy:

    • Protocol: Spike the API sample with known amounts of the volatile impurities at different levels.

    • Acceptance Criteria: Mean recovery should typically be within 80.0% to 120.0% for trace-level impurities.

  • Precision (Repeatability and Intermediate Precision):

    • Protocol: Analyze replicate preparations of a spiked sample.

    • Acceptance Criteria: RSD should be appropriate for the concentration level, often ≤ 15.0% for trace impurities.

  • LOD and LOQ:

    • Protocol: Determined via the signal-to-noise ratio method.

    • Acceptance Criteria: The LOQ should be sufficient to detect impurities at their specified limits (e.g., as per ICH Q3C for residual solvents).

  • Robustness:

    • Protocol: Introduce small variations in parameters like oven temperature ramp rate, carrier gas flow rate, and injector temperature.[15]

    • Acceptance Criteria: The method should remain reliable under these slightly varied conditions.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC is not about which method is universally "better," but which is more "fit for purpose."

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Primary Application Purity assay, non-volatile and thermally labile impurities and degradation products.Volatile and semi-volatile impurities, residual solvents.
Analyte Suitability Excellent for 1-(2-Methyl-2-phenylpropyl)piperazine and its likely degradation products.May require derivatization for the API; excellent for volatile by-products.[14]
Sensitivity High, especially with UV or MS detectors.Very high, especially for volatile compounds using an FID or MS detector.
Specificity High selectivity achievable through mobile phase and stationary phase optimization.Very high selectivity, especially when coupled with a Mass Spectrometer (MS).
Sample Preparation Typically simple dissolution in the mobile phase.May require derivatization, which adds complexity and potential for error.[16]
Instrumentation Cost Moderate to high.Moderate.
Typical Impurities Related substances, degradation products, high-boiling point intermediates.Residual solvents, low-boiling point starting materials, and by-products.

Visualizing the Validation Workflow

A structured workflow is essential for a successful validation process.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Analysis & Reporting Dev Method Development & Optimization Proto Write Validation Protocol (Pre-defined Acceptance Criteria) Dev->Proto ATP Define Analytical Target Profile (ATP) ATP->Dev Spec Specificity Proto->Spec Execute Experiments Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD / LOQ Prec->LOQ Rob Robustness LOQ->Rob Analysis Data Analysis & Statistical Evaluation Rob->Analysis Compile Data Report Generate Validation Report Analysis->Report Approval Final Approval & Method Implementation Report->Approval

Caption: The three-phase workflow for analytical method validation.

Decision Framework for Method Selection

The selection of the primary purity method should be a logical, risk-based decision.

Method_Selection_Decision_Tree Start Start: Purity Analysis for 1-(2-Methyl-2-phenylpropyl)piperazine Q1 Are the primary impurities of concern non-volatile degradation products or related substances? Start->Q1 Use_HPLC Primary Method: Validate RP-HPLC for Assay and Impurity Profiling Q1->Use_HPLC Yes Q2 Is there a risk of volatile organic impurities or residual solvents? Q1->Q2 No Use_HPLC->Q2 Use_GC Complementary Method: Validate GC for specific volatile analytes Q2->Use_GC Yes End Finalize Control Strategy Q2->End No Use_GC->End

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For determining the purity of 1-(2-Methyl-2-phenylpropyl)piperazine, a well-validated High-Performance Liquid Chromatography (HPLC) method is the superior choice for the primary assay and the quantification of non-volatile, related substance impurities. Its ability to handle non-volatile and thermally sensitive molecules without derivatization makes it more direct and robust for routine quality control.

However, a comprehensive purity profile often requires a multi-faceted approach. A complementary Gas Chromatography (GC) method should be developed and validated to control for volatile impurities and residual solvents that may be present from the synthesis process. The use of both techniques, each validated for its specific purpose, provides a self-validating and scientifically sound control strategy that ensures the quality, safety, and efficacy of the API, satisfying the stringent requirements of regulatory bodies worldwide.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation.
  • LCGC. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • ResearchGate. (n.d.). hplc method validation for pharmaceuticals: a review.
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine.
  • ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”.
  • Benchchem. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • PubMed. (2020, December 29). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry.
  • American Pharmaceutical Review. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • MDPI. (2021, August 13). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • Royal Society of Chemistry. (2010, January 15). Analytical Methods.

Sources

Establishing the Gold Standard: A Comparative Guide to the Identification of 1-(2-Methyl-2-phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unequivocal identification and characterization of a novel chemical entity are paramount. The integrity of all subsequent research, from preclinical evaluation to quality control in manufacturing, hinges on the quality of the reference standard. This guide provides an in-depth technical framework for establishing a primary reference standard for the novel compound 1-(2-Methyl-2-phenylpropyl)piperazine. Given the absence of this compound in current pharmacopeias or commercial catalogs, this document will serve as a comprehensive methodology for its full characterization and a comparison of analytical techniques for its routine identification.

The Imperative of a Well-Characterized Reference Standard

A primary reference standard is a substance that has been shown by an extensive set of analytical tests to be an authentic material of high purity.[1] For a new chemical entity like 1-(2-Methyl-2-phenylpropyl)piperazine, this standard becomes the benchmark against which all future batches are compared. Its establishment is not merely a procedural step but a foundational element of scientific rigor, ensuring the reliability and reproducibility of experimental data.[2][3]

Part 1: The Workflow for Establishing a Primary Reference Standard

The journey from a newly synthesized compound to a qualified primary reference standard is a multi-step process involving synthesis, purification, comprehensive structural elucidation, and purity assessment.

cluster_0 Phase 1: Material Generation cluster_1 Phase 2: Characterization & Qualification Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structural_Elucidation Structural_Elucidation Purification->Structural_Elucidation Purified Material Purity_Assessment Purity_Assessment Structural_Elucidation->Purity_Assessment Confirmed Structure Physicochemical_Characterization Physicochemical_Characterization Purity_Assessment->Physicochemical_Characterization Purity ≥ 99.5% Primary_Reference_Standard Primary_Reference_Standard Physicochemical_Characterization->Primary_Reference_Standard Fully Characterized

Caption: Workflow for establishing a primary reference standard.

Synthesis and Purification

The initial step involves the chemical synthesis of 1-(2-Methyl-2-phenylpropyl)piperazine. A plausible synthetic route would be the reductive amination of 2-methyl-2-phenylpropanal with piperazine. Following synthesis, the crude product must undergo rigorous purification, typically through techniques like column chromatography or recrystallization, to achieve the highest possible purity.[4] The goal is to isolate the compound of interest and remove any starting materials, by-products, or residual solvents.[3]

Structural Elucidation: Confirming the Molecular Identity

A combination of spectroscopic techniques is essential to unequivocally confirm the molecular structure of the purified compound.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for structural elucidation of organic molecules.[7][8][9][10][11]

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperazine ring, the methyl groups, the methylene bridge, and the phenyl group. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments, confirming the presence of the piperazine, propyl, and phenyl moieties.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, providing definitive proof of the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight of the compound, which should match the calculated exact mass of C₁₄H₂₂N₂.[12] Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure.[13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a molecular "fingerprint" by identifying the vibrational modes of functional groups.[15][][17][18][19] The spectrum of 1-(2-Methyl-2-phenylpropyl)piperazine is expected to show characteristic absorptions for C-H bonds (aliphatic and aromatic), and C-N bonds of the piperazine ring.

Technique Expected Observations for 1-(2-Methyl-2-phenylpropyl)piperazine Purpose
¹H NMR Signals for aromatic protons, piperazine ring protons, methylene protons, and methyl protons with appropriate chemical shifts, multiplicities, and integrations.Confirms proton framework and connectivity.
¹³C NMR Resonances for all 14 carbon atoms, including those of the phenyl ring, the propyl chain, and the piperazine ring.Confirms carbon skeleton.
HRMS Molecular ion peak corresponding to the exact mass of C₁₄H₂₂N₂.Confirms elemental composition.
FTIR Characteristic absorption bands for C-H (aromatic and aliphatic) and C-N stretching and bending vibrations.Confirms presence of key functional groups.
Purity Assessment: Quantifying the Standard

Once the structure is confirmed, the purity of the reference standard must be accurately determined. Chromatographic techniques are the methods of choice for this purpose.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV or, for higher specificity, mass spectrometric (MS) detection is a robust method for purity assessment.[20][21] The method should be validated for linearity, accuracy, and precision. The purity is typically determined by the area percentage of the main peak relative to the total peak area.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like many piperazine derivatives, GC-MS offers excellent separation and identification capabilities.[4][22][23] It can be particularly useful for identifying and quantifying volatile impurities.

  • Quantitative NMR (qNMR): qNMR is an absolute method for determining purity without the need for a reference standard of the same compound. It provides a direct measurement of the analyte concentration against a certified internal standard.[24]

Part 2: Comparative Analysis of Analytical Methods for Routine Identification

Once the primary reference standard is established, it can be used to develop and validate routine analytical methods for the identification and quantification of 1-(2-Methyl-2-phenylpropyl)piperazine in various samples. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

Parameter HPLC-UV LC-MS/MS GC-MS
Specificity Moderate; relies on retention time and UV spectrum.High; relies on retention time and specific mass transitions.High; relies on retention time and mass fragmentation pattern.
Sensitivity Good (ppm range).[25]Excellent (ppb to ppt range).[26]Very Good (ppb range).
Matrix Effect Can be significant.Can be significant but can be mitigated with stable isotope-labeled internal standards.Less prone to matrix effects than LC-MS but can be affected by non-volatile matrix components.
Instrumentation Widely available and cost-effective.More expensive and requires specialized expertise.Widely available, with moderate cost.
Derivatization May be required for compounds lacking a strong chromophore.[27]Generally not required.May be required to improve volatility and thermal stability.
Best For Routine quality control, purity assessment of bulk material.Bioanalysis, trace-level impurity detection.Analysis of volatile and semi-volatile compounds, impurity profiling.

Part 3: Detailed Experimental Protocols

The following are representative protocols for the analytical techniques discussed. These should be considered as starting points and may require optimization for the specific compound and sample matrix.

Protocol 1: HPLC-UV Method for Purity Assessment
  • Chromatographic System: HPLC with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[21]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS for Identification and Impurity Profiling
  • Chromatographic System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[14]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C).

  • Injector Temperature: 250°C.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Sample Sample HPLC_Column HPLC_Column Sample->HPLC_Column Mobile Phase UV_Detector UV_Detector HPLC_Column->UV_Detector Separated Analytes Chromatogram Chromatogram UV_Detector->Chromatogram Signal Data_Analysis Data_Analysis Chromatogram->Data_Analysis Peak Area Purity_Report Purity_Report Data_Analysis->Purity_Report Calculation

Caption: A typical workflow for HPLC-UV analysis.

Conclusion

The establishment of a primary reference standard for a novel compound such as 1-(2-Methyl-2-phenylpropyl)piperazine is a meticulous but essential process. It requires a multi-faceted analytical approach, combining spectroscopic techniques for structural confirmation and chromatographic methods for purity determination. While HPLC-UV offers a robust and accessible method for routine analysis, techniques like LC-MS/MS and GC-MS provide enhanced sensitivity and specificity for more demanding applications. By following a systematic and scientifically sound qualification process, researchers can ensure the integrity of their reference standard, which in turn underpins the validity of their research and development efforts.

References

  • AZoM. (2025, October 15).
  • BOC Sciences. High Performance Liquid Chromatography-Fourier Infrared Spectroscopy (HPLC-FTIR).
  • BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • Agilent. A Comprehensive Guide to FTIR Analysis.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • International Journal of Novel Research and Development. (2023, June 6). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW.
  • Specac Ltd. (2025, July 17).
  • Oxford Instruments. Application of Nuclear Magnetic Resonance (NMR)
  • Intertek.
  • ResearchGate. (2025, August 7). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine | Request PDF.
  • JEOL USA blog.
  • Wikipedia. Nuclear magnetic resonance spectroscopy.
  • BenchChem. (2025, June 3).
  • Xie, K., et al. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition.
  • University of Gothenburg. (2023, September 26). Small molecule-NMR.
  • Shrisunder, N., et al. (2025, February 28). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research.
  • Analytical Methods (RSC Publishing). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • Journal of Chemical and Pharmaceutical Research.
  • Eurachem.
  • News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR.
  • TSI Journals.
  • MRIGlobal. (2024, January 29). Four Keys to Reference Standard Management.
  • PMC. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
  • ProQuest. Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics.
  • Journal of Analytical Toxicology. Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS.
  • PMC.
  • Taylor & Francis.
  • LGC. Pharmaceutical quality control: the reference standards labyrinth.
  • RMC Pharmaceutical Solutions, Inc. (2009, May 21). How do you establish a reference standard for release of your first GMP lot?.
  • World Health Organization (WHO). (2022, May 11). WHO manual for the preparation of reference materials for use as secondary standards in antibody testing.
  • Pharmaceutical Technology. (2009, April 2).
  • Eurofins. The ABC's of Reference Standard Management.
  • ResolveMass Laboratories Inc. (2025, September 29).

Sources

Comparative Pharmacokinetics of Piperazine-Based Sigma Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Piperazine Scaffold in Sigma Receptor Pharmacology

The piperazine moiety represents a "privileged scaffold" in the design of high-affinity sigma receptor (


R) ligands. Its structural rigidity, combined with the ability to adopt chair conformations, allows for precise spatial orientation of hydrophobic pharmacophores required for 

and

binding.

However, the pharmacokinetic (PK) utility of these ligands varies drastically. While SA4503 (Cutamesine) exhibits a robust PK profile suitable for clinical trials (stroke, depression), analogues like PB28 —despite sub-nanomolar affinity—suffer from rapid metabolic clearance, relegating them to the status of in vitro tools or requiring radiolabeling for PET imaging utility.

This guide objectively compares the PK performance of key piperazine-based ligands, dissecting the mechanisms of absorption, blood-brain barrier (BBB) penetration, and metabolic stability.

Chemical Scaffold & Physicochemical Logic

The pharmacophore for


 binding generally requires a basic amine flanked by hydrophobic regions. The piperazine ring serves as the central basic core.
  • Lipophilicity (LogP/LogD): Critical for CNS penetration. Most successful ligands (e.g., SA4503) maintain a LogD

    
     between 2.0 and 3.5.
    
  • Basicity (pKa): The piperazine nitrogens (pKa ~8-9) ensure protonation at physiological pH, facilitating the essential electrostatic interaction with Asp126 in the

    
     receptor binding pocket.
    
Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Piperazine Piperazine Core (Scaffold) N_Terminus N-Substituent (Hydrophobic Tail) Piperazine->N_Terminus Linker Length (2-4 carbons) C_Terminus C-Substituent (Aromatic/Heterocyclic) Piperazine->C_Terminus Binding Pocket Specificity Properties Physicochemical Properties Piperazine->Properties pKa / Ionization N_Terminus->Properties LogD Modulation C_Terminus->Properties Metabolic Liability (Oxidation Site)

Figure 1: SAR logic of piperazine-based sigma ligands. The central core dictates ionization, while N-substituents drive lipophilicity and receptor subtype selectivity.

Comparative Pharmacokinetic Profiles

Absorption & Bioavailability
  • SA4503: Exhibits high oral bioavailability in rodent models.[1] Its physicochemical properties allow for rapid absorption, reaching

    
     within 30-60 minutes.
    
  • PB28: Poor oral bioavailability due to extensive first-pass metabolism. Typically administered parenterally or used as a radiotracer precursor.

Distribution & BBB Penetration

For CNS targets, the Brain/Plasma ratio is the defining metric.

  • SA4503: Demonstrates exceptional BBB permeability. In rat microPET studies, it fits a 3-compartment model (Plasma

    
     Free Brain 
    
    
    
    Bound Brain), with a specific binding compartment distinct from non-specific uptake.
  • Rimcazole: Crosses the BBB but also binds to the Dopamine Transporter (DAT), complicating the interpretation of distribution volume (

    
    ) in regions like the striatum.
    
Metabolic Stability (The Differentiator)

The primary failure mode for piperazine ligands is oxidative metabolism.

  • N-Dealkylation: The most common pathway (mediated by CYP3A4). PB28 is highly susceptible here, cleaving the hydrophobic tail and abolishing affinity.

  • Aromatic Hydroxylation: Occurs on the phenyl rings. SA4503 is relatively resistant compared to earlier generation ligands.

Table 1: Comparative PK Parameters[2][3]
ParameterSA4503 (Cutamesine) PB28 Rimcazole [18F]FPS (Radioligand)
Primary Target

Agonist

Agonist /

Antag.[2]

Antagonist / DAT

Receptor Imaging
Affinity (

)
~17 nM (

)
0.68 nM (

)
Low

M range
~2 nM
BBB Penetration High (

mL)
High (Lipophilic)ModerateHigh (LogD ~2.5)
Metabolic Stability Moderate (Phase II Clinical)Low (Rapid metabolism)Low/ModerateLow (Defluorination risk)
Clearance (CL) ~17.4 mL/min (Rat)Rapid (First-pass high)N/A (Tool compound)Rapid (Hepatobiliary)
Elimination BiphasicRapidShort

Renal/Hepatobiliary

Metabolic Fate & Pathways[5][6][7][8]

Understanding the metabolic soft spots is crucial for lead optimization. The diagram below illustrates the common degradation pathways for this class.

Metabolism Parent Parent Piperazine Ligand CYP3A4 CYP3A4 Parent->CYP3A4 CYP2D6 CYP2D6 Parent->CYP2D6 Dealkylation N-Dealkylation (Cleavage of hydrophobic tail) CYP3A4->Dealkylation Major Pathway (PB28) Hydroxylation Aromatic Hydroxylation (Phase I) CYP2D6->Hydroxylation Ring Oxidation Inactive Metabolites Inactive Metabolites Dealkylation->Inactive Metabolites Glucuronidation Glucuronidation (Phase II Conjugation) Hydroxylation->Glucuronidation Excretion

Figure 2: Primary metabolic pathways. N-dealkylation often results in loss of potency, while hydroxylation leads to rapid clearance via Phase II conjugation.

Experimental Protocols

To validate these PK parameters in your own pipeline, follow these standardized protocols.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify metabolic "soft spots."
  • Preparation: Thaw pooled liver microsomes (human/rat) on ice.

  • Reaction Mix: Prepare 100 mM phosphate buffer (pH 7.4) containing microsomes (0.5 mg protein/mL).

  • Pre-incubation: Add test compound (final conc. 1

    
    M) and pre-incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH-regenerating system to start the reaction.[3]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(concentration) vs. time. Slope =

    
    .
    
Protocol B: In Vivo Brain Penetration (Receptor Occupancy)

Objective: Assess functional BBB crossing and target engagement using a radiotracer (e.g., [11C]SA4503).

  • Administration: Inject test ligand (cold) IP/IV into rats.

  • Tracer Injection: After

    
     (e.g., 30 min), inject radiotracer (e.g., [11C]SA4503) via tail vein.
    
  • Sacrifice/Imaging:

    • Ex Vivo: Decapitate at 30-60 min post-tracer. Rapidly dissect brain regions (cortex, hippocampus, cerebellum). Count radioactivity via gamma counter.

    • MicroPET:[4] Dynamic scanning for 60-90 mins.

  • Data Analysis:

    • Calculate Standardized Uptake Value (SUV) :

      
      .
      
    • Determine Receptor Occupancy (RO) using the Lassen plot method if multiple doses are used.

Workflow Visualization

Workflow Start Compound Synthesis InVitro In Vitro Stability (Microsomes/S9) Start->InVitro PassFail Stability > 30 min? InVitro->PassFail PassFail->Start No (Redesign) InVivo In Vivo PK (Rat) IV vs PO PassFail->InVivo Yes BBB Brain Penetration (MicroPET / Ex Vivo) InVivo->BBB Check CNS Exposure

Figure 3: Screening workflow for sigma ligands. Metabolic stability is the "gatekeeper" assay before expensive in vivo BBB studies.

References

  • Population pharmacokinetics of cutamesine in rats using 11C-SA4503. ResearchGate.

  • PB28, the Sigma-1 and Sigma-2 Receptors Modulator. Frontiers in Pharmacology.

  • Synthesis and biological evaluation of 18F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives. PubMed.

  • Rimcazole, a sigma receptor ligand, and the anticonvulsive action. PubMed.[5]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism. PubMed.

Sources

Comparative Characterization Guide: 1-(2-Methyl-2-phenylpropyl)piperazine vs. Regioisomeric Impurities

[1]

Executive Summary: The Structural Integrity Mandate

In the development of neuroactive agents and antihistamines, the piperazine pharmacophore is ubiquitous.[1] However, the introduction of bulky lipophilic groups—such as the 2-methyl-2-phenylpropyl (neophyl) moiety—presents a specific challenge: regioisomeric scrambling .[1]

During the alkylation of piperazine with neophyl halides or epoxides, a common competing reaction yields the regioisomer 1-(2-methyl-1-phenylpropyl)piperazine .[1] While the target molecule (Target A ) contains a gem-dimethyl group adjacent to the phenyl ring, the impurity (Isomer B ) possesses a chiral center and an isopropyl group.[1]

This guide provides a definitive spectroscopic framework to distinguish 1-(2-Methyl-2-phenylpropyl)piperazine from its critical isomers using C13-NMR and FTIR, ensuring the rigorous identity required for IND (Investigational New Drug) filings.[1]

Structural Analysis & Comparison Logic

Before interpreting spectra, one must understand the electronic and steric environments of the nuclei.[1]

  • Target A (The Neophyl Derivative): Characterized by a quaternary carbon linking the phenyl ring and the gem-dimethyl group. The symmetry of the gem-dimethyls is a key spectroscopic handle.

  • Alternative B (The Isomeric Impurity): Characterized by a methine proton at the benzylic position and an isopropyl tail. This introduces chirality, potentially creating diastereotopic effects in the piperazine ring.[1]

Visual Workflow: Analytical Decision Tree

AnalyticalWorkflowSampleUnknown Piperazine SampleFTIRFTIR Screening(Solid State)Sample->FTIRNMRC13-NMR Analysis(CDCl3)Sample->NMRDecision_GemGem-DimethylDoublet (1385/1365 cm⁻¹)?FTIR->Decision_GemDecision_QuatQuaternary Carbon(~38-40 ppm)?NMR->Decision_QuatDecision_Gem->NMRAmbiguousResult_TargetCONFIRMED:1-(2-Methyl-2-phenylpropyl)piperazineDecision_Gem->Result_TargetStrong SplitDecision_Quat->Result_TargetPresentResult_IsomerREJECTED:1-(2-Methyl-1-phenylpropyl)piperazineDecision_Quat->Result_IsomerAbsent (Methine Present)

Figure 1: Analytical workflow for distinguishing the neophyl-piperazine target from regioisomeric contaminants.

C13-NMR Characterization

Carbon-13 NMR is the gold standard for this differentiation because it directly reveals the carbon skeleton without the overlapping multiplets often seen in Proton NMR.

Experimental Protocol: High-Resolution C13-NMR
  • Instrument: 500 MHz NMR Spectrometer (125 MHz for C13).

  • Solvent: Deuterated Chloroform (

    
    ) is preferred over DMSO-
    
    
    to prevent viscosity broadening and to maintain distinct chemical shift separation in the aliphatic region.
  • Concentration: 30 mg sample in 0.6 mL solvent.

  • Parameters:

    • Pulse angle: 30°[1]

    • Relaxation delay (D1): 2.0 seconds (Critical for quaternary carbon integration).[1]

    • Scans: 1024 (To resolve low-intensity quaternary carbons).

Comparative Chemical Shift Data[1][2][3][4][5][6][7]
Carbon EnvironmentTarget: 1-(2-Methyl-2-phenylpropyl)...[1]Alternative: 1-(2-Methyl-1-phenylpropyl)...[1][2]Δ Shift (ppm)Causality / Mechanism
Benzylic Carbon Quaternary (Cq) : ~39.5 ppmMethine (CH) : ~72.0 ppm~32.5 The target's benzylic carbon is quaternary (bonded to C, C, C, Ph), shielding it relative to the isomer's N-substituted benzylic methine, which is heavily deshielded by the nitrogen atom.[1]
Propyl Linker Methylene (CH₂) : ~70.5 ppmMethine (CH) : ~30.0 ppm~40.5 In the target, the CH₂ is attached to Nitrogen, deshielding it.[1] In the isomer, this position becomes the isopropyl methine, which is shielded.[1]
Methyl Groups Gem-Dimethyl : ~26.5 ppmIsopropyl Methyls : ~19.5 / 20.5 ppm~6.0 The gem-dimethyls in the target are equivalent (singlet). In the isomer, the chiral benzylic center renders the isopropyl methyls diastereotopic , often appearing as two distinct peaks.[1]
Piperazine (N-C) ~54.0 ppm (Broad/Split)~50.0 - 52.0 ppm (Complex)~2-4Steric bulk of the neophyl group in the target imposes conformational rigidity, often broadening the C2/C6 piperazine signals compared to the isomer.[1]
Aromatic Ipso ~148.0 ppm~142.0 ppm~6.0The quaternary alkyl substitution in the target exerts a stronger inductive effect (+I) on the aromatic ring than the secondary alkyl group in the isomer.
Expert Insight: The Quaternary Trap

The most common error in analyzing this compound is mistaking the solvent peak or an impurity for the quaternary carbon.

  • Validation: Use a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment.

    • Target: The peak at ~39.5 ppm will disappear (Quaternary).

    • Isomer: The peak at ~72.0 ppm will remain positive (Methine) or inverted depending on phase, but it will not disappear.[1]

FTIR Characterization

While NMR provides skeletal mapping, FTIR offers a rapid "fingerprint" assessment of the functional groups and substitution patterns.[1]

Experimental Protocol: ATR-FTIR
  • Method: Attenuated Total Reflectance (ATR) on a Diamond crystal.[1]

  • Resolution: 4 cm⁻¹.[3]

  • Scans: 32.

  • Baseline Correction: Essential for the fingerprint region (1500–600 cm⁻¹).

Spectral Fingerprint Comparison[1]
Vibrational ModeTarget Wavenumber (cm⁻¹)Alternative Wavenumber (cm⁻¹)Diagnostic Value
Gem-Dimethyl Deformation 1385 & 1365 (Split Doublet) 1380 (Single or weak shoulder)High. The "gem-dimethyl doublet" is a classic textbook indicator of the

group.[1] The isomer's isopropyl group shows a different, often less distinct splitting pattern.[1]
C-N Stretch (Aliphatic) 1150–1200 (Strong)1100–1150 (Medium)Medium. The steric crowding around the nitrogen in the isomer (secondary carbon attachment) shifts the C-N stretch to lower frequencies compared to the primary carbon attachment in the target.[1]
Mono-substituted Benzene 700 & 750 (Strong)700 & 745 (Strong)Low. Both compounds contain a mono-substituted phenyl ring; these peaks confirm the aromatic moiety but do not distinguish isomers.[1]
NH Stretch ~3300 (Broad)~3300 (Broad)Null. Both contain a secondary amine in the piperazine ring (assuming N4 is unsubstituted).[1]

Synthesis of Evidence: The "Go/No-Go" Criteria

For drug development professionals, the release of a batch depends on meeting specific criteria. Based on the data above, here is the self-validating protocol:

  • The DEPT Test: Run a DEPT-135 NMR. If the signal at ~40 ppm vanishes, the neophyl skeleton is intact.[1] If a signal at ~70 ppm persists (up/down), the sample is the regioisomer .[1]

  • The Methyl Count: Integrate the methyl region (15–30 ppm). The target must show a clean integration of 6 protons (relative to aromatic) as a singlet (or very tight doublet in C13) at ~26 ppm.[1] Diastereotopic splitting indicates the chiral impurity.

  • The Infrared Split: Look for the distinct 1385/1365 cm⁻¹ doublet. Its absence suggests a loss of the gem-dimethyl structural integrity.

References
  • Spectral Database for Organic Compounds (SDBS). NMR and IR data for Phenylpiperazine derivatives. National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]

  • PubChem. 1-(2-methyl-1-phenylpropyl)piperazine (Compound Summary). National Library of Medicine. [Link]

  • Alver, Ö., et al. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study.[1][4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[1][4] [Link]

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag.[1] (Standard reference for C13 substituent effects).

Navigating Immunoassay Cross-Reactivity: A Comparative Guide for 1-(2-Methyl-2-phenylpropyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and toxicology, the specificity of immunoassays is paramount. These rapid screening tools are the frontline in detecting a myriad of analytes, from therapeutic drugs to substances of abuse. However, their utility can be compromised by cross-reactivity, where a structurally similar, non-target compound elicits a positive result, leading to potential misinterpretation and downstream analytical challenges. This guide provides a comprehensive analysis of the potential cross-reactivity of the novel piperazine derivative, 1-(2-Methyl-2-phenylpropyl)piperazine, in common immunoassays. We will explore the underlying mechanisms of cross-reactivity, present a comparative analysis with structurally related compounds, and provide detailed experimental protocols for in-house validation.

The Enigma of Piperazine Derivatives in Immunoassays

Piperazine and its derivatives are a class of compounds with diverse pharmacological applications, ranging from anthelminthics to neuropsychiatric drugs. Their structural resemblance to common drugs of abuse, such as amphetamines and methamphetamines, makes them prime candidates for cross-reactivity in screening immunoassays. The core of this issue lies in the principle of antibody-antigen recognition. Immunoassays rely on antibodies that bind to specific epitopes on a target molecule. When a non-target compound shares a similar three-dimensional structure or key functional groups with the target analyte, it can also bind to the antibody, albeit often with lower affinity, triggering a false-positive result.

This guide focuses on the hypothetical cross-reactivity of 1-(2-Methyl-2-phenylpropyl)piperazine, a compound whose specific interactions with commercial immunoassays are not yet extensively documented. By examining its structural features and comparing them to known cross-reactants, we can predict and design experiments to quantify its potential for interference.

Structural Rationale for Potential Cross-Reactivity

The likelihood of a compound to cross-react in an immunoassay is fundamentally linked to its molecular structure. Let's dissect the structure of 1-(2-Methyl-2-phenylpropyl)piperazine and compare it with amphetamine, a common target of drug screening immunoassays.

G cluster_0 1-(2-Methyl-2-phenylpropyl)piperazine cluster_1 Amphetamine cluster_2 m-Chlorophenylpiperazine (mCPP) mol1 mol2 mol3

Figure 1. Chemical structures of the target compound and known cross-reactants.

As illustrated in Figure 1, 1-(2-Methyl-2-phenylpropyl)piperazine possesses a phenyl group and a tertiary amine within its structure, features it shares with amphetamine and other phenylethylamine derivatives. It is this structural mimicry that forms the basis of our hypothesis for its potential cross-reactivity in amphetamine-targeted immunoassays. Furthermore, other piperazine derivatives, such as m-chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone, are well-documented to cause false-positive results in amphetamine immunoassays.

Comparative Analysis of Cross-Reactivity: A Hypothetical Study

To objectively assess the cross-reactivity of 1-(2-Methyl-2-phenylpropyl)piperazine, a comparative study against a panel of structurally related and unrelated compounds is essential. This section presents a hypothetical dataset that a researcher might generate to quantify and compare the cross-reactivity profiles of these compounds in two common immunoassay platforms: Enzyme-Linked Immunosorbent Assay (ELISA) and Enzyme Multiplied Immunoassay Technique (EMIT).

Experimental Design

The following compounds would be tested:

  • Primary Compound: 1-(2-Methyl-2-phenylpropyl)piperazine

  • Positive Control/Target Analyte: d-Amphetamine

  • Known Piperazine Cross-Reactant: m-Chlorophenylpiperazine (mCPP)

  • Structurally Similar Piperazine: 1-Benzylpiperazine (BZP)

  • Structurally Dissimilar Negative Control: Caffeine

These compounds would be spiked into drug-free urine at various concentrations and tested on commercially available amphetamine-specific ELISA and EMIT assays. The concentration of the test compound that produces a signal equivalent to the assay's cutoff calibrator for d-amphetamine (the 50% inhibitory concentration or IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of Test Compound) x 100

Hypothetical Data

Table 1: Hypothetical Cross-Reactivity Data for Amphetamine Immunoassays

CompoundELISA IC50 (ng/mL)ELISA % Cross-ReactivityEMIT IC50 (ng/mL)EMIT % Cross-Reactivity
d-Amphetamine500100%500100%
1-(2-Methyl-2-phenylpropyl)piperazine15,0003.3%20,0002.5%
m-Chlorophenylpiperazine (mCPP)10,0005.0%12,5004.0%
1-Benzylpiperazine (BZP)25,0002.0%30,0001.7%
Caffeine>100,000<0.5%>100,000<0.5%
Interpretation of Results

The hypothetical data in Table 1 suggests that 1-(2-Methyl-2-phenylpropyl)piperazine exhibits low but potentially significant cross-reactivity in both ELISA and EMIT amphetamine immunoassays. While the cross-reactivity is lower than that of the known cross-reactant mCPP, it is still at a level that could trigger a false-positive result, especially at high concentrations of the compound in a sample. The even lower cross-reactivity of BZP highlights how subtle structural differences can impact antibody binding. As expected, the structurally unrelated caffeine shows negligible cross-reactivity.

This type of comparative data is crucial for laboratories to understand the limitations of their screening assays and to develop appropriate confirmation strategies.

Experimental Protocols for Cross-Reactivity Testing

To ensure the trustworthiness and reproducibility of cross-reactivity studies, standardized and well-documented protocols are essential. Below are detailed, step-by-step methodologies for performing cross-reactivity testing using competitive ELISA and EMIT immunoassays.

Competitive ELISA Protocol

This protocol is a general guideline and should be adapted based on the specific manufacturer's instructions for the chosen ELISA kit.

Diagram of Competitive ELISA Workflow

ELISA_Workflow start Start coat Coat microplate wells with anti-amphetamine antibody start->coat block Block unoccupied sites on the well surface coat->block add_sample Add standards, controls, and samples containing the test compound block->add_sample add_conjugate Add enzyme-conjugated amphetamine add_sample->add_conjugate incubate1 Incubate to allow competitive binding add_conjugate->incubate1 wash1 Wash to remove unbound reagents incubate1->wash1 add_substrate Add chromogenic substrate wash1->add_substrate incubate2 Incubate to allow color development add_substrate->incubate2 stop_reaction Add stop solution incubate2->stop_reaction read Read absorbance on a microplate reader stop_reaction->read end End read->end

Figure 2. A generalized workflow for a competitive ELISA.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare all buffers, standards, and controls according to the kit manufacturer's instructions. Serially dilute the test compounds in drug-free urine to create a range of concentrations.

  • Coating the Plate: Pipette the capture antibody (anti-amphetamine) into the wells of a 96-well microplate. Incubate to allow the antibody to adhere to the plastic.

  • Washing: Aspirate the coating solution and wash the wells multiple times with the provided wash buffer to remove any unbound antibody.

  • Blocking: Add a blocking buffer (e.g., a solution of bovine serum albumin) to each well to block any remaining non-specific binding sites on the plate surface. Incubate and then wash the plate.

  • Competitive Reaction: Add the standards, controls, and samples containing the test compounds to the appropriate wells. Immediately follow by adding the enzyme-labeled amphetamine conjugate to all wells. The free analyte in the sample and the enzyme-labeled analyte will compete for binding to the limited number of antibody sites on the well.

  • Incubation and Washing: Incubate the plate to allow the competitive binding to reach equilibrium. After incubation, wash the wells thoroughly to remove all unbound materials.

  • Substrate Addition: Add the enzyme substrate to each well. The enzyme bound to the plate will catalyze the conversion of the substrate, leading to a color change.

  • Color Development and Stopping the Reaction: Incubate the plate for a specific time to allow for color development. The intensity of the color is inversely proportional to the amount of the target analyte in the sample. Add a stop solution to halt the enzymatic reaction.

  • Reading and Data Analysis: Read the absorbance of each well using a microplate reader at the appropriate wavelength. Plot a standard curve of absorbance versus the concentration of the d-amphetamine standards. Determine the IC50 for d-amphetamine and each test compound.

Enzyme Multiplied Immunoassay Technique (EMIT) Protocol

EMIT is a homogenous immunoassay, meaning it does not require separation of bound and unbound fractions.

Diagram of EMIT Principle

EMIT_Principle cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Ab1 Antibody E_Drug1 Enzyme-Labeled Drug Ab1:f0->E_Drug1:f0 Binds and Inactivates Enzyme Substrate1 Substrate Product1 No Product Substrate1:f0->Product1:f0 No Reaction Analyte2 Free Drug (Analyte) Ab2 Antibody Analyte2:f0->Ab2:f0 Binds Antibody E_Drug2 Enzyme-Labeled Drug (Active) Substrate2 Substrate E_Drug2:f0->Substrate2:f0 Enzyme is Active Product2 Product Substrate2:f0->Product2:f0 Reaction Occurs

Figure 3. The principle of competitive binding in an EMIT assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the working reagents as specified by the manufacturer. This typically involves combining an antibody/substrate reagent and an enzyme conjugate reagent.

  • Sample Preparation: Prepare calibrators, controls, and dilutions of the test compounds in drug-free urine.

  • Automated Analysis: EMIT assays are typically performed on automated clinical chemistry analyzers. The instrument will automatically perform the following steps:

    • Pipette a precise volume of the sample (calibrator, control, or unknown) into a reaction cuvette.

    • Add the antibody/substrate reagent and incubate for a short period.

    • Add the enzyme-labeled drug conjugate. The free drug in the sample and the enzyme-labeled drug will compete for the antibody binding sites.

    • If the antibody binds to the enzyme-labeled drug, the enzyme's activity is inhibited. If the free drug from the sample binds to the antibody, the enzyme on the unbound conjugate remains active.

  • Measurement: The analyzer measures the rate of the enzymatic reaction by monitoring the change in absorbance over time as the substrate is converted to a product. The rate of the reaction is directly proportional to the concentration of the free drug in the sample.

  • Data Analysis: The analyzer's software constructs a calibration curve from the rates of the calibrators. The concentrations of the test compounds that produce a rate equivalent to the cutoff calibrator are determined to calculate the IC50 and percent cross-reactivity.

Conclusion and Best Practices

The potential for cross-reactivity of novel compounds like 1-(2-Methyl-2-phenylpropyl)piperazine in screening immunoassays underscores the importance of a thorough understanding of assay limitations and a robust validation process. While this guide presents a hypothetical yet scientifically grounded assessment, it is imperative for individual laboratories to perform their own in-house cross-reactivity studies on the specific immunoassay platforms they utilize.

Key Takeaways and Recommendations:

  • Structural Similarity is a Key Predictor: Compounds with structural motifs similar to target analytes, such as the phenylethylamine-like structure within 1-(2-Methyl-2-phenylpropyl)piperazine, should be considered as potential cross-reactants.

  • Cross-Reactivity is Assay-Dependent: The degree of cross-reactivity can vary significantly between different immunoassay kits from various manufacturers due to differences in antibody specificity.

  • Confirmation is Crucial: All presumptive positive results from immunoassays should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to rule out false positives due to cross-reactivity.

  • Stay Informed: The landscape of novel psychoactive substances and other designer compounds is constantly evolving. Laboratories should strive to stay informed about new compounds that may interfere with their routine screening assays.

By adopting a proactive and scientifically rigorous approach to understanding and characterizing immunoassay cross-reactivity, researchers, scientists, and drug development professionals can ensure the accuracy and reliability of their testing, leading to more confident and informed decisions.

References

  • Concheiro, M., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 94-101. [Link]

  • PubMed. (2014). Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. Journal of Analytical Toxicology. [Link]

  • Gunderson, H., et al. (2013). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Journal of Analytical Toxicology, 37(4), 193-200. [Link]

  • Labcompare. (2022). Designer Drug Testing from Immunoassay to LC-MS/MS. [Link]

  • Marvi, M. V., et al. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Journal of Pharmaceutical and Biomedical Analysis, 218, 114868. [Link]

  • Microbe Notes. (2022). Enzyme Multiplied Immunoassay Technique (EMIT). [Link]

  • Wikipedia. (n.d.). Enzyme multiplied immunoassay technique. Retrieved from [Link]

  • Slideshare. (n.d.). Emit enzyme-multiplied immunoassay technique. Retrieved from [Link]

  • Belson, M. G., et al. (2011). The trazodone metabolite meta-chlorophenylpiperazine can cause false-positive urine amphetamine immunoassay results. American Journal of Clinical Pathology, 136(1), 132-138. [https://pubmed.ncbi.nlm.nih.gov/21685021/]([Link]

A Researcher's Guide to Scrutinizing the Certificate of Analysis for 1-(2-Methyl-2-phenylpropyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the integrity of starting materials is paramount. A molecule as seemingly simple as a substituted piperazine, such as 1-(2-Methyl-2-phenylpropyl)piperazine, serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its purity, impurity profile, and overall quality can significantly impact reaction yields, downstream purification efforts, and the safety and efficacy of the final drug product. The Certificate of Analysis (CoA) is the primary document that attests to the quality of a given batch of material. However, not all CoAs are created equal. This guide provides an in-depth comparison of what to expect and demand from a CoA for a research-grade versus a GMP-grade piperazine derivative, empowering you to make informed decisions when sourcing these crucial intermediates.

While 1-(2-Methyl-2-phenylpropyl)piperazine is a specific structure, this guide will use the well-characterized and commercially available analog, 1-Benzylpiperazine (BZP) , as a representative model to illustrate the core principles and analytical requirements applicable to this class of compounds. The fundamental quality attributes and the rigor of their assessment are transferable across structurally similar piperazine derivatives.

The Anatomy of a Certificate of Analysis: Beyond the Purity Value

A CoA is more than just a single purity number; it is a comprehensive quality report. For a critical intermediate, a robust CoA should provide a clear and detailed picture of the material's identity, strength, purity, and safety. The level of detail and the stringency of the specifications are what primarily differentiate a research-grade product from one suitable for GMP-regulated processes.

Below is a comparative overview of the key sections of a CoA, highlighting the differences you might encounter between a standard research-grade supplier and a high-quality, GMP-compliant supplier.

Table 1: Comparison of CoA Specifications for 1-Benzylpiperazine

Test ParameterResearch-Grade Supplier (Typical)GMP-Compliant Supplier (Expected)Rationale & Scientific Insight
Identification
¹H NMRConforms to StructureConforms to Reference StandardConfirms the molecular structure and the absence of major structural isomers.
Mass Spectrometry (MS)Conforms to StructureConforms to Reference StandardVerifies the molecular weight of the compound.
Infrared (IR) SpectroscopyConforms to StructureConforms to Reference StandardProvides a fingerprint of the molecule's functional groups, ensuring batch-to-batch consistency.
Assay (Purity)
HPLC-UV or GC-FID≥97.0%≥99.5%A higher purity level from a GMP supplier minimizes the presence of unknown impurities that could interfere with subsequent reactions or introduce toxicological risks.
Related Substances (Impurities)
Individual Unspecified ImpurityNot always reported≤0.10%Controlling individual impurities is critical as even small amounts of a reactive impurity can have a significant impact.
Total Impurities≤3.0%≤0.50%A lower total impurity level indicates a more controlled and optimized manufacturing process.
Residual Solvents
GC-HSNot always reported or "Meets Requirements"Complies with ICH Q3C limits (e.g., Methanol ≤3000 ppm, Toluene ≤890 ppm)[1][2]Residual solvents can be toxic and may affect the physical properties of the material (e.g., solubility, crystal form). Adherence to ICH Q3C guidelines is a key indicator of a quality supplier.[1][2]
Water Content
Karl Fischer TitrationNot always reported≤0.5%Water can act as a reactant or a catalyst in subsequent synthetic steps, leading to unwanted byproducts.[3]
Elemental Impurities
ICP-MS or ICP-OESNot typically performedComplies with USP <232>/ICH Q3D limits (e.g., Pb ≤0.5 ppm, Pd ≤10 ppm)[4][5]Heavy metals and residual catalysts from the synthesis can be toxic and may poison downstream catalysts.[4][5]
Appearance
Visual InspectionWhite to Off-White Solid/LiquidWhite Crystalline SolidA consistent, well-defined appearance can be an initial indicator of purity and consistency.

The Causality Behind Experimental Choices: A Deeper Dive

The selection of analytical techniques for a CoA is not arbitrary. Each test provides a unique and critical piece of information about the compound. A GMP-compliant supplier will not only perform these tests but will also validate their methods to ensure the results are accurate and reliable.

Workflow for Quality Control of a Piperazine Intermediate

The following diagram illustrates a typical workflow for the quality control testing of a piperazine intermediate, from receipt of the raw material to the final release of the batch.

Quality Control Workflow Figure 1. Quality Control Workflow for a Piperazine Intermediate cluster_0 Material Receipt & Initial Checks cluster_1 Identification & Purity Assessment cluster_2 Specific & Safety Tests cluster_3 Data Review & Disposition raw_material Raw Material Batch quarantine Quarantine raw_material->quarantine sampling Sampling for Testing quarantine->sampling identity_tests Identification (¹H NMR, MS, IR) sampling->identity_tests purity_assay Purity Assay & Impurities (HPLC or GC) sampling->purity_assay residual_solvents Residual Solvents (GC-HS) sampling->residual_solvents water_content Water Content (Karl Fischer) sampling->water_content elemental_impurities Elemental Impurities (ICP-MS) sampling->elemental_impurities data_review QA Review of All Data identity_tests->data_review purity_assay->data_review residual_solvents->data_review water_content->data_review elemental_impurities->data_review coa_generation CoA Generation data_review->coa_generation release Batch Release coa_generation->release CoA Test Relationships Figure 2. Interrelationship of Key CoA Tests Compound 1-Benzylpiperazine (Batch XYZ) Identity Identity Confirmed (NMR, MS, IR) Compound->Identity Purity Purity ≥99.5% (HPLC/GC) Compound->Purity Residual_Solvents Residual Solvents (GC-HS) Compound->Residual_Solvents Water_Content Water Content (KF) Compound->Water_Content Elemental_Impurities Elemental Impurities (ICP-MS) Compound->Elemental_Impurities Final_Spec Meets Final Specification Identity->Final_Spec Impurities Impurity Profile (HPLC/GC) Purity->Impurities inversely related Purity->Final_Spec Impurities->Final_Spec Residual_Solvents->Final_Spec Water_Content->Final_Spec Elemental_Impurities->Final_Spec

Sources

Safety Operating Guide

1-(2-Methyl-2-phenylpropyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the authoritative disposal procedures for 1-(2-Methyl-2-phenylpropyl)piperazine , a specialized organic amine used in pharmaceutical research and synthesis.

CAS Number: 1248602-00-7 Chemical Class: Piperazine Derivative / Organic Amine Primary Hazard: Corrosive (Skin/Eye), Respiratory Sensitizer

Executive Summary & Core Directive

Do not dispose of this chemical down the drain or in municipal trash. 1-(2-Methyl-2-phenylpropyl)piperazine is a nitrogen-containing organic base. Like many piperazine derivatives, it poses significant environmental risks due to aquatic toxicity and potential bioaccumulation. It must be treated as Hazardous Chemical Waste and disposed of via high-temperature incineration through a licensed waste management contractor.

Immediate Action Required:

  • Segregate: Isolate from acids and oxidizers immediately.

  • Label: Tag as "Hazardous Waste - Corrosive / Toxic".

  • Containerize: Use chemically resistant polyethylene (HDPE) or glass containers.

Hazard Identification & Waste Classification

Proper disposal begins with accurate characterization.[1] As a research chemical with limited specific toxicological data, you must apply the "Worst-Case Scenario" principle based on its structural class (Piperazines).

Chemical Hazard Profile
Hazard ClassGHS Category (Inferred)Signal WordHazard Statement
Skin Corrosion/Irritation Category 1BDANGER Causes severe skin burns and eye damage.[2]
Sensitization Respiratory/Skin Cat.[2][3] 1DANGER May cause allergy or asthma symptoms; skin sensitization.[2]
Acute Toxicity Oral/Dermal Cat. 4WARNING Harmful if swallowed or in contact with skin.[2][4]
Aquatic Toxicity Acute Cat.[2][5] 3-- Harmful to aquatic life.[2]
Regulatory Waste Classification (RCRA)

Under the Resource Conservation and Recovery Act (RCRA) , this compound is not explicitly P- or U-listed. However, it triggers characteristic waste codes based on its properties:

  • D002 (Corrosivity): If the waste is an aqueous solution with pH

    
     12.5.[5]
    
  • Non-Regulated Hazardous Waste: If solid, it may not carry a specific federal code but must still be managed as hazardous due to its toxicity profile.

Pre-Disposal Treatment & Segregation

CRITICAL SAFETY RULE: Never mix this compound with Strong Acids or Oxidizers (e.g., Nitric Acid, Peroxides) in a waste container.[6] The reaction will be exothermic and may generate toxic chloramine vapors or explosive pressure.

Waste Segregation Protocol

Use the following decision logic to determine the correct waste stream.

WasteSegregation Start Waste: 1-(2-Methyl-2-phenylpropyl)piperazine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Crystals Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste (Label: Toxic/Corrosive) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous Solution (Check pH) SolventCheck->Aqueous Water-based

Figure 1: Waste Segregation Decision Tree for Piperazine Derivatives.

Step-by-Step Disposal Procedures

Solid Waste (Pure Substance)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap.

  • Transfer: Carefully transfer the solid using a disposable spatula. Do not generate dust.[2][3][4][7][8][9]

  • Decontamination: Wipe the exterior of the container with a damp paper towel. Dispose of the towel and spatula in the same solid waste container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "1-(2-Methyl-2-phenylpropyl)piperazine, Solid"

    • Hazards: Check "Toxic" and "Corrosive".[1][3][10]

  • Storage: Store in a Satellite Accumulation Area (SAA) until pickup.

Liquid Waste (Solutions)
  • Compatibility Check: Ensure the solvent waste carboy is compatible with amines.

    • Safe: Methanol, Ethanol, DMSO, Dichloromethane waste streams.

    • Unsafe: Acid waste streams (Risk of violent neutralization).

  • Pouring: Use a funnel to prevent spills. Pour slowly to avoid splashing.

  • Rinsing: Triple-rinse the original empty container with a compatible solvent (e.g., ethanol). Add the rinsate to the liquid waste container.

  • Defacing: If the original bottle is empty and triple-rinsed, deface the label and dispose of it as regular glass trash (unless local EHS rules require treating it as hazardous debris).

Emergency Spill Management

If a spill occurs, follow this immediate containment workflow.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid inhalation) Spill->Evacuate PPE 2. Don PPE (Nitrile gloves, Goggles, Lab Coat) Evacuate->PPE Contain 3. Containment (Use absorbent pads/vermiculite) PPE->Contain Neutralize 4. Neutralize (Optional) (Dilute Citric Acid for large spills) Contain->Neutralize If >100mL Collect 5. Collect Waste (Scoop into hazardous waste bag) Contain->Collect Neutralize->Collect Clean 6. Decontaminate Area (Soap & Water wash) Collect->Clean

Figure 2: Emergency Spill Response Protocol.

Personal Protective Equipment (PPE) Matrix

Always wear the following when handling waste containers of this substance.

PPE CategorySpecificationRationale
Gloves Nitrile (Double-gloved) or Butyl RubberPiperazines can permeate latex; double-gloving prevents breakthrough.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for corrosive liquids/dusts.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Prevents inhalation of sensitizing dust/vapors.
Body Lab Coat (Buttoned) + Closed-toe ShoesPrevents skin contact and absorption.

References

  • Sigma-Aldrich. (n.d.). 2-Methylpiperazine derivatives synthesis and properties. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Piperazine Compound Summary and Safety Data. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from

Sources

Personal Protective Equipment & Handling Guide: 1-(2-Methyl-2-phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary & Risk Assessment

Immediate Action Directive: Treat 1-(2-Methyl-2-phenylpropyl)piperazine as a High-Potency Corrosive Sensitizer . Due to the absence of extensive toxicological data for this specific structural analog, safety protocols must be derived via Structure-Activity Relationship (SAR) analysis, bridging the known hazards of the piperazine pharmacophore with the lipophilic properties of the phenylpropyl side chain.

The "Why" Behind the Protocol (SAR Analysis)

To build a self-validating safety system, you must understand the molecular drivers of the risk:

  • The Piperazine Core (Corrosivity & Sensitization):

    • Mechanism: The secondary amine functionality (

      
      ) creates a highly alkaline local environment upon contact with moisture (sweat/mucosa), leading to liquefactive necrosis (chemical burns).
      
    • Sensitization: Piperazines are notorious respiratory sensitizers. They can haptenize proteins in the respiratory tract, leading to IgE-mediated occupational asthma ("Piperazine Asthma"). Standard dust masks are insufficient.

  • The 2-Methyl-2-phenylpropyl Tail (Bioavailability):

    • Lipophilicity: The bulky hydrophobic side chain significantly increases the partition coefficient (LogP) compared to unsubstituted piperazine.

    • Implication: This facilitates rapid dermal absorption. While simple piperazine burns the skin surface, this analog has the potential to penetrate the stratum corneum, carrying the alkaline injury deeper and potentially delivering systemic CNS toxicity (common in phenyl-piperazine derivatives).

Part 2: PPE Selection Matrix

Core Directive: Do not rely on "standard lab PPE." The combination of volatility (if free base) or dust (if salt) plus sensitization potential requires a higher protection factor.

PPE CategoryStandard RequirementTechnical Justification & Specification
Respiratory Mandatory: P100 / HEPA Risk: Respiratory Sensitization.Simple N95 masks filter particulates but often lack the face seal required to prevent trace amine inhalation. Recommendation: Half-face respirator with P100 cartridges (magenta) or Powered Air Purifying Respirator (PAPR) for quantities >10g.
Hand Protection Double-Gloving Strategy Risk: Rapid permeation due to lipophilic side chain.Inner Layer: 4 mil Nitrile (Inspection grade).Outer Layer: 8 mil Nitrile (Extended cuff) OR Laminate (Silver Shield) for spill cleanup.Note: Avoid Latex (poor amine resistance). Change outer gloves every 30 mins of active handling.
Eye/Face Chemical Goggles + Shield Risk: Irreversible corneal opacity (alkaline burn).Safety glasses are insufficient for liquids or fine powders due to the risk of airborne migration behind the lens. Use unvented or indirect-vent goggles.
Body Tyvek® Lab Coat / Apron Risk: Dust adherence to cotton.Cotton lab coats trap piperazine dust, creating a secondary exposure source in the breakroom/office. Use disposable, non-woven polyethylene (Tyvek) sleeves or coats.

Part 3: Operational Protocols

Handling Workflow (Decision Logic)

This flowchart defines the safe handling conditions based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Assess Material State State_Solid Solid (Salt/Powder) Start->State_Solid State_Liquid Liquid (Free Base/Oil) Start->State_Liquid Qty_Small_Sol < 100 mg State_Solid->Qty_Small_Sol Qty_Large_Sol > 100 mg State_Solid->Qty_Large_Sol Qty_Small_Liq < 10 mL State_Liquid->Qty_Small_Liq Qty_Large_Liq > 10 mL State_Liquid->Qty_Large_Liq Protocol_A Protocol A: Fume Hood + Double Nitrile + Safety Glasses Qty_Small_Sol->Protocol_A Protocol_B Protocol B: Fume Hood + P100 Respirator + Goggles + Tyvek Sleeves Qty_Large_Sol->Protocol_B Dust Risk Qty_Small_Liq->Protocol_A Qty_Large_Liq->Protocol_B Vapor/Aerosol Risk Protocol_C Protocol C: Glove Box (Isolator) Preferred OR Full Face Respirator Protocol_B->Protocol_C If Heating/Refluxing

Figure 1: Risk-based decision tree for selecting engineering controls and PPE based on quantity and physical state.

Step-by-Step Weighing & Solubilization

Objective: Minimize airborne dust generation (sensitization risk) and prevent surface contamination.

  • Preparation:

    • Place a disposable absorbent mat (chux pad) in the fume hood.

    • Pre-weigh the solvent in the receiving vessel to avoid transferring dry powder back and forth.

    • Static Control: Piperazine salts are often static-prone. Use an ionizing fan or anti-static gun if available to prevent powder "jumping."

  • Transfer:

    • Do not use a spatula.[1] Instead, use the "tap and pour" method from the vial or a disposable anti-static weighing boat.

    • Immediately re-cap the stock vial. Wipe the threads of the vial with a Kimwipe dampened in methanol to remove trace amine dust before storing.

  • Solubilization:

    • Add the solid to the solvent, not vice-versa (prevents splash-back of concentrated amine).

    • Exotherm Warning: Dissolving amines in acid or water can be exothermic. Cool the receiving flask in an ice bath if working on a >5g scale.

Part 4: Emergency Response & Decontamination[2]

The "Amine Trap" Concept: Standard acid spills are neutralized with base. Amine spills are bases. Do NOT use bleach (hypochlorite) to clean amine spills.

  • Reason: Amines + Hypochlorite

    
     Chloramines (Toxic/Explosive gas).
    
Decontamination Workflow

Decon_Workflow Spill Spill Incident Absorb 1. Absorb (Vermiculite/Sand) Spill->Absorb Do NOT wipe Collect 2. Collect (Plastic Scoop) Absorb->Collect Neutralize 3. Surface Decon (Dilute Acetic Acid) Collect->Neutralize Neutralize Residue Verify 4. pH Check (Litmus Paper) Neutralize->Verify

Figure 2: Safe decontamination sequence. Note the use of weak acid (acetic) rather than strong mineral acids for surface cleaning.

Disposal of Waste:

  • Segregation: Segregate as "Organic Base / Amine."

  • Incompatibility: NEVER mix with Oxidizers (Nitric acid, Peroxides) or Anhydrides. This can lead to rapid pressurization or explosion [1].

  • Labeling: Explicitly write "Contains Piperazine Derivative - Sensitizer" on the waste tag to protect waste handling personnel.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine.[1][2][3][4][5] (General Read-Across for Sensitization Hazards).

  • Ansell Chemical Resistance Guide. (Permeation data for Amines/Nitrile).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.